Phytosphingosine 1-phosphate
Description
Structure
2D Structure
Properties
IUPAC Name |
[(2S,3S,4R)-2-amino-3,4-dihydroxyoctadecyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18(21)16(19)15-25-26(22,23)24/h16-18,20-21H,2-15,19H2,1H3,(H2,22,23,24)/t16-,17+,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGOSKULTISFCW-KSZLIROESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(COP(=O)(O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](COP(=O)(O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30959310 | |
| Record name | 2-Amino-3,4-dihydroxyoctadecyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30959310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383908-62-1 | |
| Record name | 2-Amino-3,4-dihydroxyoctadecyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30959310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Emergence of a Bioactive Sphingolipid: A Technical Guide to the Discovery and History of Phytosphingosine-1-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytosphingosine-1-phosphate (P1P) is a bioactive sphingolipid that has emerged as a key signaling molecule in a variety of cellular processes across different species, from yeast to mammals. As a phosphorylated derivative of the plant and yeast sphingoid base phytosphingosine (B30862), P1P shares structural similarity with the well-studied sphingosine-1-phosphate (S1P), yet exhibits distinct biological activities and receptor affinities. This technical guide provides an in-depth exploration of the discovery and history of P1P, detailing the key experiments, metabolic pathways, and signaling cascades that have defined our current understanding of this important lipid mediator.
The Dawn of Phytosphingosine-1-Phosphate: A Historical Perspective
While the broader field of sphingolipid research has a rich history, the specific discovery of phytosphingosine-1-phosphate is more recent and intertwined with the elucidation of sphingolipid metabolism in yeast and the characterization of sphingosine (B13886) kinases.
Early Insights from Yeast Genetics: The foundation for understanding P1P was laid through genetic studies in the budding yeast Saccharomyces cerevisiae. Researchers identified two genes, LCB4 and LCB5, that encode for sphingoid base kinases responsible for phosphorylating long-chain bases, including phytosphingosine.[1][2] Deletion of these genes was shown to attenuate the production of P1P, providing the first genetic evidence for its existence and enzymatic synthesis.[3]
A Signaling Role Revealed: A pivotal study in 2010 provided the first direct evidence of a specific signaling role for P1P in yeast.[3][4] This research demonstrated that P1P, previously considered a metabolic intermediate with no defined function in yeast, plays a crucial role in regulating genes involved in mitochondrial respiration through the HAP complex transcription factor.[3][4] This discovery marked a turning point, establishing P1P as a bona fide signaling molecule.
Expansion to Mammalian Systems: The relevance of P1P in mammalian systems was highlighted by the discovery of its high-affinity binding to a specific G protein-coupled receptor. In 2002, it was reported that P1P is a high-affinity ligand for the human S1P receptor subtype 4 (S1P4), binding with significantly greater affinity than S1P itself.[5][6] This finding suggested that P1P may have specific signaling functions in mammalian cells, particularly in tissues where S1P4 is expressed, such as in the lymphoid and hematopoietic systems.
The Metabolic Lifecycle of Phytosphingosine-1-Phosphate
The cellular levels of P1P are tightly regulated by the coordinated action of synthetic and degradative enzymes.
Synthesis: P1P is synthesized through the phosphorylation of phytosphingosine. This reaction is catalyzed by sphingosine kinases (SphKs). While two isoforms of SphK exist in mammals (SphK1 and SphK2), studies have shown that SphK2 has a broader substrate specificity and can phosphorylate phytosphingosine. In yeast, the homologous kinases Lcb4 and Lcb5 are responsible for this phosphorylation.[1][2][7]
Degradation: The degradation of P1P can occur through two primary pathways:
-
Dephosphorylation: P1P can be dephosphorylated back to phytosphingosine by sphingosine-1-phosphate phosphatases (SPPs) and lipid phosphate (B84403) phosphatases (LPPs).[8][9] These enzymes play a crucial role in recycling sphingoid bases for the synthesis of complex sphingolipids.
-
Irreversible Cleavage: P1P is irreversibly degraded by sphingosine-1-phosphate lyase (SPL). This enzyme cleaves P1P to produce phosphoethanolamine and a long-chain aldehyde, thus serving as the sole exit point from the sphingolipid metabolic pathway.[10][11][12]
Signaling Pathways of Phytosphingosine-1-Phosphate
P1P exerts its biological effects through both extracellular and potential intracellular signaling pathways.
Extracellular Signaling via S1P Receptors: The most well-characterized signaling mechanism for P1P in mammalian cells is through its interaction with S1P receptors. As mentioned, P1P is a high-affinity ligand for the S1P4 receptor.[5][6] Binding of P1P to S1P4 can initiate downstream signaling cascades that are coupled to various G proteins, including Gαi, Gαq, and Gα12/13. These pathways can lead to the activation of effectors such as phospholipase C (PLC), Rho, and the PI3K/Akt and MAPK pathways, ultimately influencing cellular responses like immune cell trafficking, cell survival, and proliferation.[13][14]
Intracellular Signaling: In yeast, P1P has been shown to have a specific intracellular signaling role in regulating mitochondrial respiration.[3][4] While direct intracellular targets of P1P in mammalian cells have yet to be definitively identified, the existence of intracellular actions for the related molecule S1P suggests that P1P may also have receptor-independent functions within the cell.[6][8][15]
Quantitative Data Summary
The following tables summarize key quantitative data related to phytosphingosine-1-phosphate.
Table 1: Receptor Binding Affinities
| Ligand | Receptor | Cell Type | Kd (nM) | Reference |
| Phytosphingosine-1-Phosphate (P1P) | Human S1P4 | CHO cells | 1.6 | [5][6] |
| Sphingosine-1-Phosphate (S1P) | Human S1P4 | CHO cells | 119 ± 20 | [5][6] |
Table 2: Enzyme Kinetic Parameters
| Enzyme | Substrate | Source | Km | Vmax | Reference |
| Sphingosine Kinase | Fluorescently labeled Sphingosine | Purified | 38 ± 18 µM | 0.4 ± 0.2 µM/min | [1][16] |
| Sphingosine-1-Phosphate Lyase | BODIPY–sphingosine 1-phosphate | Cell extracts | 35 µM | Not Reported | [3] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of phytosphingosine-1-phosphate.
Protocol 1: Quantification of Phytosphingosine-1-Phosphate by HPLC-MS/MS
This protocol is adapted from established methods for sphingolipid analysis.[17]
1. Lipid Extraction: a. Homogenize cells or tissues in a suitable buffer. b. Spike the homogenate with an internal standard (e.g., C17-P1P). c. Perform a two-phase liquid-liquid extraction using a chloroform/methanol/acidified water mixture. d. Collect the organic lower phase containing the lipids. e. Dry the lipid extract under a stream of nitrogen.
2. HPLC Separation: a. Reconstitute the dried lipid extract in the initial mobile phase. b. Inject the sample onto a reverse-phase C18 column. c. Elute the lipids using a gradient of mobile phases, typically consisting of a buffered aqueous solution and an organic solvent mixture (e.g., methanol/acetonitrile).
3. MS/MS Detection: a. Utilize an electrospray ionization (ESI) source in positive ion mode. b. Perform multiple reaction monitoring (MRM) to specifically detect the transition of the precursor P1P ion to a characteristic product ion. c. Quantify the amount of P1P by comparing its peak area to that of the internal standard.
Protocol 2: Sphingosine Kinase Activity Assay
This protocol is based on a radiometric assay and can be adapted for phytosphingosine as a substrate.[7][16][17]
1. Reaction Setup: a. Prepare a reaction buffer containing HEPES, MgCl₂, and ATP. b. Add the sphingosine kinase enzyme source (e.g., cell lysate or purified enzyme). c. Add the substrate, phytosphingosine, and [γ-³²P]ATP.
2. Incubation: a. Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
3. Product Separation: a. Stop the reaction by adding an acidic chloroform/methanol solution. b. Perform a Bligh-Dyer extraction to separate the lipids into the organic phase. c. Spot the organic phase onto a thin-layer chromatography (TLC) plate. d. Develop the TLC plate using a suitable solvent system to separate P1P from other lipids.
4. Quantification: a. Expose the TLC plate to a phosphor screen or autoradiography film. b. Quantify the amount of radiolabeled P1P by densitometry or scintillation counting of the corresponding spot.
Protocol 3: S1P Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of P1P for S1P receptors.[5][6]
1. Membrane Preparation: a. Culture cells expressing the S1P receptor of interest (e.g., CHO cells transfected with S1P4). b. Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.
2. Binding Reaction: a. In a multi-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³³P]S1P or a custom synthesized [³³P]P1P), and varying concentrations of unlabeled P1P (competitor). b. Incubate the plate at room temperature to allow binding to reach equilibrium.
3. Separation of Bound and Free Ligand: a. Rapidly filter the contents of each well through a glass fiber filter mat to separate the membranes (with bound radioligand) from the unbound radioligand. b. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
4. Quantification: a. Measure the radioactivity retained on the filters using a scintillation counter. b. Plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC₅₀, from which the binding affinity (Kᵢ) can be calculated.
Visualizing the World of Phytosphingosine-1-Phosphate
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic and signaling pathways of P1P.
Metabolic Pathway of Phytosphingosine-1-Phosphate
References
- 1. Determination of sphingosine kinase activity for cellular signaling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extracellular and intracellular actions of sphingosine-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-phosphate lyase enzyme assay using a BODIPY-labeled substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revealing a signaling role of phytosphingosine‐1‐phosphate in yeast | Molecular Systems Biology [link.springer.com]
- 5. mdpi.com [mdpi.com]
- 6. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoform-selective assays for sphingosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extracellular and Intracellular Actions of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingosine-1-phosphate phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fifty years of lyase and a moment of truth: sphingosine phosphate lyase from discovery to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of serum-derived sphingosine-1-phosphate as a small molecule regulator of YAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sphingosine 1-phosphate: synthesis and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sphingosine 1-phosphate signalling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sphingosine 1-phosphate signalling in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sphingosine-1-phosphate: signaling inside and out - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of Sphingosine Kinase Activity for Cellular Signaling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of Phytosphingosine 1-Phosphate in Yeast Genetics: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the intricate world of eukaryotic cell signaling, sphingolipids have emerged as critical players, mediating a diverse array of cellular processes. Within the budding yeast Saccharomyces cerevisiae, a model organism that has provided profound insights into fundamental cellular mechanisms, the sphingolipid metabolite Phytosphingosine 1-phosphate (P1P) has been identified as a key signaling molecule. This technical guide provides an in-depth exploration of the role of P1P in yeast genetics, with a particular focus on its function in regulating mitochondrial respiration and the heat stress response. We will delve into the signaling pathways, present quantitative data, and provide detailed experimental methodologies for the study of this important bioactive lipid.
The Signaling Role of this compound
Once considered a mere metabolic intermediate, this compound has been shown to have a specific and crucial signaling function in yeast.[1][2][3][4][5] The primary recognized role of P1P is in the regulation of genes essential for mitochondrial respiration.[1][3][4][5] This regulation is achieved through the Hap complex, a key transcription factor in yeast.[1][3][4][5]
Furthermore, P1P levels are dynamically regulated in response to environmental cues, most notably heat stress.[2] Upon a shift to a higher temperature, there is a transient but significant increase in the intracellular concentration of P1P, suggesting its involvement in the cellular response to thermal stress.[2] This implicates P1P as a component of the broader stress response network in yeast, a critical mechanism for cell survival.
Quantitative Data on P1P and Sphingolipid Metabolism
The study of P1P's function has been facilitated by the ability to manipulate and quantify the levels of sphingolipids in yeast. Genetic modifications, such as the deletion of sphingoid base kinases (LCB4 and LCB5) or the sphingoid base phosphate (B84403) lyase (DPL1), allow for the experimental clamping of P1P levels at low or high concentrations, respectively.[5]
Below is a summary of quantitative data regarding the changes in P1P and other sphingolipid levels in response to heat stress.
| Sphingolipid | Condition | Fold Change / Observation | Reference |
| This compound (P1P) | Heat Stress (37°C) | Transient 8-fold increase, peaking at ~10-20 minutes | [1] |
| Dihydrosphingosine 1-phosphate (DHS-1-P) | Heat Stress (37°C) | Transient 5-fold increase, peaking at ~10 minutes | [1] |
| C20 Phytosphingosine | Heat Stress (15 minutes) | 6.4-fold increase | [6] |
| C20 Dihydrosphingosine | Heat Stress (15 minutes) | 10.8-fold increase | [6] |
| Inositol Phosphoceramides (IPC, MIPC, M(IP)2C) | Acetic Acid Stress (S. cerevisiae) | IPC: 6.2x, MIPC: 9.1x, M(IP)2C: 2.2x increase | [7] |
| Inositol Phosphoceramides (IPC, MIPC, M(IP)2C) | Acetic Acid Stress (Z. bailii) | IPC: 4.9x, MIPC: 2.7x, M(IP)2C: 2.7x increase | [7] |
Signaling Pathways and Experimental Workflows
The signaling pathway of P1P in regulating mitochondrial respiration and the experimental workflow used to elucidate this pathway can be visualized through the following diagrams.
The discovery of this pathway was made possible through an integrative systems biology approach, combining genomics, transcriptomics, and lipidomics.
Experimental Protocols
Yeast Strains and Culture Conditions
-
Strains: Saccharomyces cerevisiae strains used in these studies are typically derived from standard laboratory backgrounds (e.g., BY4741). Gene deletions are created using PCR-based gene disruption methods.
-
Media: Yeast are cultured in standard Yeast Peptone Dextrose (YPD) media. For specific experiments, synthetic defined (SD) media with appropriate supplements or omissions are used.
-
Growth: Cultures are grown at 30°C with shaking (200-250 rpm) to mid-logarithmic phase (OD600 = 0.4-0.8) for experiments. For heat stress experiments, cultures are shifted to 37°C or 39°C.
Lipidomics: Sphingolipid Extraction and Analysis
This protocol is for the extraction and quantification of sphingolipids from yeast.
-
Cell Harvesting: Harvest approximately 10-20 OD600 units of yeast cells by centrifugation.
-
Lysis: Resuspend the cell pellet in 150 mM NH4HCO3 (pH 8) and disrupt the cells using zirconia beads.
-
Lipid Extraction (Two-Step):
-
Add internal lipid standards to the cell lysate.
-
Perform an initial extraction with chloroform (B151607)/methanol (17:1, v/v) to recover apolar lipids.
-
Re-extract the remaining aqueous phase with chloroform/methanol (2:1, v/v) to recover polar lipids.
-
-
Mass Spectrometry: Analyze the lipid extracts using electrospray ionization tandem mass spectrometry (ESI-MS/MS). Quantify lipid species based on the signals of their specific precursor and fragment ions relative to the internal standards.
Transcriptomics: RNA Extraction and Quantitative PCR (qPCR)
This protocol outlines the steps for analyzing gene expression changes in yeast.
-
RNA Purification:
-
Harvest ~10-20 mL of yeast cells at an OD600 of 0.5-1.0.
-
Wash cells in cold, RNase-free water.
-
Resuspend the pellet in TES buffer (10 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.5% SDS) and add an equal volume of acid phenol:chloroform.
-
Incubate at 65°C for 60 minutes with shaking.
-
Perform sequential chloroform extractions and ethanol (B145695) precipitation to purify the RNA.
-
-
DNase Treatment: Treat the purified RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA using an oligo(dT) primer and a reverse transcriptase (e.g., SuperScript III).
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix and gene-specific primers.
-
Use a standard thermal cycling program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Normalize the expression of target genes to a housekeeping gene (e.g., ACT1).
-
Transcriptomics: RNA-seq Library Preparation
For a global view of gene expression, RNA-sequencing is employed.
-
RNA Extraction and QC: Extract total RNA as described for qPCR and assess its integrity (e.g., using a Bioanalyzer).
-
mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT)-magnetic beads.
-
Fragmentation and cDNA Synthesis: Fragment the mRNA and synthesize first and second-strand cDNA.
-
Library Construction: Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplification and Sequencing: Amplify the library by PCR and sequence on a next-generation sequencing platform.
Conclusion and Future Directions
The identification of this compound as a signaling molecule in yeast has opened new avenues for understanding the intricate regulation of cellular metabolism and stress responses. The integrative "omics" approach has proven powerful in deconvoluting complex biological networks. Future research will likely focus on identifying the direct molecular targets of P1P, further characterizing its role in other cellular processes, and exploring the conservation of these signaling pathways in higher eukaryotes. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate the fascinating biology of this bioactive sphingolipid.
References
- 1. Analysis of Phosphorylated Sphingolipid Long-Chain Bases Reveals Potential Roles in Heat Stress and Growth Control in Saccharomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for measuring sphingolipid metabolism in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revealing a signaling role of phytosphingosine‐1‐phosphate in yeast | Molecular Systems Biology [link.springer.com]
- 4. Revealing a signaling role of phytosphingosine-1-phosphate in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revealing a signaling role of phytosphingosine-1-phosphate in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of yeast sphingolipids in the heat stress response of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipidomic Profiling of Saccharomyces cerevisiae and Zygosaccharomyces bailii Reveals Critical Changes in Lipid Composition in Response to Acetic Acid Stress | PLOS One [journals.plos.org]
Phytosphingosine 1-Phosphate Signaling: A Technical Guide for Researchers
An In-depth Exploration of a Key Bioactive Sphingolipid Pathway for Drug Development Professionals, Researchers, and Scientists.
Introduction
Phytosphingosine 1-phosphate (P1P) is a bioactive sphingolipid that plays a pivotal role in a multitude of cellular processes, including cell proliferation, apoptosis, inflammation, and immune responses.[1][2] Structurally similar to the well-characterized sphingosine-1-phosphate (S1P), P1P is emerging as a critical signaling molecule with distinct functions and therapeutic potential.[1][3] This technical guide provides a comprehensive overview of the P1P signaling pathway, detailing its core components, regulatory mechanisms, and downstream effects. It also offers detailed experimental protocols for its study and presents key quantitative data to facilitate further research and drug development in this area.
The Core Signaling Pathway
The P1P signaling cascade is initiated by the phosphorylation of phytosphingosine, a reaction catalyzed by sphingosine (B13886) kinases (SphK).[1][2] P1P can then act both intracellularly and extracellularly. Extracellularly, it binds to and activates specific G protein-coupled receptors (GPCRs), primarily the S1P receptors (S1PRs), to initiate downstream signaling cascades.[1][4] The signaling is terminated through dephosphorylation by P1P phosphatases (SPPases) or irreversible degradation.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the P1P signaling pathway, providing a basis for experimental design and interpretation.
Table 1: Receptor Binding Affinities
| Ligand | Receptor | Binding Affinity (Kd) | Cell Type/System | Reference |
| This compound (P1P) | S1P4 | 1.6 nM | CHO Cells | [7] |
| Sphingosine 1-Phosphate (S1P) | S1P4 | 119 ± 20 nM | CHO Cells | [7] |
Table 2: Enzyme and Cellular Response Parameters
| Parameter | Value | Conditions | Reference |
| P1P ED50 for COX-2 Induction | 100-300 nM | L929 Fibroblasts | [8] |
| Human Plasma S1P Concentration | 1 ± 0.09 µM | Healthy Individuals | [9] |
Experimental Protocols
Accurate investigation of the P1P signaling pathway relies on robust experimental methodologies. Below are detailed protocols for key experiments.
Protocol 1: Quantification of this compound by HPLC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of P1P in biological samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[1][10]
Materials:
-
Biological sample (e.g., plasma, cell lysate)
-
Internal Standard (IS) solution (e.g., C17-P1P in methanol)
-
Cold methanol (B129727) with 0.1% formic acid (Protein Precipitation Solvent)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., initial mobile phase)
-
HPLC-MS/MS system
Procedure:
-
Sample Preparation:
-
Pipette a known volume of the biological sample (e.g., 50 µL of plasma) into a clean microcentrifuge tube.[1]
-
Add a known amount of the internal standard solution.[1]
-
Add 4 volumes of cold protein precipitation solvent (e.g., 200 µL).[1]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]
-
Incubate the tubes on ice for 20 minutes to enhance precipitation.[1]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.[1]
-
-
Lipid Extraction (Acidified Chloroform/Methanol Extraction):
-
To the supernatant, add chloroform and acidify the mixture to facilitate the extraction of phosphorylated sphingolipids.[10]
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Solvent Evaporation and Reconstitution:
-
HPLC-MS/MS Analysis:
-
Inject the reconstituted sample onto a reverse-phase HPLC column.
-
Separate the lipids using a suitable gradient elution.
-
Detect and quantify P1P and the internal standard using a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[10] Characteristic precursor-to-product ion transitions should be monitored.
-
Protocol 2: Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of P1P for its receptors, such as S1P4.[7]
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO cells transfected with S1P4)
-
Radiolabeled ligand (e.g., [33P]S1P or a specific P1P radioligand)
-
Unlabeled P1P (for competition)
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a microtiter plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled P1P.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the concentration of unlabeled P1P.
-
Determine the IC50 (the concentration of unlabeled P1P that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Biological Roles and Therapeutic Implications
The P1P signaling pathway is implicated in a diverse range of physiological and pathological processes.
-
Cell Proliferation and Survival: Similar to S1P, P1P can promote cell proliferation and survival by activating pro-growth signaling pathways like the PI3K/Akt and MAPK/ERK pathways.[11][12][13] This has significant implications for cancer research, where dysregulation of sphingolipid metabolism can contribute to tumor growth and resistance to therapy.[4][14]
-
Apoptosis: The balance between pro-apoptotic ceramide and anti-apoptotic P1P/S1P, often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate.[11][14]
-
Immune System Regulation: P1P, through its interaction with S1P receptors on immune cells, is involved in regulating immune cell trafficking and responses.[4][5]
-
Skin Biology: Phytosphingosine is a key component of ceramides (B1148491) in the skin, essential for maintaining the skin's barrier function.[1][15] P1P has been shown to have anti-aging effects and can synergize with epidermal growth factor (EGF) to restore the extracellular matrix in human dermal fibroblasts.[3][12]
The multifaceted roles of P1P make its signaling pathway an attractive target for therapeutic intervention in a variety of diseases, including cancer, autoimmune disorders, and skin conditions. The development of specific agonists and antagonists for P1P receptors holds promise for novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Phytosphingosine induces systemic acquired resistance through activation of sphingosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytosphingosine-1-phosphate and epidermal growth factor synergistically restore extracellular matrix in human dermal fibroblasts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-phosphate - Wikipedia [en.wikipedia.org]
- 6. Sphingosine-1-phosphate phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a high affinity ligand for the S1P(4)/Edg-6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The sphingosine kinase 1/sphingosine-1-phosphate pathway mediates COX-2 induction and PGE2 production in response to TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sphingosine-1-phosphate in cell growth and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Sphingosine-1-phosphate promotes the proliferation and attenuates apoptosis of Endothelial progenitor cells via S1PR1/S1PR3/PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sphingosine kinase, sphingosine-1-phosphate, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Endogenous Function of Phytosphingosine 1-Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytosphingosine (B30862) 1-phosphate (P1P) is a bioactive sphingolipid structurally similar to the well-studied sphingosine (B13886) 1-phosphate (S1P). While predominantly found in plants and fungi, emerging evidence indicates the presence and endogenous functions of P1P in mammalian tissues, positioning it as a molecule of increasing interest in cellular signaling and therapeutic development. This technical guide provides an in-depth overview of the core endogenous functions of P1P, focusing on its signaling pathways, roles in cellular processes, and the experimental methodologies used to elucidate its activity.
Endogenous Presence and Metabolism
Phytosphingosine, the precursor to P1P, is a component of sphingolipids and has been detected in some mammalian tissues.[1] While dietary intake was initially considered the primary source in animals, evidence suggests that phytosphingosine can be biosynthesized in tissues such as the skin through the activity of the mammalian C4-hydroxylase, DEGS2.[2][3][4] Once formed, phytosphingosine can be phosphorylated by sphingosine kinases to generate P1P.
Mammalian cells are capable of metabolizing P1P. Studies have shown that phytosphingosine is metabolized into odd-numbered fatty acids, which are then incorporated into glycerophospholipids.[1] This metabolic pathway involves the enzyme long-chain base 1-phosphate lyase.[1]
Core Endogenous Functions and Signaling Pathways
The known endogenous functions of P1P in mammals primarily revolve around its interaction with specific S1P receptors and its influence on cellular signaling cascades, particularly in the skin and immune system.
High-Affinity Ligand for the S1P4 Receptor
A pivotal endogenous function of P1P is its role as a high-affinity ligand for the sphingosine 1-phosphate receptor 4 (S1P4).[5] Notably, P1P exhibits a significantly higher binding affinity for the S1P4 receptor compared to S1P.[5][6] The S1P4 receptor is highly expressed in the lymphoid system, suggesting a role for P1P in immune regulation.[7]
The signaling cascade initiated by P1P binding to the S1P4 receptor can influence immune cell behavior. S1P4 activation is known to couple to Gαi and Gα12/13 G-proteins, leading to the activation of the small GTPase Rho and subsequent cytoskeletal rearrangements.[7] This can affect cell motility and shape.[7][8] While the precise in vivo role of P1P in immune cell trafficking is still under investigation, the high affinity for S1P4 suggests its potential involvement in modulating the migration and activation of immune cells such as T cells, B cells, and dendritic cells.[5][9][10][11]
P1P signaling through the S1P4 receptor.
Synergistic Action with Epidermal Growth Factor (EGF) in Skin
In human dermal fibroblasts, P1P has been shown to act synergistically with epidermal growth factor (EGF) to promote cellular processes crucial for skin homeostasis and repair.[9][12] This collaboration enhances cell proliferation and migration and contributes to the restoration of the extracellular matrix.[9][12][13]
The underlying mechanism involves the potentiation of EGF-dependent signaling pathways. Co-treatment with P1P and EGF leads to a significant increase in the phosphorylation of Extracellular signal-regulated kinase (ERK) and Protein Kinase B (Akt), key downstream effectors of the EGF receptor (EGFR).[9] This suggests that P1P may enhance the sensitivity of cells to EGF, leading to a more robust cellular response.
Synergistic signaling of P1P and EGF.
Quantitative Data
The following tables summarize key quantitative data related to the endogenous function of P1P.
Table 1: Receptor Binding Affinity
| Ligand | Receptor | Binding Affinity (nM) | Cell Line | Reference |
| Phytosphingosine 1-phosphate (P1P) | S1P4 | 1.6 | CHO | [5] |
| Sphingosine 1-phosphate (S1P) | S1P4 | 119 ± 20 | CHO | [5] |
Table 2: In Vitro Cellular Proliferation
| Treatment | Concentration | Cell Viability (% of Control) | Cell Line | Reference |
| EGF | 10 ng/mL | ~120% | HDF | [8] |
| P1P | 1 µM | ~110% | HDF | [8] |
| EGF + P1P | 10 ng/mL + 1 µM | ~140% | HDF | [8] |
(HDF: Human Dermal Fibroblasts)
Experimental Protocols
Detailed methodologies for key experiments cited in the study of P1P's endogenous functions are provided below. These protocols are adapted from established methods for S1P and can be optimized for P1P.
Protocol 1: Quantification of P1P by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of P1P in biological samples.
1. Sample Preparation:
-
Homogenize tissues or collect plasma/cells.
-
Spike samples with an appropriate internal standard (e.g., C17-P1P).
-
Perform lipid extraction using a chloroform/methanol/HCl mixture.
-
Evaporate the organic phase and reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.[14]
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Utilize a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Perform multiple reaction monitoring (MRM) to detect the specific precursor and product ions for P1P and the internal standard.[14]
-
LC-MS/MS workflow for P1P quantification.
Protocol 2: S1P4 Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity of P1P to the S1P4 receptor.
1. Cell Culture and Membrane Preparation:
-
Culture CHO cells stably overexpressing the human S1P4 receptor.
-
Harvest the cells and prepare cell membranes by homogenization and centrifugation.
2. Competitive Binding Assay:
-
In a 96-well plate, incubate the S1P4-expressing cell membranes with a constant concentration of a radiolabeled ligand (e.g., [³³P]S1P or a custom tritiated P1P) and varying concentrations of unlabeled P1P.[5][16]
-
The assay buffer should contain 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% fatty acid-free BSA, pH 7.4.[17]
-
Incubate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Determine the amount of bound radioactivity using a scintillation counter.
-
Calculate the IC50 value and subsequently the Ki value for P1P.
Protocol 3: Cell Migration (Wound Healing) Assay
This assay assesses the effect of P1P on the migration of cells, such as human dermal fibroblasts.
1. Cell Seeding and Monolayer Formation:
-
Seed cells in a 24-well plate and grow to confluence.
-
Serum-starve the cells for 4-6 hours prior to the assay.[18]
2. Wound Creation:
-
Create a uniform "wound" in the cell monolayer using a sterile pipette tip or a culture insert.[18][19]
-
Wash the wells with PBS to remove detached cells.
3. Treatment and Imaging:
-
Add serum-free media containing different concentrations of P1P, with or without EGF, to the wells.
-
Place the plate in a live-cell imaging system equipped with an environmental chamber (37°C, 5% CO₂).
-
Capture images of the wound area at regular intervals (e.g., every 2 hours) for 24-48 hours.
4. Data Analysis:
-
Measure the area of the wound at each time point using image analysis software.
-
Calculate the rate of wound closure for each treatment condition.
Protocol 4: Western Blotting for p-ERK and p-AKT
This protocol is used to detect the phosphorylation status of ERK and AKT in response to P1P stimulation.
1. Cell Culture and Treatment:
-
Culture cells (e.g., human dermal fibroblasts) to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat the cells with P1P, EGF, or a combination for various time points (e.g., 5, 15, 30, 60 minutes).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[20][21]
-
Determine the protein concentration of the lysates using a BCA assay.
3. SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) overnight at 4°C.[22][23]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total ERK and total AKT to normalize for protein loading.
Conclusion and Future Directions
This compound is emerging as a significant endogenous signaling molecule in mammals, with demonstrated roles in immune modulation through the S1P4 receptor and in skin homeostasis via synergistic actions with EGF. The provided data and protocols offer a foundation for researchers and drug development professionals to further investigate the physiological and pathological roles of P1P.
Future research should focus on elucidating the complete endogenous biosynthetic and metabolic pathways of P1P in mammals, quantifying its levels in various tissues under normal and disease states, and conducting in vivo studies to confirm its physiological relevance. A deeper understanding of P1P's functions holds the potential for the development of novel therapeutic strategies targeting its unique signaling properties.
References
- 1. Identification of the phytosphingosine metabolic pathway leading to odd-numbered fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of long chain base in sphingolipids in animals, plants and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sphingosine‐1‐phosphate receptor type 4 is critically involved in the regulation of peritoneal B‐1 cell trafficking and distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a high affinity ligand for the S1P(4)/Edg-6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arrow.tudublin.ie [arrow.tudublin.ie]
- 8. researchgate.net [researchgate.net]
- 9. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Phytosphingosine-1-phosphate and epidermal growth factor synergistically restore extracellular matrix in human dermal fibroblasts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioactive Lipid O-cyclic phytosphingosine-1-phosphate Promotes Differentiation of Human Embryonic Stem Cells into Cardiomyocytes via ALK3/BMPR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 17. Biosynthesis of long chain base in sphingolipids in animals, plants and fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Simultaneous Activation of Erk1/2 and Akt Signaling is Critical for Formononetin-Induced Promotion of Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Phytosphingosine 1-phosphate in plant stress response
An In-depth Technical Guide: Phytosphingosine (B30862) 1-Phosphate in Plant Stress Response
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Phytosphingosine 1-phosphate (PHS-1-P), a phosphorylated long-chain base, is a critical signaling molecule in the intricate network of plant stress responses. Emerging from the sphingolipid metabolic pathway, PHS-1-P is not merely a structural component of membranes but an active participant in signal transduction cascades that govern plant adaptation to a myriad of biotic and abiotic challenges. This guide provides a comprehensive overview of the biosynthesis, signaling pathways, and functional roles of PHS-1-P in response to stresses such as pathogen attack, drought, and chilling. We present quantitative data, detailed experimental protocols, and signaling pathway visualizations to equip researchers with the foundational knowledge required to investigate this potent lipid mediator.
PHS-1-P Metabolism and Homeostasis
The cellular concentration of PHS-1-P is tightly regulated by the coordinated action of synthetic and catabolic enzymes. This balance is crucial, as shifts in PHS-1-P levels can trigger significant downstream physiological changes.
Biosynthesis: The primary route to PHS-1-P formation is the phosphorylation of phytosphingosine (PHS). This reaction is catalyzed by Sphingosine (B13886) Kinase (SphK) , an ATP-dependent enzyme.[1] In plants, SphK activity is often membrane-associated and can be stimulated by stress signals like the phytohormone abscisic acid (ABA).[2]
Degradation and Dephosphorylation: The signaling action of PHS-1-P is terminated through two main pathways. It can be irreversibly degraded by S1P lyase (DPL1) into hexadecenal and phosphoethanolamine, effectively silencing the signal.[3] Alternatively, it can be dephosphorylated back to PHS by S1P phosphatase (SPP) , allowing for the recycling of the sphingoid base.[3]
Role of PHS-1-P in Abiotic Stress Response
PHS-1-P is a key mediator in plant adaptation to environmental stressors, particularly those involving water availability and temperature.
Drought and Osmotic Stress
PHS-1-P is a critical component of the abscisic acid (ABA) signaling pathway that regulates stomatal aperture to control water loss.[4][5] During drought, ABA levels rise, stimulating SphK activity and leading to an increase in PHS-1-P.[6] PHS-1-P then acts as a second messenger, triggering a cascade that includes:
-
Calcium Mobilization: An increase in cytosolic free calcium ([Ca²⁺]cyt) is a central event in stomatal closure.[4][7]
-
Nitric Oxide (NO) and pH Changes: PHS-1-P induces a marked rise in both nitric oxide and cytoplasmic pH in guard cells, both of which are essential for stomatal closure.[8][9]
-
G-Protein Involvement: The action of PHS-1-P on stomatal apertures is impaired in mutants of the G-protein α-subunit (GPA1), indicating that G-protein signaling is a component of this pathway.
Chilling Stress
Exposure to low temperatures induces a rapid and transient increase in PHS-1-P levels in Arabidopsis thaliana.[10][11] This accumulation is a specific and early event in the cold stress response.
-
Enzyme Specificity: The synthesis of PHS-1-P in response to cold is specifically catalyzed by the LCB kinase LCBK2, as the response is abolished in lcbk2 mutants.[10][11]
-
MAP Kinase Activation: PHS-1-P acts as a signal that triggers the activation of the Mitogen-Activated Protein Kinase 6 (AtMPK6).[10][11] The MPK cascade is a well-known signaling module in plants that regulates downstream responses to various stresses.
Role of PHS-1-P in Biotic Stress Response
PHS-1-P is integral to the plant's defense against pathogens, contributing to both local and systemic resistance.
Upon infection with a pathogen like Phytophthora parasitica, levels of both PHS and PHS-1-P increase significantly in tobacco plants.[3][1] This increase is associated with the induction of plant defense mechanisms.
-
Systemic Acquired Resistance (SAR): Exogenous application of PHS, which is converted to PHS-1-P, can alleviate pathogen-induced cell damage and reduce pathogen growth.[3][1] This suggests a role in establishing SAR.
-
ROS and Defense Gene Induction: The PHS-1-P pathway involves the generation of Reactive Oxygen Species (ROS) and the upregulation of ROS-detoxifying enzymes and Pathogenesis-Related (PR) proteins, which are hallmarks of a successful defense response.[3]
-
Pro-survival Signaling: The channeling of sphingolipids into their phosphorylated forms, like PHS-1-P, is proposed to have a pro-survival effect on plant cells during pathogen attack, helping to limit the damage caused by necrotrophic phases of infection.[3]
Quantitative Data Presentation
The following tables summarize key quantitative findings from the literature regarding PHS-1-P in plant stress.
Table 1: Changes in Sphingolipid Levels Upon Pathogen Infection
| Time Post-Inoculation | Analyte | Change in Level (nmol/g FW) | Plant System | Stressor | Reference |
| 96 hours | PHS | ~1.0 to ~3.5 | Tobacco Leaves | P. parasitica | [3][12] |
| 96 hours | PHS-1-P | ~0.2 to ~1.2 | Tobacco Leaves | P. parasitica | [3][12] |
Data are approximate values interpreted from graphical representations in the cited literature.
Table 2: Effect of PHS-1-P on Physiological Responses
| Treatment | Parameter | Effect | Plant System | Reference |
| 100 µM PHS-1-P | Ion Leakage | Reduced Pst-induced cell death | Arabidopsis | [13] |
| 10 µM PHS-1-P | Stomatal Aperture | Induced closure | Pisum sativum | [8][9] |
| PHS-1-P | AtMPK6 Activity | Triggered activation | Arabidopsis | [10][11] |
Experimental Protocols
Detailed and robust methodologies are essential for studying PHS-1-P signaling. Below are protocols for key experiments.
Protocol: Quantification of PHS-1-P by HPLC-MS/MS
This method provides sensitive and specific quantification of PHS-1-P in plant tissues.[14]
1. Sample Preparation (Lipid Extraction): a. Collect and flash-freeze 50-100 mg of plant tissue in liquid nitrogen. b. Homogenize the tissue in a suitable buffer. c. Spike the homogenate with a known amount of an internal standard (e.g., C17-PHS-1-P). d. Perform a lipid extraction using a modified Bligh-Dyer method (chloroform:methanol:water). e. Centrifuge to separate phases and collect the lower organic phase. f. Evaporate the solvent under a stream of nitrogen. g. Reconstitute the dried lipid extract in the initial mobile phase for analysis.
2. HPLC Separation: a. Column: Use a C18 reverse-phase or HILIC column suitable for lipid analysis. b. Mobile Phase: Employ a gradient of solvents, typically involving acetonitrile, methanol, and water with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization. c. Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).
3. MS/MS Detection: a. Ionization: Use positive ion electrospray ionization (ESI+). b. Mode: Operate in Multiple Reaction Monitoring (MRM) mode for high specificity. c. Transitions: Monitor specific precursor-to-product ion transitions for both the analyte (PHS-1-P) and the internal standard. d. Data Analysis: Integrate peak areas and calculate the concentration of PHS-1-P relative to the internal standard using a standard curve.
Protocol: Sphingosine Kinase (SphK) Activity Assay
This protocol measures the activity of SphK in plant protein extracts.[15]
1. Protein Extraction: a. Homogenize plant tissue in a cold extraction buffer containing protease and phosphatase inhibitors. b. Centrifuge to pellet debris. Collect the supernatant (total protein extract). c. For membrane-bound SphK, perform ultracentrifugation to separate cytosolic and membrane fractions.[2] d. Determine protein concentration using a standard method (e.g., Bradford assay).
2. Kinase Reaction: a. Prepare a reaction mix containing assay buffer (e.g., HEPES, MgCl₂), ATP, and the substrate (phytosphingosine presented in BSA or Triton X-100 micelles).[2] b. Add a specific amount of protein extract (e.g., 10-50 µg) to initiate the reaction. c. Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes).
3. Detection (Luminescence-based): a. Stop the reaction by adding an ATP detection reagent (e.g., containing luciferase/luciferin). b. This reagent produces a luminescent signal proportional to the amount of ATP remaining. c. Measure luminescence using a plate reader. d. SphK activity is inversely proportional to the signal (more activity = less ATP remaining = lower signal). e. Calculate activity based on a standard curve of known ATP concentrations.
Alternative Detection: A radioactive assay using [γ-³²P]ATP can also be employed, where the incorporation of ³²P into PHS is measured.
Conclusion and Future Directions
This compound has unequivocally been established as a potent signaling lipid in the plant kingdom. Its central role in mediating responses to drought, cold, and pathogen attack highlights the importance of sphingolipid metabolism in plant survival and adaptation. The convergence of PHS-1-P signaling with major stress response pathways, including those of ABA, MAP kinases, and ROS, positions it as a key hub in the plant's defense network.
For researchers and drug development professionals, this pathway presents novel opportunities. Modulating SphK activity or PHS-1-P levels could be a strategy for developing new agrochemicals that enhance crop resilience. However, significant questions remain:
-
Receptors: While G-proteins are implicated, specific plant receptors for PHS-1-P have yet to be identified. Their discovery is a critical next step.
-
Downstream Targets: The full spectrum of downstream targets and transcription factors regulated by the PHS-1-P cascade is not fully understood.
-
Crosstalk: Elucidating the precise mechanisms of crosstalk between PHS-1-P signaling and other hormone pathways (e.g., salicylic (B10762653) acid, jasmonic acid) will provide a more holistic view of the plant immune system.
Future research focused on these areas will undoubtedly deepen our understanding of this fascinating molecule and may pave the way for innovative strategies to ensure global food security in the face of a changing climate.
References
- 1. Phytosphingosine induces systemic acquired resistance through activation of sphingosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arabidopsis Sphingosine Kinase and the Effects of Phytosphingosine-1-Phosphate on Stomatal Aperture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytosphingosine induces systemic acquired resistance through activation of sphingosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drought-induced guard cell signal transduction involves sphingosine-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nph.onlinelibrary.wiley.com [nph.onlinelibrary.wiley.com]
- 6. Arabidopsis sphingosine kinase and the effects of phytosphingosine-1-phosphate on stomatal aperture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. Stomatal closure induced by phytosphingosine-1-phosphate and sphingosine-1-phosphate depends on nitric oxide and pH of guard cells in Pisum sativum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phytosphingosine-phosphate is a signal for AtMPK6 activation and Arabidopsis response to chilling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
An In-Depth Technical Guide on the Mechanism of Action of Phytosphingosine 1-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytosphingosine 1-phosphate (P1P) is a bioactive sphingolipid that plays a crucial role in a variety of cellular processes. As a structural analog of the well-studied sphingosine (B13886) 1-phosphate (S1P), P1P engages with the S1P signaling network, a ubiquitous system involved in regulating cell proliferation, survival, migration, and inflammation. This technical guide provides a comprehensive overview of the mechanism of action of P1P, with a focus on its interaction with S1P receptors and the subsequent downstream signaling cascades. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of P1P as a potential therapeutic modulator.
Core Mechanism of Action: Interaction with S1P Receptors
The primary mechanism of action of this compound is through its interaction with the family of five G protein-coupled receptors (GPCRs) for sphingosine 1-phosphate, designated as S1P1 through S1P5.[1][2] These receptors are expressed in a wide variety of tissues and cell types, and their activation by ligands such as P1P and S1P initiates a cascade of intracellular signaling events that dictate cellular responses.[1][3]
P1P has been identified as a high-affinity ligand for the S1P4 receptor.[4] While comprehensive data on P1P's binding to other S1P receptors is limited, its structural similarity to S1P suggests potential interactions with other receptor subtypes as well. S1P itself binds to all five receptors with nanomolar affinities, making the S1P signaling pathway a key area of investigation for understanding the full spectrum of P1P's biological activities.[3]
Quantitative Data: Receptor Binding Affinities
The following table summarizes the known binding affinities of P1P and the more extensively characterized S1P to the S1P receptor subtypes. This data is critical for understanding the potential selectivity and potency of P1P.
| Ligand | Receptor | Binding Affinity (Kd/Ki) | Cell Type/System | Reference |
| This compound (P1P) | S1P4 | 1.6 nM | CHO cells expressing human S1P4 | [4] |
| Sphingosine 1-phosphate (S1P) | S1P1 | ~8 nM | - | [5] |
| Sphingosine 1-phosphate (S1P) | S1P4 | 119 ± 20 nM | CHO cells expressing human S1P4 | [4] |
Downstream Signaling Pathways
Upon binding to S1P receptors, P1P is expected to trigger a series of downstream signaling events, largely mirroring those activated by S1P. The specific signaling cascade is dependent on the receptor subtype and the G protein to which it couples. The five S1P receptors couple to different heterotrimeric G proteins, including Gi, Gq, and G12/13, leading to a diverse array of cellular responses.[6]
S1P Receptor Signaling Overview
The following diagram provides a generalized overview of the S1P receptor signaling pathways.
Specific S1P Receptor Signaling Cascades
The following sections detail the primary G protein coupling and major downstream pathways for each S1P receptor subtype.
S1P1 exclusively couples to the Gi family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. A major consequence of S1P1 signaling is the activation of the PI3K/Akt and MAPK (ERK) pathways, which are critical for cell survival and proliferation. S1P1 also plays a key role in lymphocyte trafficking.[3][5]
S1P2 is unique in that it couples to Gi, Gq, and G12/13. This promiscuous coupling allows S1P2 to regulate a wide range of cellular processes, often with effects that are antagonistic to those of S1P1. Activation of G12/13 leads to the activation of the small GTPase Rho, which is involved in stress fiber formation and inhibition of cell migration. The Gq pathway activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[2][6]
Similar to S1P2, S1P3 couples to Gi, Gq, and G12/13. Its activation can lead to both pro- and anti-proliferative effects depending on the cellular context. S1P3 signaling is implicated in cardiovascular function and inflammatory responses.[2][6]
S1P4, the high-affinity receptor for P1P, couples to Gi and G12/13.[4] Its expression is predominantly found in the hematopoietic and lymphoid tissues. Activation of S1P4 is involved in the regulation of immune cell trafficking and function.
References
- 1. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]
- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An update on the biology of sphingosine 1-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a high affinity ligand for the S1P(4)/Edg-6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
Phytosphingosine 1-Phosphate: A Pivotal Regulator at the Crossroads of Apoptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The intricate signaling network governing programmed cell death, or apoptosis, presents a fertile ground for therapeutic intervention. Within this network, sphingolipids have emerged as critical regulators, with their metabolic flux often dictating a cell's fate. Phytosphingosine (B30862) (PS), a naturally occurring sphingoid base, and its phosphorylated derivative, phytosphingosine 1-phosphate (P1P), are at the forefront of this regulatory paradigm. While PS is a potent inducer of apoptosis, the role of P1P is more nuanced and is the subject of ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of P1P in apoptosis regulation, contrasting its function with its well-characterized precursor, PS, and its close structural analog, sphingosine (B13886) 1-phosphate (S1P). We delve into the molecular mechanisms, signaling pathways, and experimental methodologies crucial for advancing research and development in this promising area.
The Dichotomy of Sphingolipid Signaling in Apoptosis
The balance between pro-apoptotic and pro-survival sphingolipids, often termed the "sphingolipid rheostat," is a critical determinant of cellular fate.[1][2] Ceramide and sphingosine, for instance, are generally considered pro-apoptotic, whereas S1P is a potent survival factor.[3][4] Phytosphingosine firmly aligns with the pro-apoptotic arm of this balance.
Phytosphingosine (PS): A Potent Inducer of Apoptosis
Phytosphingosine has been demonstrated to potently induce apoptosis in a variety of cancer cell lines.[4][5][6] Its mechanism of action is multifaceted and involves the activation of both extrinsic and intrinsic apoptotic pathways.
Key Pro-Apoptotic Actions of Phytosphingosine:
-
Caspase-8 Activation: PS can trigger the activation of caspase-8, an initiator caspase in the extrinsic apoptosis pathway, in a death receptor-independent manner.[4][5][6]
-
Mitochondrial Pathway Activation: PS induces the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[4][5][6] This leads to a loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[4][5]
-
Bcl-2 Family Modulation: The pro-apoptotic activity of PS is associated with a decrease in the interaction between Bax and the anti-apoptotic protein Bcl-2.[4]
Sphingosine 1-Phosphate (S1P): A Guardian of Cell Survival
In stark contrast to PS, S1P is a well-established pro-survival and anti-apoptotic molecule.[3][7][8] It exerts its effects primarily through a family of five G protein-coupled receptors (S1P1-5).[8]
Key Anti-Apoptotic Actions of Sphingosine 1-Phosphate:
-
Activation of Pro-Survival Kinases: S1P receptor activation leads to the stimulation of pro-survival signaling cascades, including the PI3K/Akt and MEK/ERK pathways.[7][9]
-
Inhibition of Pro-Apoptotic Proteins: The Akt pathway, activated by S1P, can phosphorylate and inactivate the pro-apoptotic Bcl-2 family member Bad.[9] The MEK/ERK pathway has also been shown to be crucial for the anti-apoptotic effects of S1P, including the prevention of Bax translocation.[9]
-
Suppression of Caspase Activity: By activating these survival pathways, S1P ultimately inhibits the activation of executioner caspases like caspase-3.[7]
This compound (P1P): An Emerging Player with a Complex Role
The direct role of P1P in apoptosis is less defined than that of its precursor, PS, or its analog, S1P. However, emerging evidence suggests that P1P is not merely an intermediate metabolite but an active signaling molecule with the potential to modulate apoptosis.
P1P and S1P Receptor Interactions
A critical aspect of P1P signaling is its interaction with S1P receptors. Notably, P1P has been identified as a high-affinity ligand for the S1P4 receptor, which is predominantly expressed in lymphoid tissues. This suggests that P1P may have specific functions in the immune system, where apoptosis is a key regulatory process. Furthermore, a synthetic cyclic phosphate (B84403) derivative of phytosphingosine has demonstrated protective effects in a sepsis model through the S1P1 receptor, hinting at potential anti-apoptotic or cell-protective roles for P1P or its analogs.
Potential Signaling Pathways of P1P in Apoptosis Regulation
Given its structural similarity to S1P and its ability to bind to S1P receptors, it is plausible that P1P could modulate apoptosis through similar signaling pathways. Activation of S1P1 or S1P4 by P1P could potentially trigger pro-survival signals, such as the PI3K/Akt and ERK pathways, leading to the inhibition of apoptosis. Conversely, the specific cellular context and the differential signaling downstream of S1P4 could lead to unique outcomes. The precise signaling cascades initiated by P1P and their ultimate impact on the apoptotic machinery remain an active area of research.
Quantitative Data on Sphingolipid-Mediated Apoptosis
The following tables summarize quantitative data from studies investigating the effects of phytosphingosine and sphingosine 1-phosphate on apoptosis.
Table 1: Pro-Apoptotic Effects of Phytosphingosine (PS)
| Cell Line | Concentration of PS | Treatment Duration | Apoptotic Effect | Citation |
| Jurkat (Human T-cell lymphoma) | 10 µg/ml | 6 hours | ~75% of cells with sub-G1 DNA content | [6] |
| NCI-H460 (Non-small cell lung cancer) | Various concentrations | Time-dependent | Dose- and time-dependent increase in apoptotic cells | [6] |
| Jurkat | <4 µM | 6 hours | >50% reduction in cell viability | [2] |
Table 2: Anti-Apoptotic Effects of Sphingosine 1-Phosphate (S1P)
| Cell Line | Apoptotic Stimulus | S1P Concentration | Anti-Apoptotic Effect | Citation |
| Intestinal Epithelial Cells (IECs) | TNF-α/Cycloheximide | Not specified | Significantly reduced levels of apoptosis | [7] |
| Endothelial Progenitor Cells (EPCs) | H₂O₂ | Not specified | Significantly attenuated apoptosis and caspase-3 activation | [10] |
| 3T3-L1 preadipocytes | Not applicable | 90 nM - 5000 nM | Increased cell viability by 15% to 46% at 24h | [11] |
| SGBS preadipocytes | Not applicable | 1000 nM - 5000 nM | Increased cell viability by 12% to 28% at 24h | [11] |
Experimental Protocols for Studying P1P and Apoptosis
This section provides detailed methodologies for key experiments to investigate the role of P1P in apoptosis regulation.
Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the effect of P1P on cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Treatment: After cell attachment, replace the medium with fresh medium containing various concentrations of P1P or vehicle control.
-
Incubation: Incubate the cells for desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells after P1P treatment.
Protocol:
-
Cell Treatment: Treat cells with P1P or vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Caspase Activity Assay
Objective: To measure the activity of key caspases (e.g., caspase-3, -8, -9) in P1P-treated cells.
Protocol:
-
Cell Lysis: Lyse P1P-treated and control cells to prepare cell extracts.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Caspase Assay: Incubate the cell lysates with a fluorogenic or colorimetric caspase-specific substrate (e.g., DEVD for caspase-3).
-
Signal Detection: Measure the fluorescence or absorbance using a plate reader. The signal intensity is proportional to the caspase activity.
Bax Translocation Assay (Immunofluorescence)
Objective: To visualize the subcellular localization of Bax in response to P1P treatment.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with P1P or a known apoptosis inducer as a positive control.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody against Bax, followed by a fluorescently labeled secondary antibody. Mitochondria can be co-stained with a specific marker like MitoTracker.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope to observe the localization of Bax in relation to the mitochondria.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Pro-apoptotic signaling pathway of Phytosphingosine (PS).
Caption: Anti-apoptotic signaling pathway of Sphingosine 1-Phosphate (S1P).
Caption: Experimental workflow for investigating P1P's role in apoptosis.
Conclusion and Future Directions
The study of this compound and its role in apoptosis regulation is a rapidly evolving field. While the pro-apoptotic nature of its precursor, phytosphingosine, and the pro-survival functions of its analog, sphingosine 1-phosphate, are well-established, the specific contributions of P1P are just beginning to be unraveled. Its high-affinity interaction with the S1P4 receptor suggests a distinct signaling role that warrants further investigation.
Future research should focus on elucidating the direct effects of P1P on various cell types, both cancerous and normal, to determine whether it predominantly promotes or inhibits apoptosis. Delineating the downstream signaling pathways activated by P1P through S1P4 and other potential receptors will be crucial. Uncovering the intricate regulatory mechanisms of P1P will not only enhance our fundamental understanding of apoptosis but also pave the way for the development of novel therapeutic strategies targeting the sphingolipid rheostat for the treatment of cancer and other diseases characterized by dysregulated apoptosis. The experimental protocols and foundational knowledge presented in this guide provide a solid framework for researchers to embark on this exciting area of discovery.
References
- 1. Sphingosine-1-phosphate promotes the proliferation and attenuates apoptosis of Endothelial progenitor cells via S1PR1/S1PR3/PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine kinase, sphingosine-1-phosphate, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-Phosphate Protects Intestinal Epithelial Cells from Apoptosis Through the Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytosphingosine induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of cell survival by sphingosine-1-phosphate receptor S1P1 via reciprocal ERK-dependent suppression of Bim and PI-3-kinase/protein kinase C-mediated upregulation of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 9. Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a "come-and-get-me" signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 11. merckmillipore.com [merckmillipore.com]
Downstream Signaling Targets of Phytosphingosine 1-Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytosphingosine 1-phosphate (P1P) is a bioactive sphingolipid metabolite found in plants, fungi, and mammals. Structurally similar to the more extensively studied sphingosine (B13886) 1-phosphate (S1P), P1P is emerging as a critical signaling molecule involved in a variety of cellular processes. It is generated through the phosphorylation of phytosphingosine, a reaction that can be catalyzed by sphingosine kinase 2 (SphK2).[1] While S1P is well-known for its role in regulating immunity, vascular development, and cancer progression through a family of G protein-coupled receptors (GPCRs), the specific downstream signaling cascades activated by P1P are an active area of investigation.[2][3][4] This technical guide provides a comprehensive overview of the known downstream signaling targets of P1P, focusing on the molecular pathways and cellular outcomes. It aims to serve as a resource for researchers exploring the therapeutic potential of targeting P1P signaling.
P1P Signal Transduction: Receptors and Core Pathways
Like S1P, P1P is thought to exert many of its effects by acting as an extracellular ligand for the S1P receptor family (S1PR1-5).[5] These receptors couple to various heterotrimeric G proteins, including Gi/o, Gq, and G12/13, to initiate downstream signaling cascades.[5][6][7] The activation of these pathways ultimately orchestrates cellular responses ranging from proliferation and survival to migration and differentiation.[8] Key downstream effectors include the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the mitogen-activated protein kinase (MAPK) pathway, and small GTPases of the Rho family.[6][9]
Caption: General signaling cascade for P1P via S1P receptors.
Confirmed Downstream Targets and Cellular Functions
Research has demonstrated that P1P can act synergistically with other growth factors to modulate key cellular signaling pathways, particularly in the context of tissue repair and homeostasis.
Synergy with Epidermal Growth Factor (EGF)
A key study revealed that P1P works in concert with Epidermal Growth Factor (EGF) to restore the extracellular matrix (ECM) in human dermal fibroblasts.[10] This synergistic action is critical for activating proliferation, migration, and survival pathways essential for anti-aging and skin repair.[10] The primary downstream pathways implicated in this process are:
-
PI3K/Akt Pathway: P1P, together with EGF, promotes the activation of the PI3K/Akt signaling cascade. Akt (also known as Protein Kinase B) is a serine/threonine kinase that plays a central role in regulating cell survival by inhibiting apoptotic processes.[10][11]
-
MAPK/ERK Pathway: The study also confirmed the activation of Extracellular Signal-Regulated Kinases (ERK), a key component of the MAPK pathway.[10] The ERK pathway is strongly associated with the regulation of cell proliferation and differentiation.[12]
This dual activation leads to enhanced fibroblast activity, resulting in increased production of ECM components and improved skin health.[10]
Caption: P1P and EGF synergistically activate PI3K/Akt and MAPK/ERK pathways.
Quantitative Data Summary
Quantitative data on the direct interaction of P1P with its targets (e.g., receptor binding affinities, EC₅₀ values) are limited in the current literature. However, in vivo clinical data demonstrates the efficacy of a combined P1P and EGF treatment on skin aging.
| Parameter | Treatment Group (P1P + EGF) | Placebo Group | Outcome | Citation |
| Skin Hydration | Significant Increase | No Significant Change | Improved skin barrier function | [10] |
| Dermal Density & Thickness | Significant Increase | No Significant Change | Enhanced ECM production | [10] |
| Fine Wrinkle Length | Significant Decrease | No Significant Change | Anti-aging effect | [10] |
| Skin Elasticity | Significant Improvement | No Significant Change | Improved skin structure | [10] |
Experimental Protocols
Investigating the downstream effects of P1P involves a combination of molecular and cellular biology techniques designed to measure the activation of specific signaling proteins and the resulting cellular phenotypes.
Protocol 1: Analysis of Protein Phosphorylation by Western Blotting
This method is used to detect the activation state of key signaling kinases like Akt and ERK.
-
Cell Culture and Treatment: Culture human dermal fibroblasts (or other relevant cell types) to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling activity. Treat cells with P1P, EGF, or a combination for various time points (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk. Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., anti-phospho-Akt Ser473, anti-phospho-ERK1/2 Thr202/Tyr204) overnight at 4°C. Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize phospho-protein levels to total protein levels (e.g., total Akt, total ERK) to determine the fold-change in activation.
Protocol 2: Cell Migration/Wound Healing Assay
This assay measures the effect of P1P on the migratory capacity of cells.
-
Cell Seeding: Grow a confluent monolayer of cells in a 6-well plate.
-
Creating the "Wound": Use a sterile 200 µL pipette tip to create a linear scratch in the monolayer.
-
Treatment: Wash away debris with PBS and replace the medium with low-serum media containing P1P, a vehicle control, and any other relevant treatments.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 8, 16, 24 hours) using a phase-contrast microscope.
-
Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial area to quantify cell migration.
Caption: A typical experimental workflow to study P1P's cellular effects.
Conclusion and Future Directions
This compound is a bioactive lipid with significant signaling capabilities, particularly in synergy with canonical growth factor pathways. The current body of evidence points to the PI3K/Akt and MAPK/ERK pathways as key downstream effectors, leading to cellular outcomes that include enhanced proliferation, survival, migration, and extracellular matrix deposition.[10] These functions position P1P as an attractive molecule for therapeutic applications in dermatology, wound healing, and regenerative medicine.
However, the field requires further investigation to fully delineate the scope of P1P signaling. Future research should focus on:
-
Receptor Specificity: Identifying which of the five S1P receptors P1P binds to with the highest affinity and characterizing the unique downstream signals of each P1P-receptor interaction.
-
Quantitative Pharmacology: Establishing dose-response curves, EC₅₀, and binding affinities for P1P across various cell types and receptor subtypes.
-
Broader Target Identification: Utilizing unbiased screening approaches, such as phosphoproteomics, to discover novel downstream targets and pathways regulated by P1P.
-
Therapeutic Potential: Exploring the efficacy of P1P and its analogs in preclinical models of diseases beyond skin aging, including inflammatory disorders and cancer, where S1P signaling is known to play a critical role.[13][14]
References
- 1. “Inside-Out” Signaling of Sphingosine-1-Phosphate: Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of sphingosine‐1‐phosphate in inflammation and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of sphingosine-1-phosphate in inflammation and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosine‐1‐phosphate (S1P) receptors: Promising drug targets for treating bone‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sources, metabolism, and regulation of circulating sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Phytosphingosine-1-phosphate and epidermal growth factor synergistically restore extracellular matrix in human dermal fibroblasts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signalling through Class I PI3Ks in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pathways of Intracellular Signal Transduction - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Targeting the sphingosine-1-phosphate axis in cancer, inflammation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Phytosphingosine 1-Phosphate: A Structural and Functional Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phytosphingosine 1-phosphate (P1P) is a bioactive sphingolipid that plays a crucial role in a variety of cellular processes. As a phosphorylated derivative of phytosphingosine, a sphingoid base prevalent in plants, fungi, and mammals, P1P is increasingly recognized for its signaling functions, particularly in the immune system.[1] This guide provides a comprehensive overview of the structural characteristics of P1P, its key signaling pathways, and detailed experimental protocols for its study, designed to support researchers and professionals in drug development and life sciences.
Core Structural Characteristics
This compound is a complex lipid molecule characterized by a long-chain aliphatic tail, a polar head group containing a phosphate (B84403) moiety, and multiple chiral centers. Its unique structure dictates its physicochemical properties and its specific interactions with cellular targets.
Chemical and Physical Properties
The fundamental properties of P1P are summarized in the table below, providing a quantitative basis for its handling and analysis.
| Property | Value | Source |
| Molecular Formula | C₁₈H₄₀NO₆P | [2] |
| Molecular Weight | 397.5 g/mol | [2][3] |
| IUPAC Name | [(2S,3S,4R)-2-amino-3,4-dihydroxyoctadecyl] dihydrogen phosphate | [2] |
| CAS Number | 38597-28-3 | [4] |
| Computed XLogP3 | 1.3 | [3] |
| Hydrogen Bond Donors | 5 | |
| Hydrogen Bond Acceptors | 7 | |
| Stereochemistry | (2S,3S,4R) | [2] |
| Physical Description | Solid | [3] |
| Solubility | Soluble in basic buffers (e.g., ~4 mg/mL in 0.3 M NaOH for the related S1P), sparingly soluble in organic solvents, soluble in warm methanol (B129727) or methanol/water mixtures. | [5] |
Key Structural Features
The P1P molecule consists of three main domains:
-
The Hydrophobic Tail: A C18 aliphatic chain that anchors the molecule within cellular membranes.
-
The Sphingoid Base Core: This central part of the molecule contains three hydroxyl groups and an amine group, providing multiple points for hydrogen bonding and contributing to its stereospecific interactions.
-
The Phosphate Head Group: A negatively charged phosphate group at the 1-position, crucial for its signaling activity and interaction with receptors. At physiological pH, the molecule is zwitterionic, with a positively charged amino group and a negatively charged phosphate group.
Signaling Pathways of this compound
P1P functions as an extracellular signaling molecule by binding to and activating specific G protein-coupled receptors (GPCRs). While structurally similar to sphingosine-1-phosphate (S1P), P1P exhibits a distinct receptor binding profile.
High-Affinity Interaction with the S1P₄ Receptor
Research has demonstrated that P1P is a high-affinity ligand for the S1P₄ receptor, a member of the S1P receptor family.[6] Notably, P1P binds to the S1P₄ receptor with a significantly higher affinity (Kd ≈ 1.6 nM) than S1P itself.[6] The S1P₄ receptor is primarily expressed in hematopoietic cells and the lung, suggesting a key role for P1P in immune regulation.[7]
Downstream Signaling Cascades
Activation of the S1P₄ receptor by P1P initiates a cascade of intracellular signaling events. The S1P₄ receptor is known to couple to Gαi and Gαo proteins.[8][9] This coupling leads to the activation of several downstream effector pathways, including:
-
Ras/MAPK Pathway: Leading to the activation of Extracellular signal-Regulated Kinases (ERK), which are involved in cell proliferation and differentiation.[9]
-
Phospholipase C (PLC) Pathway: Resulting in the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn leads to the mobilization of intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC).[8]
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation.[10]
The following diagram illustrates the proposed signaling pathway for P1P through the S1P₄ receptor.
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and functional analysis of P1P.
Extraction of this compound from Tissues
This protocol is adapted from methods for sphingosine-1-phosphate extraction and is suitable for the recovery of P1P from tissue samples.[11][12]
Materials:
-
Frozen tissue (10-50 mg)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Internal Standard: C17-sphingosine-1-phosphate (C17-S1P) in methanol (10 µM)
-
18.5% HCl
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Homogenizer
-
Glass centrifuge vials
-
Nitrogen gas stream or vacuum concentrator
Procedure:
-
Weigh 10-50 mg of frozen tissue and place it in a homogenization tube.
-
Add 1 mL of ice-cold PBS and 10 µL of the 10 µM C17-S1P internal standard solution.
-
Homogenize the tissue on ice until no visible fragments remain.
-
Transfer the homogenate to a glass centrifuge vial.
-
Add 300 µL of 18.5% HCl to the homogenate.
-
Add 1 mL of MeOH and 2 mL of CHCl₃.
-
Vortex the mixture vigorously for 10 minutes.
-
Centrifuge at 1,900 x g for 3 minutes to separate the phases.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass vial.
-
Re-extract the remaining aqueous phase by adding 1 mL of CHCl₃, vortexing, and centrifuging as before.
-
Combine the second lower organic phase with the first.
-
Dry the combined organic phases under a stream of nitrogen gas or using a vacuum concentrator at 60°C.
-
Resuspend the dried lipid extract in a known volume (e.g., 100-200 µL) of a suitable solvent for LC-MS/MS analysis (e.g., MeOH:CHCl₃, 4:1, v/v).
-
Store the samples at -20°C until analysis.
The following workflow diagram summarizes the extraction protocol.
Quantification by LC-MS/MS
This protocol provides a robust method for the quantification of P1P using liquid chromatography-tandem mass spectrometry (LC-MS/MS), adapted from validated methods for S1P.[10][13]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Flow Rate: 500 µL/min
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B will be required to elute P1P. An example gradient could be: 0-1 min 30% B, 1-5 min ramp to 95% B, hold for 2 min, then re-equilibrate.
-
Injection Volume: 1-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
P1P: The precursor ion will be the [M+H]⁺ ion (m/z 398.3). The product ion will likely correspond to the loss of the phosphate group and water (a common fragmentation for sphingoid base phosphates). A specific transition would need to be optimized, but a likely candidate is m/z 398.3 -> 282.3.
-
Internal Standard (C17-S1P): The precursor ion will be the [M+H]⁺ ion (m/z 366.3), with a corresponding product ion.
-
-
Data Analysis: A standard curve is generated by analyzing known concentrations of a P1P analytical standard. The concentration of P1P in the samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
S1P₄ Receptor Activation Assay (Calcium Mobilization)
This protocol describes a cell-based functional assay to measure the activation of the S1P₄ receptor by P1P by monitoring changes in intracellular calcium levels.[3][5]
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human S1P₄ receptor and a Gαqi5 chimeric G-protein (to couple the Gi/o-linked receptor to the PLC/Ca²⁺ pathway).
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well black-walled, clear-bottom plates
-
Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
P1P stock solution
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation)
Procedure:
-
Cell Plating: Seed the S1P₄-expressing cells into the 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in Assay Buffer (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127).
-
Remove the culture medium from the cells and add the Fura-2 AM loading solution.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Washing: Gently wash the cells with Assay Buffer to remove extracellular dye.
-
Assay:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to measure fluorescence at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.
-
Establish a baseline fluorescence reading.
-
Inject a solution of P1P (at various concentrations to generate a dose-response curve) into the wells.
-
Immediately begin recording the fluorescence changes over time.
-
-
Data Analysis: The ratio of the fluorescence at 340 nm to 380 nm is calculated, which is proportional to the intracellular calcium concentration. The change in this ratio upon addition of P1P indicates receptor activation. An EC₅₀ value can be calculated from the dose-response curve.
Conclusion
This compound is a structurally distinct sphingolipid with important signaling roles, primarily through its high-affinity interaction with the S1P₄ receptor. This guide has provided a detailed overview of its structural characteristics, elucidated its key signaling pathway, and presented robust experimental protocols for its investigation. This comprehensive information will aid researchers in further exploring the physiological and pathological roles of P1P and in the development of novel therapeutic strategies targeting this signaling axis.
References
- 1. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hi-Affi™ In Vitro Cell based Lysophospholipid (S1P) Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. High-throughput assays to measure intracellular Ca²⁺ mobilization in cells that express recombinant S1P receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingosine 1-Phosphate, a Diffusible Calcium Influx Factor Mediating Store-operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclic Phytosphingosine-1-Phosphate Primed Mesenchymal Stem Cells Ameliorate LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probe Development Efforts to Identify Novel Agonists of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Intracellular Generation of Sphingosine 1-Phosphate in Human Lung Endothelial Cells: ROLE OF LIPID PHOSPHATE PHOSPHATASE-1 AND SPHINGOSINE KINASE 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Phytosphingosine 1-Phosphate Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytosphingosine (B30862) 1-phosphate (P1P) is a bioactive sphingolipid that plays a crucial role in a variety of cellular processes, including signal transduction, cell proliferation, and apoptosis. As an important signaling molecule, the biosynthesis of P1P is a tightly regulated process involving a series of enzymatic reactions. This technical guide provides a comprehensive overview of the P1P biosynthesis pathway, detailing the enzymes, substrates, and cellular localization of each step. Furthermore, it includes quantitative data, detailed experimental protocols, and visual representations of the pathway and related experimental workflows to support researchers and professionals in the fields of lipid biology and drug development.
The Core Biosynthesis Pathway of Phytosphingosine 1-Phosphate
The de novo biosynthesis of this compound begins in the endoplasmic reticulum (ER) with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). This initial step is considered the rate-limiting step in sphingolipid biosynthesis. The resulting product, 3-ketodihydrosphingosine, is then reduced to dihydrosphingosine (also known as sphinganine). In organisms such as yeast and plants, dihydrosphingosine is subsequently hydroxylated at the C4 position to form phytosphingosine.[1][2][3] The final step in the P1P biosynthesis pathway is the phosphorylation of phytosphingosine at the C1 hydroxyl group, a reaction catalyzed by sphingosine (B13886) kinase (SphK).[3][4]
Key Enzymes in the P1P Biosynthesis Pathway
The biosynthesis of P1P is a multi-step process, with each step being catalyzed by a specific enzyme. The key enzymes involved are:
-
Serine Palmitoyltransferase (SPT): This enzyme catalyzes the first and rate-limiting step of sphingolipid biosynthesis, the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[5][6] Eukaryotic SPT is a membrane-bound heterodimer or heterotrimer located in the endoplasmic reticulum.[5][6]
-
3-Ketodihydrosphingosine Reductase (KDHR): Following its synthesis, 3-ketodihydrosphingosine is reduced by KDHR to dihydrosphingosine.[1][7]
-
Dihydroceramide C4-hydroxylase/Δ4-desaturase (DES2): In the pathway leading to phytosphingosine, this enzyme hydroxylates dihydrosphingosine at the C4 position to produce phytosphingosine.[1]
-
Sphingosine Kinase (SphK): This is the enzyme responsible for the final step in P1P biosynthesis, the phosphorylation of phytosphingosine to this compound.[4][8] There are two main isoforms of this enzyme, SphK1 and SphK2, which can have different subcellular localizations and substrate specificities.[8][9]
Quantitative Data
The following table summarizes key quantitative parameters for some of the enzymes involved in the P1P biosynthesis pathway. It is important to note that these values can vary depending on the specific organism, tissue, and experimental conditions.
| Enzyme | Substrate | Km (µM) | Vmax | Organism/Cell Type | Reference |
| Sphingosine Kinase 1 (human) | Sphingosine | 12 | - | Recombinant | [8] |
| Sphingosine Kinase 2 (human) | Sphingosine | 6 | - | Recombinant | [8] |
| Sphingosine Kinase (murine) | Fluorescently labeled sphingosine | 38 ± 18 | 0.4 ± 0.2 µM/min | Recombinant | [10][11] |
Experimental Protocols
Sphingolipid Extraction from Tissues
This protocol is a modified Bligh-Dyer method suitable for the extraction of a broad range of sphingolipids, including phytosphingosine and P1P, from tissue samples.[12][13]
Materials:
-
Frozen tissue sample (10-20 mg)
-
Ice-cold phosphate-buffered saline (PBS)
-
Methanol (B129727) (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
Stable isotope-labeled sphingolipid internal standard mix
-
Bead beater or Dounce homogenizer
-
Centrifuge
Procedure:
-
Weigh 10-20 mg of frozen tissue.
-
Add 500 µL of ice-cold PBS and homogenize the tissue on ice until no visible fragments remain.
-
Transfer the homogenate to a new tube and add the internal standard mix.
-
Add methanol and chloroform to achieve a final ratio of 2:1:0.8 (methanol:chloroform:water from the homogenate).
-
Vortex thoroughly and incubate at 48°C for 2 hours with occasional shaking.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in an appropriate solvent for downstream analysis (e.g., methanol for LC-MS/MS).
Quantification of this compound by LC-MS/MS
This method provides a highly sensitive and specific means of quantifying P1P levels in biological samples.[14][15][16]
Instrumentation:
-
Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)
-
Reversed-phase C18 column
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
P1P standard
-
Internal standard (e.g., C17-P1P)
Procedure:
-
Reconstitute the dried lipid extract in the initial mobile phase conditions.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the lipids using a gradient elution with Mobile Phases A and B.
-
Detect P1P and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor and product ion transitions for P1P should be optimized.
-
Quantify the amount of P1P in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Sphingosine Kinase Activity Assay (Radiometric)
This assay measures the activity of SphK by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into phytosphingosine.[9][10][17]
Materials:
-
Cell lysate or purified SphK
-
Phytosphingosine (substrate)
-
[γ-³²P]ATP
-
Sphingosine Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 1 mM Na₃VO₄)
-
Chloroform/Methanol/HCl (100:200:1, v/v/v)
-
Thin-layer chromatography (TLC) plate (e.g., silica (B1680970) gel 60)
-
TLC developing solvent (e.g., chloroform/methanol/acetic acid/water, 90:90:15:5, v/v/v/v)
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare the reaction mixture containing the assay buffer, phytosphingosine, and cell lysate/purified enzyme.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the chloroform/methanol/HCl mixture.
-
Vortex and centrifuge to separate the phases.
-
Spot the lower organic phase onto a TLC plate.
-
Develop the TLC plate using the appropriate solvent system.
-
Visualize and quantify the radiolabeled P1P spot using a phosphorimager or by scraping the spot and using a scintillation counter.
Visualizations
This compound Biosynthesis Pathway
Caption: De novo biosynthesis pathway of this compound.
Experimental Workflow for P1P Quantification
Caption: Workflow for the quantification of P1P from tissue samples.
P1P Signaling in Plant Immunity
Caption: Simplified P1P signaling pathway in plant immunity.
References
- 1. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Phytosphingosine induces systemic acquired resistance through activation of sphingosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Serine palmitoyltransferase, a key enzyme of sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Regulation of Sphingosine Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Isoform-selective assays for sphingosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Sphingosine Kinase Activity for Cellular Signaling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of sphingosine kinase activity for cellular signaling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Special procedures | Cyberlipid [cyberlipid.gerli.com]
- 14. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 16. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Phytosphingosine 1-Phosphate in Fungal Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phytosphingosine (B30862) 1-phosphate (P1P) is a bioactive sphingolipid that plays a crucial role in the biology of fungi. While structurally similar to the well-studied sphingosine (B13886) 1-phosphate (S1P) in mammals, P1P has distinct functions in fungi, ranging from stress response and regulation of gene expression to influencing virulence. This technical guide provides an in-depth overview of the current understanding of P1P in fungal systems, with a focus on its metabolism, signaling pathways, and the methodologies used for its investigation. This document is intended to be a valuable resource for researchers in mycology, drug discovery, and lipid biochemistry.
Introduction to Phytosphingosine 1-Phosphate in Fungi
Phytosphingosine (PHS) is a long-chain sphingoid base that is abundant in fungi and plants[1]. It is a precursor to more complex sphingolipids and can be phosphorylated by sphingosine kinases to form this compound (P1P)[2]. In fungi, P1P is not merely a metabolic intermediate but an active signaling molecule involved in various cellular processes. Its levels are tightly regulated by the coordinated action of synthesizing and degrading enzymes.
The Role of P1P in Fungal Physiology and Virulence
P1P has been implicated in several key aspects of fungal biology:
-
Stress Response: In Saccharomyces cerevisiae, P1P levels transiently increase during heat stress, suggesting a role in the heat stress response[3][4].
-
Drug Resistance: In the pathogenic yeast Candida albicans, P1P has been identified as a signaling molecule involved in resistance to the antifungal drug miconazole (B906). The addition of P1P can increase the resistance of susceptible strains, and this effect is linked to the increased expression of efflux pump genes[5][6].
-
Regulation of Gene Expression: P1P has a specific signaling role in regulating genes required for mitochondrial respiration in yeast through the HAP complex transcription factor[3][7][8].
-
Virulence: The involvement of P1P in drug resistance and stress response suggests a potential role in the virulence of pathogenic fungi. The regulation of P1P metabolism could, therefore, be a target for novel antifungal therapies.
Metabolism of this compound
The intracellular concentration of P1P is determined by the balance between its synthesis by sphingosine kinases and its degradation by sphingosine-1-phosphate lyase.
Synthesis: Sphingosine Kinases
In Saccharomyces cerevisiae, the phosphorylation of phytosphingosine to P1P is primarily catalyzed by the sphingosine kinases Lcb4 and Lcb5[3]. These enzymes are crucial for the production of P1P and are, therefore, key regulators of its downstream signaling.
Degradation: Sphingosine-1-Phosphate Lyase
The irreversible degradation of P1P is carried out by sphingosine-1-phosphate lyase, encoded by the DPL1 gene in S. cerevisiae[3]. This enzyme cleaves P1P into phosphoethanolamine and a long-chain aldehyde, thus terminating its signaling activity[3].
P1P Signaling Pathway in Yeast
A significant breakthrough in understanding P1P function in fungi was the discovery of its role in regulating mitochondrial respiration through the HAP complex in S. cerevisiae[3][7][8].
Quantitative Data
Table 1: this compound Levels in Saccharomyces cerevisiae
| Condition | P1P Level (pmol/nmol phosphate) | Reference |
| Normal Growth (30°C) | Nearly undetectable | [3] |
| Heat Stress (39°C, 20 min) | ~0.02 | [3] |
Table 2: Gene Expression Changes in Response to P1P Signaling in S. cerevisiae
| Gene Category | Regulation by P1P | Key Genes | Reference |
| Mitochondrial Respiration | Upregulation | CYC1, COX family, etc. | [3][9] |
Note: More specific quantitative data on enzyme kinetics for fungal Lcb4 and Dpl1 with their native substrates are currently limited in the literature.
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of P1P from fungal cells. Optimization may be required for different fungal species and growth conditions.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture and Harvesting: Grow fungal cells to the desired growth phase. Harvest cells by centrifugation and wash with an appropriate buffer.
-
Metabolism Quenching: Immediately quench metabolic activity by resuspending the cell pellet in a cold solvent, such as a methanol/water mixture, to prevent enzymatic degradation of P1P.
-
Lipid Extraction: Perform a lipid extraction using a modified Bligh-Dyer method. This typically involves the addition of a chloroform/methanol mixture to the cell suspension to create a biphasic system. P1P will partition into the aqueous or interface layer.
-
Phase Separation and Collection: Centrifuge the mixture to separate the phases. Carefully collect the upper aqueous phase containing P1P.
-
Sample Cleanup (Optional): Depending on the complexity of the sample, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.
-
Solvent Evaporation and Reconstitution: Dry the collected aqueous phase under a stream of nitrogen. Reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS system (e.g., methanol/water with a small amount of formic acid).
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column for separation. A gradient elution with mobile phases containing water, methanol, and formic acid is typically employed.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the specific precursor-to-product ion transition for P1P.
-
Fungal Sphingosine Kinase (Lcb4) Activity Assay
This protocol describes a fluorescence-based assay to measure the activity of fungal sphingosine kinases.
Experimental Workflow:
Detailed Methodology:
-
Enzyme Preparation: Prepare a fungal cell lysate containing the sphingosine kinase or use a purified recombinant enzyme.
-
Reaction Mixture: In a microcentrifuge tube or a well of a microplate, prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), ATP, and MgCl₂.
-
Substrate Addition: Add a fluorescently labeled phytosphingosine analog, such as NBD-phytosphingosine, to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding the enzyme preparation to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a defined period.
-
Stop Reaction and Extraction: Stop the reaction by adding a chloroform/methanol mixture. This will create a two-phase system. The phosphorylated, more polar product (NBD-P1P) will partition into the upper aqueous phase, while the unreacted substrate will remain in the lower organic phase.
-
Fluorescence Measurement: Carefully collect the aqueous phase and measure its fluorescence using a fluorometer with appropriate excitation and emission wavelengths for the NBD fluorophore. The fluorescence intensity is proportional to the amount of P1P produced and thus to the enzyme activity.
Fungal Sphingosine-1-Phosphate Lyase (Dpl1) Activity Assay
This protocol outlines a fluorescence-based assay for measuring the activity of fungal S1P lyase.
Experimental Workflow:
Detailed Methodology:
-
Enzyme Preparation: Prepare a fungal cell lysate or use a purified Dpl1 enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer and the cofactor pyridoxal (B1214274) 5'-phosphate (PLP).
-
Substrate Addition: Add a fluorescently labeled P1P analog, such as NBD-P1P, as the substrate[3][7][8].
-
Initiate Reaction: Start the reaction by adding the enzyme preparation.
-
Incubation: Incubate at the optimal temperature for a defined time.
-
Stop Reaction and Extraction: Stop the reaction and perform a lipid extraction. The cleavage of NBD-P1P will produce a fluorescent long-chain aldehyde that is more hydrophobic and will partition into the lower organic phase.
-
Fluorescence Measurement: Collect the organic phase, evaporate the solvent, reconstitute in a suitable solvent, and measure the fluorescence. The fluorescence intensity will be proportional to the S1P lyase activity.
Future Directions and Drug Development Implications
The elucidation of the roles of P1P in fungal biology opens up new avenues for the development of novel antifungal drugs. Targeting the enzymes involved in P1P metabolism, such as the sphingosine kinases (Lcb4/5) or the S1P lyase (Dpl1), could be a promising strategy. Inhibitors of these enzymes could disrupt P1P signaling, thereby sensitizing fungi to existing antifungal agents, inhibiting their stress response, or reducing their virulence. Further research is needed to fully understand the P1P signaling network in various pathogenic fungi and to validate these enzymes as drug targets.
References
- 1. Search | SGD [frontend.dev.yeastgenome.org]
- 2. Phosphate in Virulence of Candida albicans and Candida glabrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-phosphate lyase, a key regulator of sphingosine 1-phosphate signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revealing a signaling role of phytosphingosine-1-phosphate in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytosphingosine-1-Phosphate Is a Signaling Molecule Involved in Miconazole Resistance in Sessile Candida albicans Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytosphingosine-1-phosphate is a signaling molecule involved in miconazole resistance in sessile Candida albicans cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rapid fluorescence assay for sphingosine-1-phosphate lyase enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Hap4p overexpression in glucose-grown Saccharomyces cerevisiae induces cells to enter a novel metabolic state - PMC [pmc.ncbi.nlm.nih.gov]
exploring the physiological roles of Phytosphingosine 1-phosphate
An In-depth Technical Guide on the Physiological Roles of Phytosphingosine 1-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (P1P) is a bioactive phosphosphingolipid, representing the phosphorylated form of phytosphingosine.[1] Phytosphingosine itself is a saturated sphingoid base, structurally similar to sphingosine (B13886) but with an additional hydroxyl group at the C-4 position.[2] P1P belongs to the class of sphingolipid metabolites that play crucial roles as signaling molecules in a wide array of cellular processes.[3] While much of the research in this field has focused on its close analogue, Sphingosine 1-phosphate (S1P), P1P is emerging as a significant modulator of cellular functions, in some cases exhibiting distinct properties.[4]
Like S1P, P1P is involved in the so-called "sphingolipid rheostat," a dynamic balance between pro-apoptotic sphingolipids like ceramide and sphingosine, and pro-survival lipids like S1P.[2][5] This balance is a critical determinant of cell fate, influencing whether a cell undergoes proliferation and survival or apoptosis.[5][6] P1P exerts its effects primarily by acting as a ligand for the S1P family of G protein-coupled receptors (S1PRs), thereby initiating various downstream signaling cascades that regulate key physiological and pathological processes.[4]
This technical guide provides a comprehensive overview of the known physiological roles of P1P, its signaling pathways, quantitative data, and the experimental protocols used to study its functions.
Physiological Roles of this compound
Role in Apoptosis and Cancer
P1P has been identified as a potent inducer of apoptosis in human cancer cells.[3] This pro-apoptotic role contrasts with the generally pro-survival functions attributed to S1P, which is known to protect cells from apoptosis.[6][7]
The mechanism of P1P-induced apoptosis involves:
-
Caspase-8 Activation: P1P can cause the activation of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway, in a death receptor-independent manner.[3]
-
Mitochondrial Pathway Involvement: It promotes the translocation of the pro-apoptotic protein Bax to the mitochondria. This leads to the loss of mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm, which in turn activates caspase-9 and the executioner caspase-3.[3]
These findings suggest that P1P or its signaling pathways could be a potential target for anticancer therapies, aiming to shift the sphingolipid rheostat towards a pro-death balance in tumor cells.[3][5] The broader context of S1P signaling in cancer is extensive, involving regulation of cell proliferation, survival, migration, angiogenesis, and the tumor microenvironment.[8][9][10] Given P1P's interaction with S1P receptors, it is plausible that it modulates these processes as well.
Immune System Modulation
The S1P signaling axis is a master regulator of immune cell trafficking, and by extension, inflammation.[11][12][13] A key function is the control of lymphocyte egress from secondary lymphoid organs into circulation, which is dependent on an S1P concentration gradient between the tissues and the blood/lymph.[12][13][14]
P1P has been identified as a high-affinity ligand for the S1P4 receptor (S1PR4), which is primarily expressed in lymphoid and hematopoietic tissues.[4] This specific interaction points to a significant role for P1P in immunology.
-
S1P4 Receptor Affinity: P1P binds to the S1P4 receptor with an affinity of 1.6 nM, which is nearly 50-fold higher than that of S1P (119 nM).[4]
-
Immune Cell Migration: S1P receptors, including S1P4, are crucial in controlling the migration of various immune cells, such as T cells, B cells, and macrophages.[11][15][16] While S1P1 is known to promote migration, S1P4 can modulate these signals.[16] The high affinity of P1P for S1P4 suggests it may be a key endogenous ligand for regulating immune cell positioning and function.
The modulation of S1P receptors is a clinically validated strategy for immunosuppression, as exemplified by drugs like FTY720 (Fingolimod), which targets S1P receptors to treat multiple sclerosis.[12]
Signaling Pathways
P1P, like S1P, mediates its extracellular effects through a family of five high-affinity G protein-coupled receptors (GPCRs), S1P1-5.[17][18] The binding of P1P to these receptors, particularly S1P4, initiates intracellular signaling cascades that dictate the cellular response.[4]
The coupling of these receptors to different heterotrimeric G proteins (Gi/o, Gq, G12/13) leads to the activation of a diverse set of downstream effectors.[17][19]
Key downstream signaling pathways include:
-
PI3K/Akt Pathway: Activation of this pathway is a major driver of cell survival and proliferation and an inhibitor of apoptosis.[9]
-
MAPK (ERK) Pathway: This pathway is also heavily involved in regulating cell growth and proliferation.[9][20]
-
PLC/Ca2+ Pathway: Activation of Phospholipase C (PLC) leads to increases in intracellular calcium, which can modulate a wide range of cellular activities.[19][20]
-
Rho GTPase Pathway: S1P receptors can activate small GTPases like Rac and Rho, which are critical for regulating cytoskeletal rearrangements necessary for cell migration and invasion.[20]
-
NF-κB Pathway: This pathway is a central regulator of inflammation, and its activation can be promoted by S1P signaling, leading to the production of pro-inflammatory cytokines.[11][14]
P1P/S1P Receptor Signaling Pathway
Caption: General signaling pathway for P1P/S1P via S1P receptors.
Quantitative Data
Accurate quantification of P1P is essential for understanding its physiological roles. While specific data for P1P is less abundant, data from S1P studies provide a strong reference point due to their structural similarity and the use of identical analytical methods.
Table 1: Typical Concentrations of S1P in Human Biological Samples
| Biological Matrix | S1P Concentration Range | Notes | Reference(s) |
| Plasma | 100 - 1200 nM | S1P is bound to HDL (via ApoM) and albumin. | [21] |
| Serum | 1400 - 1800 nM | Concentrations are higher due to release from platelets during coagulation. | [21] |
| Lymph | ~100 nM | Contributes to the S1P gradient for lymphocyte trafficking. | [21] |
Table 2: Performance Characteristics of S1P Quantification Methods
| Method | Parameter | Value | Reference(s) |
| LC-MS/MS | Lower Limit of Quantification (LLOQ) | <10.2 ng/mL | [22] |
| Linearity Range | 2 - 100 ng/mL | [23] | |
| Inter-day Precision (CV%) | <15% | [22] | |
| HPLC-NDA | Limit of Detection (LOD) | 20.9 fmol (12.6 nM) | [24] |
| Limit of Quantification (LOQ) | 69.6 fmol (41.7 nM) | [24] | |
| Recovery | Up to 97.5% | [24] | |
| ELISA | Detection Range | 15.63 - 1000 ng/mL | [25] |
| Sensitivity | 4.48 ng/mL | [25] | |
| Recovery (Serum) | 82 - 98% | [25] |
Experimental Protocols
The study of P1P physiology relies on robust methods for its quantification and for assessing its impact on cellular functions. The protocols for S1P are directly applicable to P1P.
Protocol 1: Quantification of P1P by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of P1P from biological samples.[21][22]
1. Sample Preparation (Protein Precipitation)
- To a 50 µL plasma or serum sample, add an internal standard (e.g., C17-S1P).[23]
- Add 200 µL of cold methanol (B129727) to precipitate proteins.[22][26]
- Vortex the mixture vigorously.
- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
- Carefully collect the supernatant for analysis.[22]
2. LC-MS/MS Analysis
- Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[21][27]
- Column: A C18 reversed-phase column is commonly used.[22]
- Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile (B52724) with 0.1% formic acid).[21]
- Detection: Use Multiple Reaction Monitoring (MRM) in negative or positive ion mode. The specific precursor-to-product ion transitions for P1P and the internal standard must be optimized. For S1P, a common transition is m/z 378.2 > 79.2.[23][28]
3. Quantification
- Generate a standard curve using known concentrations of P1P standard.
- Calculate the ratio of the P1P peak area to the internal standard peak area.
- Determine the concentration of P1P in the samples by interpolating from the standard curve.[21]
Experimental Workflow for P1P Quantification by LC-MS/MS
Caption: Workflow for P1P quantification using LC-MS/MS.
Protocol 2: Cell Migration Assay (Transwell/Boyden Chamber)
This assay measures the chemotactic response of cells to P1P.[16]
1. Cell Preparation
- Culture cells to 80-90% confluence.
- Serum-starve the cells for several hours (e.g., 2-4 hours or overnight) to reduce basal signaling.[29]
- Harvest the cells using trypsin and resuspend them in a serum-free medium at a specific concentration (e.g., 2.5 x 105 cells/mL).
2. Assay Setup
- Place Transwell inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.
- In the lower chamber, add serum-free medium containing the desired concentration of P1P (the chemoattractant). Include a negative control (medium alone) and a positive control (e.g., 10% FBS).
- Carefully add the cell suspension to the upper chamber (the insert).
3. Incubation
- Incubate the plate at 37°C in a CO2 incubator for a period sufficient for migration to occur (e.g., 6-18 hours), which should be optimized for the cell type.
4. Staining and Quantification
- Remove the inserts from the wells.
- Using a cotton swab, gently remove the non-migrated cells from the upper surface of the insert membrane.
- Fix the migrated cells on the lower surface of the membrane (e.g., with methanol).
- Stain the cells with a dye such as Crystal Violet or Toluidine Blue.
- Wash the inserts to remove excess stain and allow them to dry.
- Count the number of migrated cells in several microscopic fields for each insert. Alternatively, the dye can be eluted and the absorbance measured to quantify migration.
Cell Migration Assay Workflow
References
- 1. This compound | C18H40NO6P | CID 10883829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytosphingosine induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a high affinity ligand for the S1P(4)/Edg-6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosine kinase, sphingosine-1-phosphate, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingosine-1-phosphate in cell growth and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Sphingosine-1-Phosphate Receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of sphingosine‐1‐phosphate in inflammation and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingosine-1-Phosphate: Structure, Functions, and Role in Cancer - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. mdpi.com [mdpi.com]
- 11. How do sphingosine-1-phosphate affect immune cells to resolve inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sphingosine 1-phosphate and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sphingosine 1-phosphate and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Apoptotic cells enhance sphingosine-1-phosphate receptor 1 dependent macrophage migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sphingosine-1-phosphate receptors control B-cell migration through signaling components associated with primary immunodeficiencies, chronic lymphocytic leukemia, and multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 21. benchchem.com [benchchem.com]
- 22. LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. UPLC-MS/MS method for analysis of sphingosine 1-phosphate in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Quantitative analysis of sphingosine-1-phosphate by HPLC after napthalene-2,3-dicarboxaldehyde (NDA) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. S1P(Sphingosine-1-Phosphate) ELISA Kit [elkbiotech.com]
- 26. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. High-throughput analysis of sphingosine 1-phosphate, sphinganine 1-phosphate, and lysophosphatidic acid in plasma samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Prediction of Sphingosine 1-Phosphate-Stimulated Endothelial Cell Migration Rates Using Biochemical Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Phytosphingosine 1-Phosphate: A Bioactive Lipid Mediator in Cellular Signaling and Therapeutic Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phytosphingosine (B30862) 1-phosphate (P1P) is a bioactive sphingolipid that is emerging as a critical signaling molecule in a variety of physiological and pathological processes. Structurally similar to the well-studied sphingosine (B13886) 1-phosphate (S1P), P1P is generated through the phosphorylation of phytosphingosine and is found in various organisms, including plants and fungi.[1][2] This technical guide provides a comprehensive overview of the current understanding of P1P, with a focus on its signaling pathways, biological functions, and the experimental methodologies used for its investigation. Quantitative data are summarized for clarity, and key pathways and workflows are visualized to facilitate a deeper understanding of this potent lipid mediator.
Introduction to Phytosphingosine 1-Phosphate
This compound belongs to the family of sphingolipids, a class of lipids that serve not only as structural components of cell membranes but also as key regulators of cellular processes.[3] While the roles of other sphingolipids like ceramide and sphingosine 1-phosphate (S1P) in cell fate decisions, inflammation, and cancer are well-documented, P1P is a more recently appreciated player with distinct and overlapping functions.[4][5][6] P1P's unique structural features, including an additional hydroxyl group compared to S1P, contribute to its specific biological activities and receptor interactions.
Biochemical Synthesis and Metabolism
The metabolic pathway of P1P is analogous to that of S1P, involving a series of enzymatic reactions. The precursor, phytosphingosine, is phosphorylated by sphingosine kinases (SphKs) to generate P1P.[7] Conversely, P1P can be dephosphorylated back to phytosphingosine by sphingosine 1-phosphate phosphatases (SPPs) or irreversibly degraded by sphingosine 1-phosphate lyase (S1PL).[7][8] The balance between these synthetic and degradative enzymes, often referred to as the "sphingolipid rheostat," dictates the intracellular and extracellular concentrations of P1P and, consequently, its signaling output.[4]
Diagram of P1P Metabolism
Caption: Metabolic pathways of this compound (P1P).
Signaling Pathways and Molecular Mechanisms
P1P exerts its biological effects through both receptor-dependent and potentially intracellular mechanisms. The most well-characterized mode of action is through its interaction with specific G protein-coupled receptors (GPCRs) on the cell surface, known as S1P receptors (S1PRs).
Receptor-Mediated Signaling
P1P has been identified as a high-affinity ligand for the S1P receptor subtype 4 (S1PR4), also known as Edg-6.[9] Studies have shown that P1P binds to S1PR4 with a significantly higher affinity than S1P itself.[9] Upon binding, P1P activates downstream signaling cascades that can influence a variety of cellular functions, including cell migration, proliferation, and immune responses.
Quantitative Data: Receptor Binding Affinity
| Ligand | Receptor | Binding Affinity (nM) |
| This compound (P1P) | S1P4 | 1.6 |
| Sphingosine 1-Phosphate (S1P) | S1P4 | 119 ± 20 |
Data from radioligand binding assays.[9]
Diagram of P1P-S1PR4 Signaling
Caption: P1P signaling through the S1P4 receptor.
Synergistic Signaling with Growth Factors
Recent research has highlighted a synergistic relationship between P1P and epidermal growth factor (EGF) in human dermal fibroblasts.[2][10] Co-treatment with P1P and EGF has been shown to enhance cell migration and proliferation, and to upregulate the expression of extracellular matrix proteins.[10] This synergistic effect is mediated, at least in part, by P1P's ability to upregulate EGFR mRNA expression and enhance the phosphorylation of downstream signaling molecules like ERK and AKT.[2]
Quantitative Data: Synergistic Effects of P1P and EGF in Human Dermal Fibroblasts
| Treatment | p-ERK Levels (relative to control) | p-AKT Levels (relative to control) |
| EGF (10 ng/ml) | Increased | Increased |
| P1P (5 µM) | Increased | Increased |
| EGF (10 ng/ml) + P1P (5 µM) | Significantly higher than either alone | Significantly higher than either alone |
Data from Western blot analysis.[2]
Diagram of P1P and EGF Synergistic Signaling
Caption: Synergistic signaling of P1P and EGF.
Biological Functions and Therapeutic Potential
The known biological functions of P1P are expanding, with significant implications for dermatology, immunology, and oncology.
-
Skin Biology: P1P plays a crucial role in skin homeostasis. It has been shown to promote the restoration of the extracellular matrix in human dermal fibroblasts, suggesting its potential as an anti-aging agent in skincare.[2][10]
-
Immunomodulation: Given its high affinity for S1PR4, a receptor predominantly expressed in lymphoid tissues, P1P is likely involved in regulating immune cell trafficking and function, similar to S1P.[9][11] This positions P1P signaling as a potential target for autoimmune and inflammatory diseases.
-
Cancer: The role of sphingolipids in cancer is well-established, with S1P known to regulate cancer cell proliferation, survival, and migration.[12][13] While the specific roles of P1P in cancer are still under investigation, its interaction with S1PRs suggests it may also be a significant player in tumorigenesis and metastasis.
Experimental Protocols
The study of P1P requires robust and sensitive methodologies for its synthesis, quantification, and the assessment of its biological activity. The following protocols are based on established methods for sphingolipid analysis, which can be adapted for P1P.
Chemical Synthesis of P1P
A three-step chemical synthesis from D-ribo-phytosphingosine can be employed, utilizing standard phosphoramidite (B1245037) methodology.[14] This approach allows for the monophosphorylation of the 1-hydroxyl group without the need to protect the 3-hydroxyl group.[14]
Diagram of P1P Chemical Synthesis Workflow
Caption: Workflow for the chemical synthesis of P1P.
Quantification of P1P by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of P1P in biological samples.[15][16]
Methodology:
-
Sample Preparation:
-
Spike biological samples (e.g., plasma, cell lysates) with an internal standard (e.g., C17-P1P).
-
Perform lipid extraction using a chloroform/methanol/HCl mixture.
-
Evaporate the organic phase and reconstitute the lipid extract in an appropriate solvent.[15]
-
-
LC Separation:
-
Utilize a reverse-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of water and methanol, both containing formic acid to improve ionization.[17]
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions of P1P and the internal standard.[15]
-
Quantitative Data: Performance of a Validated LC-MS/MS Method for S1P (Adaptable for P1P)
| Parameter | Value |
| Linearity Range | 0.05 - 2 µM |
| Lower Limit of Quantification (LOQ) | 0.05 µM |
| Intra- and Inter-day Precision (CV%) | < 15% |
| Accuracy | 85-115% |
Typical performance characteristics for sphingolipid quantification.[17][18]
Radioligand Binding Assay
This assay is used to determine the binding affinity of P1P for its receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest (e.g., S1PR4).
-
Binding Reaction: Incubate the membranes with a constant concentration of radiolabeled ligand (e.g., [³³P]S1P or a custom synthesized [³³P]P1P) and varying concentrations of unlabeled competitor (P1P).
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[9]
Conclusion and Future Directions
This compound is a bioactive lipid mediator with significant potential in both basic research and therapeutic development. Its high-affinity interaction with S1PR4 and its synergistic effects with growth factors underscore its importance in cellular signaling. As research in this area progresses, a deeper understanding of P1P's intracellular targets, its role in various diseases, and the development of specific modulators of its signaling pathways will be crucial. The methodologies outlined in this guide provide a foundation for researchers to further explore the fascinating biology of this potent sphingolipid.
References
- 1. This compound | C18H40NO6P | CID 10883829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Roles of sphingosine 1-phosphate on tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sources, metabolism, and regulation of circulating sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. This compound: a high affinity ligand for the S1P(4)/Edg-6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phytosphingosine-1-phosphate and epidermal growth factor synergistically restore extracellular matrix in human dermal fibroblasts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How do sphingosine-1-phosphate affect immune cells to resolve inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Roles of sphingosine-1-phosphate signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sphingosine-1-Phosphate: Structure, Functions, and Role in Cancer - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 14. Chemical synthesis of D-ribo-phytosphingosine-1-phosphate, a potential modulator of cellular processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Chemical Synthesis of Phytosphingosine-1-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phytosphingosine-1-phosphate (P1P) is a bioactive sphingolipid that plays a crucial role in various cellular processes, making it a molecule of significant interest in research and drug development. This document provides a detailed protocol for the chemical synthesis of D-ribo-phytosphingosine-1-phosphate, derived from a well-established method utilizing phosphoramidite (B1245037) chemistry. The protocol outlines the necessary reagents, step-by-step procedures, and purification methods. Additionally, quantitative data from a representative synthesis are presented in a tabular format for clarity. Visual diagrams of the synthetic workflow and the relevant biological signaling pathway are included to facilitate a comprehensive understanding of the synthesis and its biological context.
Introduction
Sphingolipids and their phosphorylated derivatives are key signaling molecules involved in regulating cell growth, differentiation, apoptosis, and inflammation.[1] Phytosphingosine, a C18 amino alcohol, is a primary sphingoid base found in yeast, plants, and mammals.[2] Its phosphorylated form, phytosphingosine-1-phosphate (P1P), is an important signaling molecule, analogous to the more extensively studied sphingosine-1-phosphate (S1P).[1][3] The synthesis of P1P is essential for studying its biological functions and for developing potential therapeutic agents that target sphingolipid signaling pathways.
This application note details a three-step chemical synthesis of D-ribo-phytosphingosine-1-phosphate starting from D-ribo-phytosphingosine. The methodology is based on the efficient phosphoramidite approach, which involves protection of the amino group, phosphorylation of the primary hydroxyl group, and subsequent deprotection to yield the final product.[4][5]
Chemical Synthesis Workflow
The chemical synthesis of D-ribo-phytosphingosine-1-phosphate is a three-step process as illustrated below.
Caption: Chemical synthesis workflow for D-ribo-phytosphingosine-1-phosphate.
Experimental Protocols
This protocol is adapted from the methods described for the synthesis of sphingoid base phosphates.[4][5]
Materials:
-
D-ribo-Phytosphingosine
-
Di-tert-butyl dicarbonate (B1257347) (Boc Anhydride)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Methanol (MeOH)
-
Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite
-
1H-Tetrazole
-
tert-Butyl hydroperoxide
-
Ammonium (B1175870) hydroxide (B78521) solution
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol, hexane, ethyl acetate)
Step 1: Synthesis of N-tert-butoxycarbonyl-D-ribo-phytosphingosine (N-Boc-Phytosphingosine)
-
Dissolve D-ribo-phytosphingosine in a suitable solvent such as a mixture of dichloromethane and methanol.
-
Add di-tert-butyl dicarbonate (Boc anhydride) to the solution. The reaction may proceed slowly due to the poor solubility of phytosphingosine.[4]
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-Boc-phytosphingosine.
Step 2: Phosphorylation
-
Dissolve N-Boc-phytosphingosine in anhydrous dichloromethane.
-
Add bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite and an activator, such as 1H-tetrazole.
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature.
-
After the formation of the phosphite (B83602) triester intermediate, add an oxidizing agent, such as tert-butyl hydroperoxide, to oxidize the phosphite to phosphate (B84403).
-
Monitor the reaction by TLC. Once complete, quench the reaction and remove the solvent in vacuo.
Step 3: Deprotection
-
Treat the crude protected phytosphingosine-1-phosphate intermediate with a deprotection agent, such as a concentrated ammonium hydroxide solution, to remove the cyanoethyl protecting groups from the phosphate and the Boc group from the amine.
-
Stir the mixture at room temperature or with gentle heating until the deprotection is complete, as monitored by TLC or Mass Spectrometry.
-
Lyophilize the reaction mixture to remove the solvent and volatile reagents.
-
Purify the final product, D-ribo-phytosphingosine-1-phosphate, using an appropriate method such as column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of sphingoid base-1-phosphates, which are analogous to the phytosphingosine-1-phosphate synthesis.
| Step | Product | Starting Material | Reagents | Overall Yield (%) | Reference |
| 1-3 | D-erythro-sphingosine-1-phosphate | D-erythro-sphingosine | Boc Anhydride, Phosphoramidite | 32-39 | [5] |
| 1-3 | DL-erythro-sphinganine-1-phosphate | DL-erythro-sphinganine | Boc Anhydride, Phosphoramidite | 32-39 | [5] |
Note: The yields for D-ribo-phytosphingosine-1-phosphate are expected to be in a similar range.
Phytosphingosine-1-Phosphate in Cellular Signaling
Phytosphingosine-1-phosphate is a signaling molecule that can influence various cellular pathways. One of the key enzymes in its metabolism is sphingosine (B13886) kinase (SphK), which catalyzes its formation from phytosphingosine.[3] P1P can then act on cell surface receptors or intracellular targets to modulate cellular responses.
Caption: Simplified signaling pathway involving phytosphingosine-1-phosphate.
Conclusion
The chemical synthesis protocol provided herein offers a reliable method for obtaining phytosphingosine-1-phosphate for research purposes. The use of phosphoramidite chemistry ensures a regioselective phosphorylation of the primary hydroxyl group. The availability of synthetic P1P will facilitate further investigations into its biological roles and its potential as a therapeutic target.
References
Application Notes and Protocols for the Quantification of Phytosphingosine 1-Phosphate in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytosphingosine 1-phosphate (P1P) is a bioactive sphingolipid that plays a crucial role in a variety of cellular processes. As a key signaling molecule, P1P is involved in cell proliferation, apoptosis, inflammation, and immune responses. Accurate quantification of intracellular P1P levels in cell lysates is therefore essential for understanding its physiological functions and for the development of novel therapeutics targeting sphingolipid-mediated pathways.
This document provides detailed application notes and protocols for the quantification of P1P in cell lysates using two common analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
P1P Signaling Pathway
P1P exerts its biological effects primarily by acting as a ligand for a family of G protein-coupled receptors (GPCRs), known as P1P receptors (P1PRs). The binding of P1P to its receptors initiates a cascade of downstream signaling events that ultimately regulate cellular function. The general mechanism of P1P signaling is depicted below.
Caption: Overview of the P1P signaling cascade.
Experimental Workflow for P1P Quantification
The general workflow for quantifying P1P in cell lysates involves several key steps, from sample preparation to data analysis. The choice of quantification method will depend on the specific requirements of the study, such as sensitivity, specificity, and throughput.
Application Notes and Protocols for Phytosphingosine 1-Phosphate (P1P) In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytosphingosine 1-phosphate (P1P) is a bioactive sphingolipid that plays a crucial role in various cellular processes. As a structural analog of sphingosine (B13886) 1-phosphate (S1P), P1P exerts its effects by binding to the family of S1P G protein-coupled receptors (S1PR1-5), thereby activating downstream signaling cascades that regulate cell proliferation, apoptosis, migration, and differentiation.[1] These application notes provide detailed protocols for a range of in vitro cell-based assays to investigate the biological functions of P1P.
P1P Signaling Pathways
P1P, much like S1P, initiates intracellular signaling by binding to its cell surface receptors, S1PR1-5.[2][3][4] The specific downstream effects are dependent on the receptor subtype expressed in the cell type of interest and the G protein to which the receptor is coupled.[5] The primary signaling pathways activated by P1P are the PI3K/Akt pathway, promoting cell survival and proliferation, and the Ras/ERK pathway, which is also involved in cell growth and differentiation.[6] Additionally, P1P can influence cell migration and cytoskeletal rearrangements through the Rho family of small GTPases.[3][4]
Quantitative Data Summary
The following tables summarize quantitative data for P1P and its structural analog S1P in various in vitro cell-based assays. This information can serve as a reference for experimental design.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| This compound (P1P) | Receptor Binding | CHO cells expressing S1P4 | Affinity (Ki) | 1.6 nM | |
| Sphingosine 1-Phosphate (S1P) | Receptor Binding | CHO cells expressing S1P4 | Affinity (Ki) | 119 ± 20 nM | |
| Phytosphingosine (P1P precursor) | Cytotoxicity | MDA-MB-231 (Breast Cancer) | IC50 | 39.79 ± 1.266 µg/mL | [7] |
| Phytosphingosine (P1P precursor) | Cytotoxicity | MCF-7 (Breast Cancer) | IC50 | 23.74 ± 0.955 µg/mL | [7] |
| Sphingosine 1-Phosphate (S1P) | Receptor Internalization | U2OS cells expressing S1P1 | EC50 | ~25 nM | [8] |
| Sphingosine 1-Phosphate (S1P) | Agonist Assay | Tango S1P1-bla U2OS cells | EC80 | 40 nM | [9] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of P1P on cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (P1P)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of P1P in serum-free medium.
-
Remove the culture medium from the wells and replace it with 100 µL of the P1P dilutions or control medium.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies P1P-induced apoptosis by flow cytometry.
Materials:
-
Cells of interest
-
P1P
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with various concentrations of P1P for the desired time.
-
Harvest the cells by trypsinization and collect the culture supernatant to include any floating apoptotic cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Migration Assay (Transwell Assay)
This protocol assesses the effect of P1P on cell migration.
Materials:
-
Cells of interest
-
Serum-free medium
-
P1P
-
Transwell inserts (8 µm pore size)
-
24-well plate
-
Cotton swabs
-
Crystal Violet staining solution
Protocol:
-
Seed cells in a culture flask and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Add 600 µL of serum-free medium containing different concentrations of P1P to the lower chambers of a 24-well plate.
-
Resuspend the starved cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Incubate the plate at 37°C for a period determined by the cell type's migratory rate (e.g., 6-24 hours).
-
Remove the Transwell inserts and carefully wipe the non-migrated cells from the upper surface with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the migrated cells in several random fields under a microscope.
Cytokine Release Assay (ELISA)
This protocol measures the effect of P1P on the secretion of specific cytokines from immune cells (e.g., PBMCs or macrophages).[10][11]
Materials:
-
Immune cells (e.g., THP-1 monocytes, primary PBMCs)
-
P1P
-
LPS (lipopolysaccharide) as a positive control for inflammation
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
96-well ELISA plate
-
Microplate reader
Protocol:
-
Seed immune cells in a 96-well plate at an appropriate density. For THP-1 cells, differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate) for 48 hours prior to the experiment.
-
Pre-treat the cells with various concentrations of P1P for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory agent like LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours). Include unstimulated and P1P-only controls.
-
Collect the cell culture supernatants.
-
Perform the ELISA for the target cytokine according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentration based on a standard curve.
Osteoblast Differentiation Assay
This protocol evaluates the influence of P1P on the differentiation of pre-osteoblastic cells.[12][13]
Materials:
-
Pre-osteoblastic cell line (e.g., MC3T3-E1)
-
Osteogenic differentiation medium (e.g., α-MEM supplemented with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate)
-
P1P
-
Alkaline Phosphatase (ALP) activity assay kit
-
Alizarin Red S staining solution
Protocol:
-
Seed pre-osteoblastic cells in a 24-well plate.
-
Once confluent, replace the growth medium with osteogenic differentiation medium containing various concentrations of P1P.
-
Culture the cells for 7-21 days, changing the medium every 2-3 days.
-
ALP Activity Measurement (Early Differentiation Marker):
-
At an early time point (e.g., day 7), lyse the cells and measure ALP activity using a commercially available kit according to the manufacturer's protocol.
-
-
Mineralization Assay (Late Differentiation Marker):
-
At a later time point (e.g., day 14 or 21), fix the cells with 4% paraformaldehyde.
-
Stain the mineralized nodules with Alizarin Red S solution for 30 minutes.
-
Wash thoroughly with deionized water.
-
Visualize and quantify the stained area. For quantitative analysis, the stain can be extracted with a solution (e.g., 10% cetylpyridinium (B1207926) chloride) and the absorbance measured.
-
References
- 1. Phytosphingosine-1-phosphate and epidermal growth factor synergistically restore extracellular matrix in human dermal fibroblasts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactive Lipid O-cyclic phytosphingosine-1-phosphate Promotes Differentiation of Human Embryonic Stem Cells into Cardiomyocytes via ALK3/BMPR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. AID 540368 - Late-stage fluorescence-based dose-response cell-based counterscreen assay to identify agonists of the Sphingosine 1-Phosphate Receptor 3 (S1P3): Sphingosine 1-Phosphate Receptor 1 (S1P1) agonist assay Set 3 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. communities.springernature.com [communities.springernature.com]
- 11. criver.com [criver.com]
- 12. Sphingosine-1-phosphate hinders the osteogenic differentiation of dental pulp stem cells in association with AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Lipidomics Analysis of Phytosphingosine 1-Phosphate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytosphingosine (B30862) 1-phosphate (P1P) is a bioactive sphingolipid that plays a crucial role in a variety of cellular processes, including cell differentiation, proliferation, and survival. As a structural analog of the well-studied sphingosine (B13886) 1-phosphate (S1P), P1P acts as a signaling molecule by interacting with S1P receptors (S1PRs). Its presence and concentration in biological matrices, particularly the skin, are of growing interest in dermatology, cosmetology, and drug development for its potential therapeutic applications, including anti-aging and anti-inflammatory effects.
This document provides detailed application notes and protocols for the lipidomics analysis of P1P, with a focus on quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway of Phytosphingosine 1-Phosphate
P1P is generated from phytosphingosine through the action of sphingosine kinases. It exerts its biological effects primarily by binding to the five known S1P receptors (S1PR1-5), which are G protein-coupled receptors. Notably, P1P has been shown to have a high affinity for the S1P4 receptor. The activation of these receptors by P1P initiates a cascade of downstream signaling events that regulate various cellular functions. For instance, in human dermal fibroblasts, P1P has been observed to act synergistically with epidermal growth factor (EGF) to promote the expression of p-ERK and p-AKT, key proteins in cell proliferation and survival pathways.[1][2]
References
Application Notes and Protocols for the Development of a Phytosphingosine 1-Phosphate Specific Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytosphingosine-1-phosphate (P1P) is a bioactive sphingolipid that plays a crucial role in a variety of cellular processes, including cell proliferation, survival, and migration. Dysregulation of P1P signaling has been implicated in the pathophysiology of various diseases, including cancer and inflammatory disorders. The development of specific antibodies targeting P1P is a critical step in advancing our understanding of its biological functions and for the development of novel therapeutic interventions.
These application notes provide a comprehensive overview of the methodologies for generating and characterizing a high-affinity, specific monoclonal antibody against P1P. The protocols outlined below cover immunogen preparation, antibody production using hybridoma and phage display technologies, and detailed characterization of the resulting antibody.
P1P Signaling Pathway
Phytosphingosine-1-phosphate exerts its effects primarily through binding to and activating a family of G protein-coupled receptors (GPCRs), known as S1P receptors (S1PRs). While P1P is structurally similar to sphingosine-1-phosphate (S1P), it can exhibit different binding affinities for various S1P receptor subtypes. The activation of these receptors initiates downstream signaling cascades that regulate a multitude of cellular responses.
Experimental Protocols
Immunogen Preparation
Due to the small size and low immunogenicity of P1P, it must be conjugated to a larger carrier protein to elicit a robust immune response.[1]
Materials:
-
Phytosphingosine-1-phosphate (P1P)
-
Carrier proteins: Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA)
-
Conjugation reagents (e.g., EDC/NHS for carboxyl-amine linking)
-
Dialysis tubing (10 kDa MWCO)
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Functionalization of P1P (if necessary): Introduce a reactive group (e.g., a carboxyl group via a linker) to the P1P molecule if one is not already present for conjugation.
-
Activation of Carrier Protein: Dissolve the carrier protein (KLH for immunization, BSA for screening) in PBS. Activate the carboxyl groups on the carrier protein using EDC and NHS.
-
Conjugation: Add the functionalized P1P to the activated carrier protein solution. Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Dialysis: Dialyze the conjugate solution against PBS at 4°C for 48 hours with several buffer changes to remove unreacted P1P and conjugation reagents.
-
Characterization: Confirm the conjugation by methods such as MALDI-TOF mass spectrometry to determine the hapten-to-carrier ratio.
Monoclonal Antibody Production
Two primary methods for monoclonal antibody production are Hybridoma Technology and Phage Display.
This traditional method involves fusing antibody-producing B-cells with immortal myeloma cells.[2][3][4][5]
Protocol:
-
Immunization: Immunize mice with the P1P-KLH conjugate emulsified in an appropriate adjuvant over a period of several weeks.[5]
-
Cell Fusion: Harvest splenocytes from the immunized mice and fuse them with myeloma cells using polyethylene (B3416737) glycol (PEG) or electrofusion.[4][5]
-
Selection of Hybridomas: Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium. Unfused myeloma cells will not survive, and unfused splenocytes have a limited lifespan.[3]
-
Screening: Screen the supernatants of the surviving hybridoma clones for the presence of P1P-specific antibodies using an ELISA with P1P-BSA as the coating antigen.
-
Cloning: Isolate and expand positive hybridoma clones by limiting dilution to ensure monoclonality.[5]
-
Antibody Production and Purification: Culture the selected monoclonal hybridoma cells in vitro or in vivo (ascites) to produce larger quantities of the antibody. Purify the antibody from the culture supernatant or ascites fluid using protein A/G affinity chromatography.
This in vitro method involves the use of bacteriophages to display antibody fragments on their surface.
Protocol:
-
Library Construction: Construct a phage display library expressing a diverse repertoire of antibody fragments (e.g., Fab or scFv) on the surface of bacteriophages.
-
Biopanning: Incubate the phage library with immobilized P1P-BSA to select for phages displaying P1P-specific antibody fragments.
-
Washing: Wash away non-specifically bound phages.
-
Elution and Amplification: Elute the specifically bound phages and amplify them by infecting E. coli.
-
Multiple Rounds of Panning: Repeat the panning process for 3-5 rounds to enrich for high-affinity binders.
-
Screening and Characterization: Screen individual phage clones for P1P binding. Sequence the DNA of positive clones to identify the antibody fragment.
-
Antibody Production: Clone the antibody fragment into an appropriate expression vector for large-scale production of the recombinant antibody.
Antibody Characterization
A thorough characterization is essential to ensure the specificity, affinity, and functionality of the developed antibody.
ELISA is used for initial screening and to determine the antibody's binding characteristics. A competitive ELISA is particularly useful for assessing specificity.
Protocol (Competitive ELISA):
-
Coating: Coat a 96-well plate with P1P-BSA and incubate overnight at 4°C.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).
-
Competition: In a separate plate, pre-incubate a fixed concentration of the anti-P1P antibody with varying concentrations of free P1P or other structurally related lipids (for cross-reactivity assessment).
-
Incubation: Transfer the antibody-competitor mixture to the P1P-BSA coated plate and incubate.
-
Detection: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Substrate Addition: Add a TMB substrate and stop the reaction with sulfuric acid.
-
Measurement: Read the absorbance at 450 nm. A decrease in signal indicates competition.
SPR is used to determine the binding kinetics and affinity (Kd) of the antibody.
Protocol:
-
Chip Preparation: Immobilize P1P-BSA onto a sensor chip.
-
Binding Analysis: Flow different concentrations of the purified anti-P1P antibody over the chip surface and monitor the change in the SPR signal.
-
Data Analysis: Analyze the association and dissociation curves to calculate the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd).
Data Presentation
Table 1: Affinity Data for Anti-P1P Monoclonal Antibody (Sonepcizumab/LT1009)
| Antibody | Method | Affinity (Kd) | Reference |
| Sonepcizumab (LT1009) | Surface Plasmon Resonance | 0.03–0.06 nM | [6] |
Table 2: Cross-Reactivity Profile of Anti-P1P Monoclonal Antibody (LT1002)
The specificity of the murine anti-S1P antibody, LT1002, was evaluated by competitive ELISA against a panel of structurally related lipids. The antibody demonstrated high specificity for S1P and did not show significant cross-reactivity with the tested lipids.[1]
| Competitor Lipid | Cross-Reactivity |
| Sphingosine (SPH) | No |
| Lysophosphatidic acid (LPA) | No |
| Ceramide (CER) | No |
| Ceramide-1-phosphate (C1P) | No |
| Dihydro-S1P (DH-S1P) | No |
| Platelet-activating factor (PAF) | No |
| Phosphatidic acid (PA) | No |
| Lysophosphatidylcholine (LPC) | No |
| Sphingomyelin (SM) | No |
| Sphingosylphosphorylcholine (SPC) | No |
Table 3: Functional Activity of Anti-P1P Antibody
| Assay | Cell Line | Effect | IC50 | Reference |
| IL-8 Release | Human Ovarian Carcinoma | Inhibition of S1P-mediated release | Not specified | [7] |
| Angiogenesis | Murine Matrigel Plug | Inhibition of bFGF- and VEGF-induced angiogenesis | Not specified | [6] |
| Endothelial Cell Tube Formation | Human Endothelial Cells | Neutralization of S1P-induced formation | Not specified | [6] |
Applications in Research and Drug Development
A highly specific and high-affinity anti-P1P antibody is a valuable tool for:
-
Quantification of P1P: Development of sensitive and specific ELISAs for the measurement of P1P levels in biological samples.
-
Immunohistochemistry (IHC) and Immunocytochemistry (ICC): Localization of P1P in tissues and cells to understand its distribution and role in various physiological and pathological conditions.
-
Functional Studies: Neutralizing the biological activity of extracellular P1P to investigate its role in cell signaling and disease progression.[6]
-
Therapeutic Development: The humanized anti-S1P antibody, sonepcizumab (LT1009), has been investigated in clinical trials for cancer and age-related macular degeneration, acting as a "molecular sponge" to reduce circulating S1P levels.[1][6]
Conclusion
The development of a specific antibody against Phytosphingosine 1-phosphate requires a systematic approach, from the careful design of the immunogen to the rigorous characterization of the final antibody product. The protocols and data presented here provide a framework for researchers and drug development professionals to successfully generate and validate a high-quality anti-P1P antibody for a wide range of applications, ultimately contributing to a better understanding of P1P biology and the development of novel therapeutics.
References
- 1. Production and characterization of monoclonal anti-sphingosine-1-phosphate antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. biocompare.com [biocompare.com]
- 4. Sphingosine 1-Phosphate Antibody - Echelon Biosciences [echelon-inc.com]
- 5. Safety Study of ASONEP (Sonepcizumab/LT1009) to Treat Advanced Solid Tumors | DecenTrialz [decentrialz.com]
- 6. Sphingosine-1-phosphate antibodies as potential agents in the treatment of cancer and age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production and characterization of monoclonal anti-sphingosine-1-phosphate antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Phytosphingosine 1-Phosphate (P1P) Treatment in Cultured Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytosphingosine (B30862) 1-phosphate (P1P) is a bioactive sphingolipid that plays a crucial role in various cellular processes. As a phosphorylated derivative of phytosphingosine, a sphingoid base prevalent in plants, fungi, and mammals, P1P is structurally similar to the well-studied signaling molecule sphingosine (B13886) 1-phosphate (S1P).[1] P1P exerts its effects by acting as a ligand for S1P receptors (S1PRs), thereby activating downstream signaling cascades that influence cell fate.[1] Emerging research highlights the potential of P1P in regulating cell differentiation, promoting tissue regeneration, and modulating inflammatory responses. These characteristics make P1P a compelling molecule for investigation in various therapeutic areas, including dermatology, regenerative medicine, and oncology.
This document provides detailed application notes and experimental protocols for studying the effects of P1P treatment in cultured cells. It is intended to guide researchers in designing and executing experiments to elucidate the cellular and molecular mechanisms of P1P action.
Signaling Pathways of Phytosphingosine 1-Phosphate
P1P, much like S1P, engages with a family of five G protein-coupled receptors (GPCRs), S1P1-5, to initiate a variety of signaling cascades.[2][3] The specific cellular response to P1P is contingent on the repertoire of S1P receptors expressed by the cell type and their coupling to different G proteins (e.g., Gi, Gq, G12/13).[2][3] Key signaling pathways modulated by P1P include:
-
Pro-survival and Proliferation (PI3K/Akt and MAPK/ERK Pathways): In human dermal fibroblasts, P1P has been shown to act synergistically with epidermal growth factor (EGF) to promote cell survival and proliferation.[1][4] This is achieved through the activation of the PI3K/Akt and MAPK/ERK signaling pathways, which are central regulators of cell growth and survival.[1]
-
Cell Differentiation: A cyclic form of P1P has been demonstrated to enhance the differentiation of human embryonic stem cells into cardiomyocytes through the ALK3/BMPR signaling pathway, which in turn activates SMAD1/5/8.[5]
-
Anti-inflammatory Effects: A synthetic analog of P1P, O-cyclic phytosphingosine-1-phosphate (cP1P), has been shown to exert anti-inflammatory effects by suppressing pro-inflammatory cytokine production.[6][7] This is mediated through the activation of the S1P1 receptor and subsequent upregulation of SIRT1, a key regulator of inflammation.[6]
-
Apoptosis: The precursor to P1P, phytosphingosine, is a known inducer of apoptosis in cancer cells.[8][9] It can trigger programmed cell death through the activation of caspase-8 in a death receptor-independent manner and by promoting the translocation of the pro-apoptotic protein Bax to the mitochondria.[8] While the direct pro-apoptotic effects of P1P are less characterized, its metabolic relationship with phytosphingosine suggests a role in the balance between cell survival and death.[9][10]
Caption: P1P Signaling Pathways.
Data Presentation
The following tables summarize quantitative data from studies on phytosphingosine and its derivatives.
Table 1: Effects of Phytosphingosine (PS) and its Derivatives on Cellular Processes
| Parameter Measured | Cell Type | Treatment | Concentration | Duration | Result | Reference |
| Apoptosis (Sub-G1 Population) | Human Cancer Cells | Phytosphingosine | Not Specified | Not Specified | Increase in sub-G1 population | [8] |
| Cardiomyocyte Differentiation | Human Embryonic Stem Cells | O-cyclic P1P | Not Specified | Not Specified | Enhanced differentiation | [5] |
| SIRT1 Expression | RAW 264.7 Macrophages | 3,4-cPP (P1P analog) | 500 nM | 24 hours | Maximum increase in SIRT1 protein and mRNA | [6] |
| ERK and Akt Phosphorylation | Human Dermal Fibroblasts | P1P + EGF | 5 µM P1P + 10 ng/ml EGF | Not Specified | Synergistic increase in phosphorylation | [1] |
Experimental Protocols
General Experimental Workflow
The investigation of P1P's effects on cultured cells typically follows a standardized workflow.
Caption: General Experimental Workflow for P1P Studies.
Protocol 1: Cell Culture and P1P Treatment
1.1. Materials:
-
Appropriate cell line (e.g., HaCaT keratinocytes, A549 lung cancer cells, Human Dermal Fibroblasts)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (P1P)
-
Vehicle control (e.g., DMSO, ethanol)
-
Sterile cell culture plates/flasks
1.2. Procedure:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Maintain cells in the appropriate complete medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
For experiments, seed cells at a density that will ensure they are in the logarithmic growth phase during treatment.
-
Prepare a stock solution of P1P in a suitable solvent (e.g., DMSO or ethanol).
-
Dilute the P1P stock solution in a complete culture medium to the desired final concentrations (typically in the range of 1-20 µM).
-
Remove the existing medium from the cells and replace it with the P1P-containing medium or vehicle control medium.
-
Incubate the cells for the desired time periods (e.g., 12, 24, or 48 hours).
Protocol 2: Cell Viability Assay (MTT/MTS Assay)
2.1. Materials:
-
96-well cell culture plates
-
P1P-treated and control cells
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
2.2. Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of P1P as described in Protocol 1.
-
At the end of the incubation period, add the MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours) at 37°C to allow for the formation of formazan (B1609692) crystals.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
3.1. Materials:
-
P1P-treated and control cells
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
3.2. Procedure:
-
Harvest both adherent and floating cells after P1P treatment.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are early apoptotic.
-
Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Protocol 4: Western Blot Analysis of Signaling Proteins
4.1. Materials:
-
P1P-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
4.2. Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Logical Relationships in P1P-Mediated Cellular Responses
The cellular outcomes of P1P treatment are a direct consequence of the activation of specific signaling pathways. The following diagram illustrates the logical flow from receptor binding to the final cellular response.
Caption: Logical Flow of P1P Action.
Conclusion
This compound is a multifaceted signaling molecule with significant potential in basic research and drug development. The protocols and information provided herein offer a framework for investigating the diverse cellular effects of P1P. By employing these methods, researchers can further unravel the intricate signaling networks governed by P1P and explore its therapeutic applications in a range of cellular contexts.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytosphingosine-1-phosphate and epidermal growth factor synergistically restore extracellular matrix in human dermal fibroblasts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive Lipid O-cyclic phytosphingosine-1-phosphate Promotes Differentiation of Human Embryonic Stem Cells into Cardiomyocytes via ALK3/BMPR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Persistent Activation of Sphingosine‐1‐Phosphate Receptor 1 by Phytosphingosine‐3,4‐Cyclic Phosphate Ameliorates Sepsis by Inhibiting Hyperinflammation and Vascular Hyperpermeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How do sphingosine-1-phosphate affect immune cells to resolve inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phytosphingosine induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sphingosine kinase, sphingosine-1-phosphate, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phytosphingosine 1-Phosphate (P1P) Extraction from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytosphingosine 1-phosphate (P1P) is a bioactive sphingolipid involved in various cellular processes. While structurally similar to the more extensively studied sphingosine (B13886) 1-phosphate (S1P), P1P exhibits unique biological activities and signaling properties. Accurate and efficient extraction of P1P from tissues is crucial for understanding its physiological and pathological roles. This document provides a detailed protocol for the extraction of P1P from mammalian tissues, optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
While specific quantitative data for P1P extraction efficiency across various tissues is limited in the current literature, the extraction efficiency is expected to be high and comparable to that of S1P, given their structural similarities. The following table summarizes typical parameters and expected recovery for sphingolipid extraction from tissues based on established protocols for S1P, which can be adapted for P1P.
| Parameter | Typical Value/Range | Tissue Type (Example) | Notes |
| Tissue Amount | 10-50 mg | General Animal Tissues | The amount can be adjusted based on the expected P1P concentration in the tissue. |
| Internal Standard | 10 µL of 10 µM C17-S1P in Methanol | General Animal Tissues | Added at the beginning of homogenization to account for extraction variability. A P1P-specific internal standard, if available, would be ideal. |
| Extraction Efficiency | Expected to be high (>95%) | General | Based on the high recovery rates observed for S1P using similar methods. |
| Resuspension Volume | 100-200 µL | General | The final dried lipid extract is resuspended in a known volume for LC-MS/MS analysis. |
Experimental Protocols
Protocol 1: this compound Extraction from Tissues using a Modified Bligh-Dyer Method
This protocol is adapted from established methods for sphingolipid extraction and is suitable for the extraction of P1P from a variety of mammalian tissues.
Materials:
-
Frozen tissue sample
-
Phosphate-buffered saline (PBS), ice-cold
-
Internal Standard: C17-Sphingosine-1-Phosphate (C17-S1P) solution (10 µM in methanol)
-
Methanol (MeOH), HPLC grade
-
Chloroform (B151607) (CHCl₃), HPLC grade
-
Hydrochloric acid (HCl), concentrated
-
Homogenizer (e.g., bead beater, Dounce homogenizer)
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation and Homogenization: a. Weigh approximately 10-50 mg of frozen tissue. b. Place the tissue in a pre-chilled glass centrifuge tube. c. Add 1 mL of ice-cold PBS to the tube. d. Add 10 µL of the 10 µM C17-S1P internal standard solution. e. Homogenize the tissue on ice until no visible tissue fragments remain.
-
Lipid Extraction: a. To the tissue homogenate, add 2 mL of a chloroform:methanol (1:2, v/v) mixture. b. Vortex the mixture vigorously for 5 minutes. c. Add 0.6 mL of chloroform and vortex for 1 minute. d. Add 0.6 mL of deionized water and vortex for 1 minute to induce phase separation. e. Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. Three phases will be observed: an upper aqueous phase, a middle protein layer, and a lower organic phase containing the lipids.
-
Collection of Lipid Extract: a. Carefully aspirate the upper aqueous phase and discard. b. Using a glass Pasteur pipette, carefully collect the lower organic phase, avoiding the protein layer, and transfer it to a new clean glass tube.
-
Drying and Reconstitution: a. Dry the collected organic phase under a gentle stream of nitrogen gas at room temperature. b. Once completely dry, reconstitute the lipid extract in 100-200 µL of a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
Quantification by LC-MS/MS: a. Analyze the reconstituted sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. b. Develop a method for the specific detection and quantification of P1P and the internal standard (C17-S1P). This typically involves optimizing the chromatographic separation and the mass spectrometer parameters (e.g., precursor and product ions, collision energy). c. Quantify the amount of P1P in the sample by comparing the peak area ratio of P1P to the internal standard against a standard curve generated with known concentrations of P1P.
Visualizations
This compound (P1P) Signaling Pathway in Mammalian Cells
Caption: P1P signaling in mammalian cells.
Experimental Workflow for P1P Extraction from Tissues
Caption: P1P extraction workflow from tissues.
Application Notes and Protocols for Radiolabeled Phytosphingosine 1-Phosphate in Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytosphingosine 1-phosphate (P1P) is a bioactive sphingolipid that plays a crucial role in various cellular processes by acting as a ligand for the sphingosine-1-phosphate (S1P) receptors, a class of G protein-coupled receptors (GPCRs). Of particular note is the high affinity of P1P for the S1P4 receptor, making it a valuable tool for studying the pharmacology and function of this specific receptor subtype.[1] Radiolabeled P1P, particularly [³³P]Phytosphingosine-1-phosphate, serves as a powerful probe in radioligand binding assays to characterize the interactions between ligands and S1P receptors, offering superior performance in certain applications compared to other radiolabeled sphingolipids.[1]
Radioligand binding assays are a gold-standard method for quantifying the affinity of a ligand for its receptor.[2] These assays are fundamental in drug discovery and pharmacology for determining key parameters such as the dissociation constant (Kd) of a radioligand, the maximal binding capacity (Bmax), and the inhibition constant (Ki) of unlabeled competitor compounds. This document provides detailed protocols and application notes for the use of radiolabeled P1P in binding assays, with a focus on the S1P4 receptor.
P1P Signaling Pathway
This compound exerts its biological effects by binding to S1P receptors on the cell surface. The S1P4 receptor, predominantly expressed in the hematopoietic and lymphoid tissues, couples to Gαi and Gα12/13 proteins.[3] Upon ligand binding, this interaction initiates a downstream signaling cascade that can influence cell migration, differentiation, and survival. The simplified signaling pathway is depicted below.
Caption: Simplified signaling pathway of this compound (P1P) via the S1P4 receptor.
Advantages of Radiolabeled P1P in S1P4 Receptor Binding Assays
Studies have demonstrated that radiolabeled P1P, specifically [³³P]Phytosphingosine-1-phosphate ([³³P]PhS1P), is a superior radioligand for studying the S1P4 receptor compared to radiolabeled S1P ([³³P]S1P). The primary advantages include:
-
Higher Affinity: P1P exhibits a significantly higher binding affinity for the S1P4 receptor. For instance, the affinity of PhS1P for the S1P4 receptor is approximately 1.6 nM, which is nearly 50-fold higher than that of S1P (119 ± 20 nM).[1]
-
Improved Signal-to-Noise Ratio: The use of radiolabeled P1P in binding assays results in an enhanced signal-to-noise ratio, leading to more robust and reliable data.[1]
Data Presentation
The following table summarizes the binding affinity of P1P and S1P for the S1P4 receptor, highlighting the superior affinity of P1P.
| Ligand | Receptor | Radioligand Used | Binding Affinity (Kd/Ki) | Reference |
| This compound (P1P) | S1P4 | [³³P]S1P | 1.6 nM (Ki) | [1] |
| Sphingosine 1-Phosphate (S1P) | S1P4 | [³³P]S1P | 119 ± 20 nM (Kd) | [1] |
Experimental Protocols
This section provides detailed protocols for performing radioligand binding assays using radiolabeled P1P. The primary methods covered are saturation binding assays to determine Kd and Bmax, and competitive binding assays to determine the Ki of unlabeled test compounds.
Experimental Workflow: Radioligand Binding Assay
The general workflow for a radioligand binding assay using filtration is outlined below.
Caption: General workflow for a filtration-based radioligand binding assay.
Materials and Reagents
-
Radiolabeled this compound: e.g., [³³P]Phytosphingosine-1-phosphate.
-
Unlabeled this compound: For determination of non-specific binding and as a reference compound.
-
Cell Membranes: Prepared from cells recombinantly expressing the S1P receptor of interest (e.g., S1P4).
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer without BSA.
-
Glass Fiber Filters: (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
96-well plates.
-
Cell harvester and vacuum filtration apparatus.
-
Scintillation counter.
Protocol 1: Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) of the radiolabeled P1P and the maximum number of binding sites (Bmax) in the receptor preparation.
-
Preparation of Radioligand Dilutions: Prepare serial dilutions of radiolabeled P1P in assay buffer. A typical concentration range would be 0.01 to 20 nM.
-
Assay Setup:
-
Total Binding: In a 96-well plate, add 50 µL of assay buffer, 50 µL of diluted radiolabeled P1P, and 100 µL of the cell membrane preparation (typically 5-20 µg of protein per well).
-
Non-specific Binding: In parallel wells, add 50 µL of a high concentration of unlabeled P1P (e.g., 10 µM), 50 µL of diluted radiolabeled P1P, and 100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters and measure the retained radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding as a function of the radiolabeled P1P concentration.
-
Use non-linear regression analysis (one-site binding hyperbola) to determine the Kd and Bmax values.
-
Protocol 2: Competitive Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled test compound for the receptor.
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled test compound in assay buffer.
-
Prepare a working solution of radiolabeled P1P at a fixed concentration, typically at or below its Kd value (e.g., 1 nM).
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the diluted unlabeled test compound, 50 µL of the radiolabeled P1P working solution, and 100 µL of the cell membrane preparation.
-
Include wells for total binding (with 50 µL of assay buffer instead of competitor) and non-specific binding (with 50 µL of a high concentration of unlabeled P1P).
-
-
Incubation, Filtration, and Washing: Follow steps 3-5 from the Saturation Binding Assay protocol.
-
Counting: Measure the retained radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand determined from the saturation binding assay.
-
Conclusion
Radiolabeled this compound is a high-affinity and specific tool for investigating the pharmacology of S1P receptors, particularly S1P4. The protocols outlined in this document provide a robust framework for researchers to accurately determine the binding characteristics of novel compounds targeting these receptors. The superior binding properties of P1P at the S1P4 receptor make it an invaluable reagent for drug discovery and development programs focused on this important therapeutic target.
References
Application Notes: Quantitative Determination of Phytosphingosine 1-Phosphate (P1P) using a Competitive ELISA Kit
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Phytosphingosine 1-phosphate (P1P) is a bioactive sphingolipid that plays a crucial role in various cellular processes.[1][2] Like the closely related sphingosine (B13886) 1-phosphate (S1P), P1P is involved in signaling pathways that regulate cell proliferation, survival, and migration.[3][4][5][6][7] Dysregulation of P1P levels has been implicated in various pathological conditions, making it a significant biomarker for research and drug development. This competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit provides a sensitive and specific method for the quantitative measurement of P1P in various biological samples.[8][9][10]
The assay operates on the principle of competitive binding. P1P in the sample competes with a fixed amount of biotinylated P1P for a limited number of binding sites on a monoclonal antibody coated on the microplate. The amount of biotinylated P1P bound to the antibody is inversely proportional to the concentration of P1P in the sample. The bound biotinylated P1P is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chromogenic substrate.[9][11][12]
P1P Signaling Pathway
This compound exerts its biological effects primarily through binding to specific G protein-coupled receptors (GPCRs) on the cell surface, similar to S1P.[3][13] This interaction initiates downstream signaling cascades that influence a variety of cellular functions.
References
- 1. This compound | C18H40NO6P | CID 10883829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Sphingosine-1-phosphate - Wikipedia [en.wikipedia.org]
- 6. Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular and physiological functions of sphingosine 1-phosphate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 9. abbexa.com [abbexa.com]
- 10. Sphingosine 1-Phosphate (S1P) Assay Service - Echelon Biosciences [echelon-inc.com]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. S1P(Sphingosine-1-Phosphate) ELISA Kit – AFG Scientific [afgsci.com]
- 13. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry-Based Detection of Phytosphingosine 1-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytosphingosine (B30862) 1-phosphate (P1P) is a bioactive sphingolipid that plays a critical role in various cellular processes, including cell growth, apoptosis, and stress responses. As a key signaling molecule, the accurate and sensitive quantification of P1P in biological matrices is essential for advancing research in areas such as dermatology, oncology, and plant biology. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of sphingolipids due to its high sensitivity and specificity.[1][2] This document provides detailed application notes and protocols for the detection and quantification of P1P using LC-MS/MS.
Signaling Pathway of Phytosphingosine 1-Phosphate
Phytosphingosine is phosphorylated by sphingosine (B13886) kinases (SphK) to form P1P.[3] Similar to the well-characterized sphingosine 1-phosphate (S1P), P1P can act as a signaling molecule by binding to a family of G protein-coupled receptors (GPCRs) known as S1P receptors (S1PRs).[3][4] This interaction initiates downstream signaling cascades that can influence a wide array of cellular functions. In plants, P1P is involved in stress signaling, which is mediated by the G-protein α-subunit.[4]
The signaling pathway of P1P is complex and can be summarized as follows:
P1P Signaling Pathway Overview
Experimental Workflow for P1P Quantification
The quantitative analysis of P1P by LC-MS/MS involves several key steps, from sample collection to data analysis. A generalized workflow is presented below.
Experimental Workflow for P1P Analysis
Detailed Experimental Protocols
The following protocols are based on established methods for the analysis of the closely related sphingolipid, S1P, and can be adapted for P1P quantification. Optimization may be required for specific biological matrices and instrumentation.
Protocol 1: P1P Extraction from Plasma/Serum
This protocol is suitable for the extraction of P1P from plasma or serum samples.
Materials:
-
Plasma/serum samples
-
Internal Standard (IS) solution (e.g., C17-P1P in methanol)
-
Cold methanol (B129727)
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 50-100 µL of plasma or serum into a microcentrifuge tube.
-
Add a known amount of the internal standard solution.
-
Add 4 volumes of cold methanol (e.g., 400 µL for 100 µL of sample).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Incubate the tubes on ice for 20 minutes to enhance precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.[3]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[3]
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.[3]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: P1P Extraction from Tissues
This protocol is designed for the extraction of P1P from tissue homogenates.
Materials:
-
Tissue samples (10-50 mg)
-
Internal Standard (IS) solution
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Methanol
-
Homogenizer
-
Glass centrifuge tubes
Procedure:
-
Weigh the frozen tissue sample and place it in a homogenization tube.
-
Add ice-cold PBS and the internal standard.
-
Homogenize the tissue on ice until no visible particles remain.
-
Transfer the homogenate to a glass centrifuge tube.
-
Perform a liquid-liquid extraction using a chloroform/methanol/water mixture (e.g., Bligh-Dyer or Folch extraction).[2]
-
Briefly, add methanol and chloroform to the homogenate, vortex, and then add water to induce phase separation.[2]
-
Centrifuge to separate the phases. The lower organic phase contains the lipids.
-
Carefully collect the lower organic phase.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.
Protocol 3: P1P Extraction from Cultured Cells
This protocol is for the extraction of P1P from cultured cells.
Materials:
-
Cultured cells
-
Ice-cold PBS
-
Cell scraper
-
Internal Standard (IS) solution
-
Extraction solvent (e.g., methanol or a chloroform/methanol mixture)
-
Sonication bath
-
Refrigerated centrifuge
Procedure:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Scrape the cells in PBS and transfer the cell suspension to a centrifuge tube.
-
Pellet the cells by centrifugation and discard the supernatant.
-
Resuspend the cell pellet in the extraction solvent containing the internal standard.
-
Lyse the cells by sonication in an ice-cold water bath.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Transfer the supernatant containing the lipid extract to a new tube.
-
Evaporate the solvent and reconstitute as described in the previous protocols.
LC-MS/MS Method Parameters
The following are typical starting parameters for the LC-MS/MS analysis of P1P. These should be optimized for the specific instrument and column used.
Liquid Chromatography (LC)
| Parameter | Typical Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 50:50, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Gradient | A suitable gradient from a low to high percentage of Mobile Phase B |
Mass Spectrometry (MS)
| Parameter | Typical Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temp. | 350 - 450°C |
MRM Transitions: The exact m/z values for P1P will depend on the specific adduct ion formed. For the [M+H]⁺ ion of P1P (C18H40NO6P, Molecular Weight: 397.5 g/mol ), the precursor ion would be m/z 398.3. The product ions would result from the fragmentation of the precursor, likely involving the loss of water and the phosphate (B84403) group.
-
Proposed P1P Transition: m/z 398.3 → 282.3 (Loss of H3PO4 and H2O)
-
Proposed C17-P1P (IS) Transition: m/z 384.3 → 268.3 (Loss of H3PO4 and H2O)
Note: These transitions are theoretical and must be confirmed and optimized by direct infusion of a P1P standard into the mass spectrometer.
Quantitative Data Summary
The following table summarizes typical performance parameters for the quantification of P1P and the closely related S1P by LC-MS/MS.
| Parameter | This compound (P1P) | Sphingosine 1-Phosphate (S1P) | Reference |
| Limit of Detection (LOD) | 0.003 - 0.013 µM | ~5 pmol/mL | [1][5] |
| Limit of Quantification (LOQ) | Not specified | 0.05 µM | [6] |
| Linear Range | Not specified | 0.05 - 2 µM | [6] |
| Recovery | Not specified | 80 - 98% | [7] |
| Precision (RSD%) | Not specified | < 15% | [7] |
Note: The data for P1P is limited. The provided S1P data serves as a reference for expected method performance.
Conclusion
The LC-MS/MS methods described in these application notes provide a robust and sensitive approach for the quantification of this compound in various biological samples. The detailed protocols for sample preparation and instrumental analysis, along with the summarized quantitative data, offer a valuable resource for researchers, scientists, and drug development professionals investigating the roles of this important signaling lipid. While the methods are based on the well-established analysis of S1P, they provide a strong foundation for the development of optimized and validated assays for P1P.
References
- 1. HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride [mdpi.com]
- 2. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Determination of Sphingolipids by HPLC-ESI/MSn - ProQuest [proquest.com]
- 6. Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Phytosphingosine-1-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytosphingosine-1-phosphate (P1P) is a bioactive sphingolipid signaling molecule naturally found in plants, yeast, and mammals. Structurally similar to the well-studied sphingosine-1-phosphate (S1P), P1P is emerging as a potent mediator in various physiological and pathological processes. It exerts its effects primarily through interaction with S1P receptors, demonstrating a particularly high affinity for the S1P4 receptor.[1] This interaction triggers downstream signaling cascades that can influence cellular processes such as proliferation, migration, and inflammation.[2][3]
These application notes provide an overview of the current methods for the in vivo delivery of P1P, based on published research. Detailed protocols for intraperitoneal and topical administration are provided, along with a summary of quantitative data from relevant studies. This document is intended to serve as a guide for researchers designing and conducting in vivo studies with P1P.
Signaling Pathway of Phytosphingosine-1-Phosphate
P1P primarily signals through the S1P receptor 4 (S1P4). Upon binding, it initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, specifically Gαi and Gα12/13.[1][4] Activation of these G proteins triggers downstream signaling pathways, including the Rho kinase (ROCK) pathway, which is involved in regulating cell shape, motility, and cytoskeletal rearrangements.[1] The signaling cascade can ultimately lead to various cellular responses, including the modulation of immune cell trafficking and inflammatory processes.
In Vivo Delivery Methods
Currently, published in vivo studies on P1P have utilized intraperitoneal and topical administration routes. Information regarding oral and intravenous delivery of P1P is limited in the available scientific literature.
Intraperitoneal Injection
Intraperitoneal (IP) injection is a common method for systemic administration of therapeutic agents in preclinical animal models. A study investigating the neuroprotective effects of an O-cyclic analog of P1P (cPS1P) in a mouse model of Parkinson's disease utilized this route.[2][5]
Topical Application
Topical delivery is a non-invasive method suitable for localized treatment, particularly for dermatological applications. A clinical study has demonstrated the efficacy of a P1P-containing cream in improving signs of skin aging in humans.[6][7]
Quantitative Data from In Vivo Studies
The following table summarizes the quantitative data from a clinical study evaluating the effects of a topical cream containing 30 ppm P1P and 2 ppm EGF on human skin.[6]
| Parameter | Control Group (Vehicle) | Experimental Group (P1P + EGF) | % Improvement (Experimental vs. Control) |
| Skin Hydration | |||
| 3 weeks | 9.35 → 9.46 | 9.63 → 10.58 | ~10% |
| 6 weeks | 9.35 → 9.51 | 9.63 → 11.57 | ~20% |
| Dermal Density | |||
| 3 weeks | 13.97 → 14.15 | 14.12 → 15.34 | ~7% |
| 6 weeks | 13.97 → 14.21 | 14.12 → 16.12 | ~13% |
| Dermal Thickness (mm) | |||
| 3 weeks | 1.01 → 1.01 | 1.03 → 1.08 | ~5% |
| 6 weeks | 1.01 → 1.02 | 1.03 → 1.11 | ~8% |
| Fine Wrinkle Length (mm) | |||
| 3 weeks | 5.89 → 5.81 | 5.92 → 5.43 | ~7% reduction |
| 6 weeks | 5.89 → 5.78 | 5.92 → 5.11 | ~11% reduction |
| Skin Elasticity | |||
| 3 weeks | 9.35 → 9.46 | 9.63 → 10.58 | ~10% |
| 6 weeks | 9.35 → 9.51 | 9.63 → 11.57 | ~20% |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of a P1P Analog (cPS1P) in Mice
This protocol is adapted from a study investigating the effects of O-cyclic phytosphingosine-1-phosphate (cPS1P) in a mouse model of Parkinson's disease.[2]
Materials:
-
O-cyclic phytosphingosine-1-phosphate (cPS1P)
-
0.09N Sodium Hydroxide (NaOH) solution
-
Sterile saline (0.9% NaCl)
-
1 ml syringes with 25-27 gauge needles
-
Animal balance
-
Appropriate mouse strain for the study (e.g., C57BL/6J)
Procedure:
-
Preparation of cPS1P Solution:
-
Dissolve cPS1P in 0.09N NaOH solution to create a stock solution. The final concentration should be calculated based on the desired dosage and injection volume.
-
For a dosage of 1 mg/kg and an injection volume of 10 ml/kg, the stock solution concentration would be 0.1 mg/ml.
-
Vortex the solution until the cPS1P is completely dissolved.
-
Further dilute the stock solution with sterile saline if necessary to achieve the final desired concentration.
-
-
Animal Dosing:
-
Weigh each mouse accurately to determine the correct volume of cPS1P solution to be administered.
-
Gently restrain the mouse, exposing the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 15-30 degree angle to avoid puncturing internal organs.
-
Slowly inject the calculated volume of the cPS1P solution.
-
Monitor the animal for any adverse reactions post-injection.
-
Workflow for Intraperitoneal Injection:
Protocol 2: Topical Application of a P1P-Containing Cream
This protocol is based on a clinical study evaluating a cream containing P1P for its anti-aging effects on human skin.[6]
Materials:
-
Phytosphingosine-1-phosphate (P1P)
-
Cream base (e.g., a standard oil-in-water or water-in-oil emulsion)[8]
-
Homogenizer
-
pH meter
-
Viscometer
Procedure:
-
Preparation of the P1P Cream (30 ppm):
-
Prepare the oil and water phases of the cream base separately.
-
Heat both phases to approximately 70-80°C.
-
Add the P1P to the water phase and stir until completely dissolved. A patent for preparing aqueous phytosphingosine (B30862) solutions suggests that heating and the addition of lactic acid can aid in solubilization.[5]
-
Combine the oil and water phases under continuous stirring to form an emulsion.
-
Homogenize the emulsion to ensure a uniform droplet size and stable formulation.
-
Allow the cream to cool to room temperature while stirring gently.
-
Adjust the pH of the final formulation to be compatible with skin (typically pH 4.5-6.0).
-
Perform quality control tests, including viscosity, pH, and microscopic evaluation of the emulsion.
-
-
Application Protocol (Human Clinical Study):
-
Recruit subjects according to the study's inclusion and exclusion criteria.
-
Instruct subjects to apply a standardized amount of the cream (e.g., 2 grams) to the target area (e.g., face) twice daily (morning and evening) after cleansing.
-
Conduct baseline and follow-up assessments of skin parameters (e.g., hydration, elasticity, wrinkle depth) at specified time points (e.g., 3 and 6 weeks).
-
Workflow for Topical Cream Formulation and Application:
Disclaimer
These protocols are intended for informational purposes only and should be adapted and optimized for specific experimental needs. All in vivo experiments must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals and human subjects. Appropriate safety precautions should be taken when handling all chemical reagents.
References
- 1. The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Type 4 sphingosine 1-phosphate G protein-coupled receptor (S1P4) transduces S1P effects on T cell proliferation and cytokine secretion without signaling migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6403111B1 - Method for preparing aqueous phytosphingosine solution - Google Patents [patents.google.com]
- 6. Phytosphingosine-1-phosphate and epidermal growth factor synergistically restore extracellular matrix in human dermal fibroblasts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sphingosine 1-phosphate analogue recognition and selectivity at S1P4 within the endothelial differentiation gene family of receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topical cream formulation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Creating Stable Cell Lines in Phytosphingosine 1-Phosphate Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytosphingosine-1-phosphate (P1P) is a bioactive sphingolipid that plays a crucial role in a variety of cellular processes, including cell proliferation, apoptosis, inflammation, and migration.[1] Similar to its more extensively studied analog, sphingosine-1-phosphate (S1P), P1P exerts its effects by interacting with specific G protein-coupled receptors (GPCRs) and through intracellular actions.[2][3] The study of P1P signaling and metabolism is critical for understanding its role in both physiological and pathological conditions, and for the development of novel therapeutics.
The generation of stable cell lines with modified expression of key enzymes in the P1P metabolic pathway is an essential tool for elucidating its complex functions. These engineered cell lines provide consistent and reproducible model systems for studying signaling cascades, identifying downstream targets, and for screening potential drug candidates. This document provides detailed protocols for the creation and characterization of stable cell lines with either overexpression or knockdown/knockout of genes involved in P1P metabolism, enabling precise investigation into the cellular functions of this important signaling molecule.
P1P Signaling Pathway
Phytosphingosine (B30862) is phosphorylated by sphingosine (B13886) kinases (SphK) to form P1P. P1P can then act extracellularly by binding to its receptors or be degraded by specific phosphatases or lyases. The balance between these enzymes dictates the intracellular and extracellular concentrations of P1P, and consequently, the cellular response.
Experimental Workflow for Stable Cell Line Generation
The overall process for creating stable cell lines involves introducing a vector with the gene of interest and a selection marker into host cells, followed by selection and isolation of single clones that have integrated the gene into their genome.
Data Presentation
The following tables summarize representative quantitative data from studies involving the generation of stable cell lines with altered sphingolipid metabolism. This data can serve as a benchmark for expected outcomes in P1P-focused research.
Table 1: Characterization of Sphingosine Kinase 1 (SphK1) Overexpressing Stable Cell Lines
| Cell Line | Parameter | Method | Result | Reference |
| IEC-6 | SphK1 Expression | Western Blot | ~5-fold increase vs. vector control | [4] |
| IEC-6 | S1P Production | 3H-Sphingosine Incorporation | Increased S1P levels in cells and medium | [4] |
| HCT-116 | SphK1 Expression | Western Blot | Stable overexpression confirmed | [5] |
| HCT-116 | Intracellular Sphingosine | Mass Spectrometry | Suppressed increase in sphingosine upon serine starvation | [5] |
| 921 HS2 | MT-SPHK1G81D Expression | Western Blot | Expression level comparable to endogenous SphK1 | [6] |
Table 2: Characterization of S1P Lyase (SPL) Knockdown/Knockout Stable Cell Lines
| Cell Line | Genetic Modification | Parameter | Method | Result | Reference |
| HEK293T | shRNA knockdown of SPL | SPL Protein Levels | Western Blot | Reduced SPL expression | [7] |
| HEK293T | shRNA knockdown of SPL | Radiation Sensitivity | Apoptosis Assay | Conferred radiation-resistant phenotype | [7] |
| ApoE-/- Macrophages | Inducible SPL Knockout | ABCA1/ABCG1 Expression | qRT-PCR | 60-70% reduction in expression | [8] |
| ApoE-/- Macrophages | Pharmacological Inhibition | Plasma S1P Levels | Mass Spectrometry | ~3-fold increase | [8] |
| HeLa | CRISPR/Cas9 Knockout of SGPL1 | Sphingolipid Profile | TLC | Blocked labeling of non-sphingolipids |
Experimental Protocols
Protocol 1: Generation of a Stable Cell Line Overexpressing Sphingosine Kinase 1 (SphK1)
This protocol is designed for the stable overexpression of SphK1, which is expected to increase the phosphorylation of phytosphingosine to P1P.
Materials:
-
Host cell line (e.g., HEK293T, CHO-K1)
-
Complete culture medium
-
Expression vector containing human SphK1 cDNA (e.g., pCMV6-SphK1) and a selection marker (e.g., neomycin resistance)
-
Empty vector for control
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Selection antibiotic (e.g., G418)
-
6-well and 96-well culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed host cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
Transfect the cells with the SphK1 expression vector or the empty vector using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Recovery: 24-48 hours post-transfection, allow the cells to recover and begin expressing the resistance gene.
-
Selection:
-
Split the cells into a larger culture dish (e.g., 10 cm dish) and add a complete culture medium containing the appropriate concentration of the selection antibiotic (e.g., G418). The optimal concentration should be determined beforehand by generating a kill curve for the specific host cell line.
-
Replace the selective medium every 3-4 days.
-
-
Isolation of Resistant Clones:
-
After 2-3 weeks of selection, distinct antibiotic-resistant colonies should be visible.
-
Wash the cells with PBS and isolate individual colonies using cloning cylinders or by scraping with a pipette tip.
-
Transfer each clone to a separate well of a 96-well plate.
-
-
Clonal Expansion and Characterization:
-
Expand the isolated clones into larger culture vessels.
-
Characterize the expression of SphK1 in each clone by Western blot or qPCR.
-
Quantify the intracellular and secreted levels of P1P using LC-MS/MS to confirm the functional effect of SphK1 overexpression.
-
Cryopreserve validated clones for long-term storage.
-
Protocol 2: Generation of a Stable Cell Line with Knockdown of S1P Lyase (SPL)
This protocol describes the use of lentiviral-mediated shRNA delivery to achieve stable knockdown of SPL, which is expected to increase intracellular P1P levels by preventing its degradation.
Materials:
-
Host cell line (e.g., HEK293T)
-
Lentiviral shRNA vector targeting human SPL (e.g., pLKO.1-shSPL) and a non-targeting shRNA control vector.
-
Packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
Selection antibiotic (e.g., puromycin)
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA vector, packaging plasmid, and envelope plasmid.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection and filter it.
-
-
Transduction:
-
Seed the target host cells and allow them to adhere.
-
Transduce the cells with the lentiviral particles in the presence of polybrene (typically 4-8 µg/mL) to enhance infection efficiency.
-
-
Selection:
-
48 hours post-transduction, replace the medium with a complete culture medium containing the selection antibiotic (e.g., puromycin).
-
Continue selection for 1-2 weeks, replacing the medium as needed, until non-transduced cells are eliminated.
-
-
Clonal Isolation and Expansion (Optional but Recommended):
-
To obtain a homogenous population, perform single-cell cloning by limiting dilution in a 96-well plate.
-
Expand the resulting clones.
-
-
Characterization:
-
Confirm the knockdown of SPL expression at both the mRNA (qPCR) and protein (Western blot) levels.
-
Measure the accumulation of intracellular P1P using LC-MS/MS.
-
Perform functional assays to assess the phenotypic changes resulting from SPL knockdown.
-
Protocol 3: Quantification of P1P by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Materials:
-
Stable cell line and control cells
-
Internal standard (e.g., C17-P1P)
-
Solvents: Methanol, Chloroform, Formic Acid
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Lipid Extraction):
-
Harvest and count the cells.
-
Add the internal standard to the cell pellet.
-
Perform a two-step lipid extraction using an acidic chloroform/methanol extraction method to isolate the sphingolipids.
-
-
LC Separation:
-
Reconstitute the dried lipid extract in the initial mobile phase.
-
Inject the sample onto a C18 reverse-phase column.
-
Separate the lipids using a gradient elution program.
-
-
MS/MS Detection:
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Perform multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for P1P and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of P1P.
-
Calculate the concentration of P1P in the samples relative to the internal standard and normalize to the cell number or protein content.
-
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for researchers to establish and characterize stable cell lines for the investigation of P1P metabolism and signaling. The ability to manipulate the expression of key enzymes in the P1P pathway will facilitate a deeper understanding of its biological roles and its potential as a therapeutic target in various diseases. The use of these well-characterized cellular models will ensure more reliable and reproducible data, accelerating progress in this exciting field of research.
References
- 1. Phytosphingosine-1-phosphate and epidermal growth factor synergistically restore extracellular matrix in human dermal fibroblasts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Construction of Sphingolipid Remodeled Cells by Genome Editing | Springer Nature Experiments [experiments.springernature.com]
- 3. Phytosphingosine 1-phosphate: a high affinity ligand for the S1P(4)/Edg-6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine kinase 1 overexpression stimulates intestinal epithelial cell proliferation through increased c-Myc translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine kinase 1 downregulation is required for adaptation to serine deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. S1P lyase regulates DNA damage responses through a novel sphingolipid feedback mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingosine-1-Phosphate (S1P) Lyase Inhibition Aggravates Atherosclerosis and Induces Plaque Rupture in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of Phytosphingosine 1-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytosphingosine (B30862) 1-phosphate (P1P) is a bioactive sphingolipid that plays a crucial role in various cellular processes. As a signaling molecule, it is involved in cell proliferation, survival, and migration. Its structural similarity to sphingosine (B13886) 1-phosphate (S1P), a well-characterized lipid mediator, suggests its potential as a therapeutic target in inflammatory diseases, cancer, and other pathologies. Notably, P1P has been identified as a high-affinity ligand for the S1P4 receptor, which is predominantly expressed in the lymphoid and hematopoietic systems, highlighting its potential immunomodulatory functions. The enzymatic synthesis of P1P offers a highly specific and efficient method to produce this important molecule for research and drug development purposes. This document provides detailed application notes and protocols for the enzymatic synthesis of P1P.
Principle of Enzymatic Synthesis
The enzymatic synthesis of Phytosphingosine 1-phosphate is achieved through the phosphorylation of phytosphingosine. This reaction is catalyzed by Sphingosine Kinase 2 (SphK2), an enzyme known to have broad substrate specificity, including the ability to phosphorylate phytosphingosine, a substrate not efficiently used by its isoenzyme, Sphingosine Kinase 1 (SphK1)[1]. The reaction utilizes adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor.
The general reaction is as follows:
Phytosphingosine + ATP --(SphK2, Mg2+)--> this compound + ADP
Quantitative Data
While specific kinetic data for the enzymatic synthesis of this compound is not extensively documented, the following table summarizes the known substrate specificity of Sphingosine Kinases and provides a general comparison.
| Enzyme | Substrate | Activity/Affinity | Reference |
| Sphingosine Kinase 1 (SphK1) | Sphingosine | High | [1] |
| Phytosphingosine | Low / Negligible | [1] | |
| Sphingosine Kinase 2 (SphK2) | Sphingosine | High | [1] |
| Phytosphingosine | Efficiently Phosphorylated | [1] | |
| Dihydrosphingosine | Efficiently Phosphorylated | [1] | |
| Plant Sphingosine Kinase | Sphingosine | High | |
| Phytosphingosine | Phosphorylated |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol is designed for the preparative synthesis of P1P using recombinant human Sphingosine Kinase 2.
Materials:
-
Recombinant Human Sphingosine Kinase 2 (SphK2)
-
Phytosphingosine
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
HEPES buffer
-
Triton X-100
-
Bovine serum albumin (BSA), fatty acid-free
-
Ethylenediaminetetraacetic acid (EDTA)
-
Sodium orthovanadate (Na₃VO₄)
-
Dithiothreitol (DTT)
-
Chloroform
-
Methanol
-
Potassium chloride (KCl)
-
Hydrochloric acid (HCl)
Equipment:
-
Water bath or incubator
-
Vortex mixer
-
Centrifuge
-
pH meter
-
Glass reaction vials
-
Thin-layer chromatography (TLC) equipment
-
Rotary evaporator
Procedure:
-
Substrate Preparation:
-
Prepare a 10 mM stock solution of phytosphingosine in ethanol.
-
For the reaction, prepare a 1 mM working solution of phytosphingosine complexed with BSA. To do this, evaporate the required amount of the 10 mM stock solution under a stream of nitrogen. Add the appropriate volume of 50 mM HEPES buffer (pH 7.4) containing 1 mg/ml BSA and sonicate for 10 minutes.
-
-
Reaction Mixture Assembly:
-
In a glass reaction vial, prepare the reaction mixture with the following final concentrations:
-
50 mM HEPES, pH 7.4
-
100 µM Phytosphingosine-BSA complex
-
5 mM ATP
-
10 mM MgCl₂
-
1 mM DTT
-
1 mM Na₃VO₄
-
0.1% Triton X-100
-
-
The final reaction volume can be scaled as needed. For a 1 ml reaction, the components would be:
-
500 µl of 2x Reaction Buffer (100 mM HEPES pH 7.4, 20 mM MgCl₂, 2 mM DTT, 2 mM Na₃VO₄, 0.2% Triton X-100)
-
100 µl of 1 mM Phytosphingosine-BSA complex
-
100 µl of 50 mM ATP
-
Water to bring the volume to 950 µl.
-
-
-
Enzyme Addition and Incubation:
-
Add recombinant SphK2 to the reaction mixture to a final concentration of 1-5 µg/ml.
-
Incubate the reaction at 37°C for 2-4 hours with gentle agitation.
-
-
Reaction Termination and Product Extraction:
-
Terminate the reaction by adding 2 ml of chloroform:methanol (1:1, v/v).
-
Add 0.5 ml of 1 M KCl.
-
Vortex thoroughly and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the upper aqueous phase containing the P1P. The lower organic phase contains unreacted phytosphingosine.
-
-
Product Purification (See Protocol 2).
Protocol 2: Purification of this compound
This protocol describes a method for the purification of P1P from the aqueous phase obtained in Protocol 1.
Materials:
-
DEAE-cellulose or other suitable anion-exchange resin
-
Ammonium (B1175870) bicarbonate buffer (pH 8.5)
-
Methanol
-
Formic acid
-
TLC plates (silica gel 60)
-
Developing solvent: Chloroform:Methanol:Acetic Acid:Water (60:30:8:3, v/v/v/v)
-
Primuline (B81338) spray reagent (for visualization under UV light)
Procedure:
-
Anion-Exchange Chromatography:
-
Pack a small column with DEAE-cellulose resin equilibrated with 10 mM ammonium bicarbonate buffer (pH 8.5).
-
Load the aqueous phase from the extraction step onto the column.
-
Wash the column with the equilibration buffer to remove unbound impurities.
-
Elute the P1P with a stepwise or linear gradient of ammonium bicarbonate (e.g., 10 mM to 500 mM).
-
Collect fractions and monitor for the presence of phosphate or analyze by TLC.
-
-
Thin-Layer Chromatography (TLC) Analysis:
-
Spot a small amount of each fraction onto a silica (B1680970) gel TLC plate.
-
Develop the plate in the recommended developing solvent.
-
After drying, spray the plate with primuline reagent and visualize under UV light. P1P will appear as a distinct spot.
-
Pool the fractions containing the purified P1P.
-
-
Desalting and Lyophilization:
-
Desalt the pooled fractions by repeated lyophilization to remove the volatile ammonium bicarbonate buffer.
-
The final product will be a white powder of this compound.
-
-
Quantification:
-
The amount of synthesized P1P can be quantified using a phosphate assay after acid hydrolysis or by mass spectrometry.
-
Visualizations
Enzymatic Synthesis Workflow
Caption: Workflow for the enzymatic synthesis of this compound.
This compound Signaling Pathway
References
Application Notes & Protocols for Phytosphingosine 1-Phosphate Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the software, tools, and experimental protocols for the analysis of the phytosphingosine (B30862) 1-phosphate (P1P) signaling pathway. P1P, a bioactive sphingolipid, plays a crucial role in various cellular processes, and its accurate analysis is vital for research in dermatology, oncology, and immunology.
Overview of Phytosphingosine 1-Phosphate Signaling
Phytosphingosine is phosphorylated by sphingosine (B13886) kinases (SphK) to form this compound (P1P). P1P can then act as a signaling molecule, both intracellularly and extracellularly. Extracellularly, it can bind to G protein-coupled receptors (GPCRs), such as S1P receptors (S1PRs), to initiate downstream signaling cascades. Intracellularly, it can modulate the activity of various proteins. The pathway is terminated by the dephosphorylation of P1P by sphingosine 1-phosphate phosphatases (SPPase) or its irreversible degradation by sphingosine 1-phosphate lyase (SPL).
Software and Tools for P1P Pathway Analysis
A variety of software tools are available for the analysis of lipidomics data, including P1P and other sphingolipids. These tools assist in data processing, statistical analysis, and pathway interpretation.
| Software/Tool | Key Features | Application in P1P Analysis | Reference |
| MetaboAnalyst | Statistical analysis (t-tests, ANOVA, PCA, PLS-DA), pathway analysis, enrichment analysis, biomarker analysis, and visualization.[1][2][3][4] | Identification of statistically significant changes in P1P levels and related metabolites in different experimental conditions. Mapping of P1P and other sphingolipids to metabolic pathways.[1][2][4] | --INVALID-LINK-- |
| ADViSELipidomics | Preprocessing, analysis, and visualization of lipidomics data. Handles outputs from software like LipidSearch and LIQUID. Supports normalization using internal standards and differential abundance analysis.[5][6][7] | Normalization of P1P quantification data and identification of differentially expressed lipids in the P1P pathway.[5][6] | --INVALID-LINK-- |
| LIPID MAPS® Tools | Databases of lipid structures, mass spectrometry data, and bioinformatics tools for lipid analysis, including structure drawing and prediction from MS data.[8] | Accessing information on phytosphingosine and P1P, predicting their structures from mass spectrometry data, and exploring related pathways. | --INVALID-LINK-- |
| Vendor-Specific Software (e.g., Agilent MassHunter, Waters Lipostar2, Thermo Scientific LipidSearch) | Instrument control, data acquisition, peak detection, and quantification. Often include specialized lipidomics workflows.[9] | Processing of raw LC-MS/MS data for P1P quantification. | Vendor Websites |
| LipidMatch | Lipid identification, batch effect correction, and data preprocessing.[10] | Quality control and identification of P1P from complex lipidomics datasets.[10] |
Experimental Protocols
Accurate and reproducible experimental protocols are crucial for the reliable analysis of the P1P pathway. The following sections detail key methodologies.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of P1P.
A. Lipid Extraction from Cultured Cells [11]
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Scrape cells in PBS and transfer to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
-
Lipid Extraction (Modified Bligh-Dyer Method):
-
To the cell pellet, add 1 mL of a chloroform (B151607):methanol (1:2, v/v) mixture.
-
Vortex thoroughly for 1 minute.
-
Add 0.3 mL of chloroform and vortex for 1 minute.
-
Add 0.5 mL of water and vortex for 1 minute.
-
Centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in a suitable solvent for LC-MS analysis (e.g., methanol).
-
B. Lipid Extraction from Tissues [12]
-
Homogenization:
-
Lipid Extraction:
-
Add 300 µl of 18.5% HCl, 1 ml of methanol, and 2 ml of chloroform.[12]
-
Vortex vigorously for 10 minutes.[12]
-
Centrifuge at 1,900 x g for 3 minutes to separate phases.[12]
-
Collect the lower organic phase.[12]
-
Re-extract the aqueous phase with chloroform.[12]
-
Combine the organic phases and dry under nitrogen.[12]
-
Resuspend the dried extract in a suitable solvent.[12]
-
C. LC-MS/MS Parameters
| Parameter | Typical Value/Range | Reference |
| Column | C18 reverse-phase (e.g., 2.1 mm x 50 mm, 5 µm) | [13] |
| Mobile Phase A | Water with 0.1% formic acid | [13] |
| Mobile Phase B | Methanol with 0.1% formic acid | [13] |
| Flow Rate | 500 µL/min | [13] |
| Injection Volume | 1-10 µL | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| MRM Transition (P1P) | Precursor Ion (Q1) m/z -> Product Ion (Q3) m/z (To be optimized based on specific instrument) | |
| MRM Transition (Internal Standard) | Precursor Ion (Q1) m/z -> Product Ion (Q3) m/z (e.g., for C17-P1P) | |
| Collision Energy | To be optimized for the specific instrument. | [14] |
D. Quantitative Data Summary
| Analyte | LLOQ | Linearity Range | Recovery | Reference |
| Sphingosine-1-Phosphate | 25 ng/mL | 25-600 ng/mL | 80%-98% | [13] |
| Sphingosine-1-Phosphate | 0.05 µM | 0.05-2 µM | Not Reported | [15] |
Note: These values for the closely related S1P can serve as a starting point for method development for P1P.
Sphingosine Kinase (SphK) Activity Assay
This fluorescence-based assay measures the activity of SphK, the enzyme that produces P1P.[16]
A. Principle
The assay uses a fluorescently labeled sphingosine analog (e.g., NBD-sphingosine) as a substrate. The lipophilic substrate partitions into an organic solvent, while the phosphorylated, polar product remains in the aqueous phase. The kinase activity is quantified by measuring the fluorescence of the product in the aqueous phase.[16]
B. Protocol [16]
-
Reagent Preparation:
-
Kinase Reaction (96-well plate, 50 µL final volume):
-
Add 10 µL of 5X Kinase Assay Buffer.
-
Add ddH₂O to a final volume of 50 µL.
-
Add 10 µL of Enzyme Solution.
-
Add 10 µL of 50 µM NBD-Sphingosine Working Solution.
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 5 µL of 10 mM ATP.
-
Incubate at 37°C for 30-60 minutes.
-
-
Phase Separation and Detection:
-
Stop the reaction by adding 100 µL of chloroform:methanol (2:1, v/v).
-
Vortex for 1 minute and centrifuge at 1,500 x g for 10 minutes.
-
Carefully transfer 50 µL of the upper aqueous phase to a new black 96-well plate.
-
Measure fluorescence (Excitation: ~474 nm, Emission: ~539 nm).[16]
-
Sphingosine 1-Phosphate Phosphatase (SPPase) Activity Assay
This colorimetric assay measures the activity of SPPase, which dephosphorylates P1P.
A. Principle
The assay measures the release of inorganic phosphate (B84403) from P1P using a malachite green-based reagent, which forms a colored complex with phosphate that can be measured spectrophotometrically.
B. Protocol (Adapted from general phosphatase assays) [17][18][19]
-
Reagent Preparation:
-
Assay Buffer: Buffer appropriate for the specific SPPase (e.g., Tris-HCl, pH 7.4).
-
P1P Substrate Solution: Dissolve P1P in the assay buffer.
-
Enzyme Preparation: Cell or tissue lysate containing SPPase activity.
-
Malachite Green Reagent: Commercially available or prepared according to standard protocols.
-
Stop Solution: (e.g., Sodium Carbonate).[17]
-
-
Phosphatase Reaction (96-well plate):
-
Add enzyme preparation to the wells.
-
Add P1P substrate solution to initiate the reaction.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding the stop solution.[17]
-
-
Detection:
-
Add the malachite green reagent to each well.
-
Incubate at room temperature for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm).
-
Quantify phosphate release using a standard curve prepared with known concentrations of phosphate.
-
Sphingosine 1-Phosphate Lyase (SPL) Activity Assay
This assay measures the activity of SPL, which irreversibly degrades P1P. A fluorescent assay using a labeled S1P substrate can be adapted for P1P.[9][20][21]
A. Principle
A fluorescently labeled P1P analog (e.g., BODIPY-P1P) is used as a substrate. SPL cleaves the substrate, generating a fluorescent aldehyde product that can be separated and quantified by HPLC.[9][21]
B. Protocol (Adapted from S1P Lyase Assay) [9][20][21]
-
Reagent Preparation:
-
Assay Buffer: Buffer suitable for SPL activity.
-
BODIPY-P1P Substrate: Synthesized or commercially obtained.
-
Enzyme Preparation: Cell or tissue lysate containing SPL activity.
-
-
Lyase Reaction:
-
Incubate the enzyme preparation with the BODIPY-P1P substrate at 37°C.
-
-
Product Extraction and Analysis:
-
Stop the reaction and extract the lipids.
-
Separate the fluorescent aldehyde product from the unreacted substrate using reverse-phase HPLC.
-
Quantify the product using a fluorescence detector.
-
Data Interpretation and Pathway Visualization
The quantitative data obtained from LC-MS/MS and enzyme assays should be subjected to statistical analysis to identify significant changes. Software like MetaboAnalyst can be used for this purpose. The results can then be visualized on pathway maps from databases like KEGG or Reactome to understand the broader biological context of the observed changes in the P1P pathway.
Disclaimer: These protocols are intended as general guidelines. Optimization of specific parameters may be required for different sample types and instruments. Always follow appropriate laboratory safety procedures.
References
- 1. MetaboAnalyst [metaboanalyst.ca]
- 2. MetaboAnalyst [metaboanalyst.ca]
- 3. youtube.com [youtube.com]
- 4. MetaboAnalyst 6.0: towards a unified platform for metabolomics data processing, analysis and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADViSELipidomics: a workflow for analyzing lipidomics data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADViSELipidomics: a workflow for analyzing lipidomics data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sphingosine 1-phosphate lyase enzyme assay using a BODIPY-labeled substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to Interpret Lipidomics Data: A Step-by-Step Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. sserc.org.uk [sserc.org.uk]
- 18. sciencellonline.com [sciencellonline.com]
- 19. resources.amsbio.com [resources.amsbio.com]
- 20. A rapid fluorescence assay for sphingosine-1-phosphate lyase enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sphingosine 1-phosphate lyase enzyme assay using a BODIPY-labeled substrate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Frequently Asked Questions (FAQs) & Troubleshooting Guides
-## Technical Support Center: Phytosphingosine (B30862) 1-Phosphate (P1P) Synthesis
Welcome to the technical support center for Phytosphingosine 1-Phosphate (P1P) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and efficiency of their P1P synthesis experiments.
This section addresses specific issues you may encounter during P1P synthesis, providing targeted solutions and explanations.
Q1: My P1P yield from chemical synthesis is consistently low. What are the common pitfalls and how can I improve it?
A1: Low yields in the chemical synthesis of P1P often stem from challenges in protecting group chemistry, phosphorylation efficiency, and purification. Here’s a breakdown of potential issues and solutions:
-
Inefficient Phosphorylation: The phosphorylation of the primary hydroxyl group of phytosphingosine is a critical step.
-
Troubleshooting: Standard phosphoramidite (B1245037) methodology is a common approach.[1][2] However, reaction conditions are crucial. Modifications in reagents and reaction conditions, such as the choice of phosphoramidating agent and activation method, may be necessary to optimize the reaction.[1] For instance, using bis(2-cyanoethyl)-N,N-diisopropylamino-phosphoramidite as the monophosphorylating reagent has been reported to generate phosphorylated sphingoid bases in three steps with overall yields of 32-39%.[2]
-
-
Side Reactions: Unwanted side reactions can significantly reduce the yield of the desired product.
-
Troubleshooting: A notable side product can be a cyclic carbamate, especially if reaction conditions are not carefully controlled.[1] Careful monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) and optimizing reaction times and temperatures can minimize the formation of such byproducts.
-
-
Purification Losses: P1P and its intermediates can be challenging to purify, leading to significant product loss.
-
Troubleshooting: Column chromatography is a standard method for purification.[2] The choice of solvent system is critical for achieving good separation. It is also important to handle the phosphorylated intermediates with care as they can be prone to degradation.
-
Q2: I am using an enzymatic approach for P1P synthesis. What factors can affect the enzymatic activity and overall yield?
A2: Enzymatic synthesis offers a milder and often more specific alternative to chemical synthesis. However, several factors can influence its efficiency.
-
Enzyme Source and Purity: The activity of the kinase used for phosphorylation is paramount.
-
Troubleshooting: Sphingosine (B13886) kinases (SphKs) are the key enzymes that phosphorylate sphingoid bases.[3][4][5] Mammals have two isoforms, SphK1 and SphK2.[4][5] SphK2 exhibits broader substrate specificity and can phosphorylate phytosphingosine.[4][6] Ensure you are using a highly active and pure enzyme preparation. The source of the enzyme (e.g., recombinant expression system) can also impact its properties.
-
-
Substrate Availability and Inhibition: The concentration of phytosphingosine and the presence of any inhibitors can affect the reaction rate.
-
Troubleshooting: Ensure that the phytosphingosine substrate is of high purity and is readily available to the enzyme. Be aware of potential inhibitors. Some small molecule inhibitors have been developed that show high affinity and specificity for SphKs.[3] For example, N,N-Dimethylsphingosine acts as a competitive inhibitor of sphingosine kinase.[7]
-
-
Reaction Conditions: Like all enzymatic reactions, the synthesis of P1P is sensitive to pH, temperature, and the presence of cofactors.
-
Troubleshooting: Optimize the reaction buffer, pH, and temperature for the specific sphingosine kinase being used. ATP is a crucial cofactor for the kinase activity, so ensure its concentration is not limiting.
-
Q3: My primary source of phytosphingosine is from fermentation of Wickerhamomyces ciferrii. How can I increase the production of the precursor, tetraacetylphytosphingosine (B11937273) (TAPS)?
A3: Wickerhamomyces ciferrii is a key microorganism for the industrial production of TAPS, the precursor to phytosphingosine.[8] Enhancing TAPS production is a direct way to improve the starting material availability for P1P synthesis.
-
Strain Improvement: The inherent productivity of the microbial strain is a major limiting factor.
-
Metabolic Engineering: The metabolic pathways in W. ciferrii can be engineered to channel more precursors towards TAPS synthesis.
-
Fermentation Process Optimization: The conditions of the fermentation process itself play a crucial role.
-
Troubleshooting: Optimizing factors such as media composition, pH, temperature, and aeration can significantly impact TAPS yield.
-
Q4: I am concerned about the degradation of P1P during my experiments. What are the main degradation pathways and how can I minimize them?
A4: P1P is a bioactive signaling molecule and its levels are tightly regulated in cells through both synthesis and degradation. Understanding these pathways is key to preserving your product.
-
Dephosphorylation: P1P can be dephosphorylated back to phytosphingosine.
-
Troubleshooting: This reverse reaction is catalyzed by sphingosine-1-phosphate phosphatases (SPPs).[5][8][9] There are also lipid phosphate (B84403) phosphohydrolases (LPPs) that can dephosphorylate P1P.[5] If working with cell lysates or in vivo systems, be mindful of the activity of these phosphatases. Using phosphatase inhibitors, where appropriate and compatible with your downstream applications, can be a strategy.
-
-
Irreversible Degradation: P1P can be irreversibly broken down.
-
Troubleshooting: Sphingosine-1-phosphate lyase (SPL) is the enzyme responsible for the irreversible degradation of P1P into a fatty aldehyde and ethanolamine (B43304) phosphate.[4][8][10][11] This enzyme is located on the endoplasmic reticulum.[10] If degradation is a concern, consider using SPL inhibitors or working with systems where SPL activity is low.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to P1P synthesis and its precursors.
Table 1: Comparison of P1P Synthesis Methods
| Synthesis Method | Key Reagents/Enzymes | Reported Overall Yield | Reference |
| Chemical Synthesis | bis(2-cyanoethyl)-N,N-diisopropylamino-phosphoramidite | 32-39% | [2] |
| Enzymatic Synthesis | Sphingosine Kinase 2 (SphK2) | Yields are variable and depend on reaction conditions | [4] |
Table 2: Strategies to Enhance Tetraacetylphytosphingosine (TAPS) Production in W. ciferrii
| Strategy | Method | Reported Improvement | Reference |
| Mutagenesis | Treatment with fumonisin | 31-fold increase in total N-acetylphytosphingosine and phytosphingosine | [8] |
| Mutagenesis | UV, EMS, and NG treatment | 40-60% higher TAPS production than the parent strain | [8] |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound (General Approach)
This protocol outlines a general three-step chemical synthesis approach based on phosphoramidite methodology.[1][2]
-
Protection of Amino Group: The amino group of D-ribo-phytosphingosine is first protected to prevent side reactions. This is a standard procedure in peptide and amino lipid chemistry.
-
Phosphorylation: The protected phytosphingosine is then reacted with a suitable phosphoramidite reagent, such as bis(2-cyanoethyl)-N,N-diisopropylamino-phosphoramidite, in the presence of an activator like tetrazole.[2] The reaction is typically carried out in an anhydrous solvent under an inert atmosphere. The progress of the reaction should be monitored by TLC.
-
Deprotection and Purification: Following the phosphorylation step, the protecting groups on the phosphate and the amino group are removed under appropriate conditions. The final product, P1P, is then purified, typically by column chromatography, to yield the pure compound.[2]
Protocol 2: Enzymatic Synthesis of this compound
This protocol provides a general framework for the enzymatic synthesis of P1P using Sphingosine Kinase 2 (SphK2).
-
Reaction Setup: Prepare a reaction mixture containing D-ribo-phytosphingosine, recombinant SphK2, and ATP in a suitable reaction buffer (e.g., Tris-HCl buffer with MgCl₂).
-
Incubation: Incubate the reaction mixture at the optimal temperature for SphK2 activity (typically 37°C) for a defined period. The reaction time will need to be optimized to achieve maximum conversion.
-
Reaction Termination: Stop the reaction by adding a solvent like methanol (B129727) or by heat inactivation of the enzyme.
-
Extraction and Analysis: The synthesized P1P can be extracted from the reaction mixture using a suitable lipid extraction method (e.g., Bligh-Dyer extraction). The yield can be quantified using techniques like HPLC-MS/MS.
Visualizations
The following diagrams illustrate key pathways and workflows related to P1P synthesis.
References
- 1. Chemical synthesis of D-ribo-phytosphingosine-1-phosphate, a potential modulator of cellular processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of the sphingosine kinase pathway as potential therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Sources, metabolism, and regulation of circulating sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine Kinase Expression Increases Intracellular Sphingosine-1-Phosphate and Promotes Cell Growth and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the biosynthesis of tetraacetyl phytosphingosine, a key substrate of ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An update on sphingosine-1-phosphate and other sphingolipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sphingosine 1-phosphate lyase, a key regulator of sphingosine 1-phosphate signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
Phytosphingosine 1-phosphate solubility issues in DMSO vs ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phytosphingosine-1-Phosphate (P1P). The information focuses on addressing solubility challenges in common laboratory solvents, particularly DMSO and ethanol (B145695).
Frequently Asked Questions (FAQs)
Q1: What is Phytosphingosine-1-Phosphate (P1P)?
A1: Phytosphingosine-1-Phosphate (P1P) is a bioactive sphingolipid that plays a role in various cellular processes. It is the phosphorylated form of phytosphingosine (B30862), a sphingoid base abundant in plants and fungi.[1][2] P1P is structurally similar to Sphingosine-1-Phosphate (S1P) and is known to be involved in cell signaling.
Q2: I am having trouble dissolving P1P in DMSO or ethanol. Is this expected?
A2: Yes, this is a common issue. While phytosphingosine (the precursor to P1P) is soluble in both DMSO and ethanol, the addition of the phosphate (B84403) group in P1P significantly reduces its solubility in many organic solvents.[3] The closely related molecule, Sphingosine-1-Phosphate (S1P), is also known to be sparingly soluble or insoluble in DMSO and ethanol.[3][4]
Q3: Is there a recommended solvent for preparing a stock solution of P1P?
A3: Based on data for the analogous compound S1P, methanol (B129727) is often recommended for creating an initial stock solution, though it may require warming and may only form a slightly hazy solution or suspension.[3][5] For aqueous-based experiments, a common method is to first dissolve the lipid in methanol, evaporate the solvent, and then resuspend the resulting lipid film in an aqueous buffer containing a carrier protein like fatty acid-free Bovine Serum Albumin (BSA).[5]
Q4: Can I dissolve P1P directly in aqueous buffers?
A4: Direct dissolution in aqueous buffers can be challenging due to the hydrophobic lipid tail of P1P. However, for S1P, dissolution in basic buffers (e.g., 0.3 M NaOH) has been reported to be effective, though the compound may precipitate if the pH is lowered below 7.5.[4] Another approach for aqueous solutions is the use of a carrier like BSA, as mentioned above.
Q5: How should I store my P1P solutions?
A5: P1P should be stored as a dried solid at -20°C for long-term stability. Solutions in organic solvents should also be stored at -20°C and are typically stable for shorter periods. If you are using a methanol stock to create aliquots, it is recommended to evaporate the methanol and store the dried lipid film at -20°C.[5] Aqueous solutions prepared with BSA should be used fresh or stored for a very limited time at 4°C.[4]
Solubility Data
| Compound | Solvent | Reported Solubility | Source(s) |
| Phytosphingosine | DMSO | ~2 mg/mL | [6] |
| Ethanol | Miscible | [6] | |
| Ethanol | 5 mg/mL | [7] | |
| Sphingosine-1-Phosphate (S1P) | DMSO | Insoluble or very poorly soluble | [3] |
| Ethanol | Insoluble or very poorly soluble | [3] | |
| Methanol | ~1 mg/mL (may be a suspension) | [3] | |
| 0.3 M NaOH | ~4 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of a P1P Stock Solution in Methanol
This protocol is adapted from methods used for S1P and should be optimized for your specific lot of P1P.
Materials:
-
Phytosphingosine-1-Phosphate (P1P) solid
-
Anhydrous methanol
-
Glass vials
-
Water bath or heating block
-
Sonicator
Procedure:
-
Weigh the desired amount of P1P into a clean glass vial.
-
Add a small volume of anhydrous methanol to the vial (e.g., to achieve a target concentration of 0.5-1 mg/mL).
-
Warm the mixture to 45-65°C. Caution: Methanol is flammable. Use a properly ventilated area and avoid open flames.
-
Alternate between vortexing and sonicating the solution until the P1P is suspended. The solution may appear as a slightly hazy suspension.[5]
-
This stock solution can be used for aliquoting.
Protocol 2: Preparation of an Aqueous P1P Solution with BSA
This is a common method for preparing P1P for cell-based assays and other aqueous experiments.
Materials:
-
P1P stock solution in methanol (from Protocol 1)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS) or other desired aqueous buffer
-
Inert gas (e.g., nitrogen or argon)
-
Glass test tubes
Procedure:
-
Aliquot the desired amount of P1P in methanol stock solution into a glass test tube.
-
Evaporate the methanol under a gentle stream of inert gas to form a thin lipid film on the wall of the tube. A warm water bath can be used to expedite this process.[5]
-
Prepare a solution of fatty acid-free BSA in your desired aqueous buffer (e.g., 4 mg/mL).
-
Add the BSA solution to the tube containing the dried P1P film.
-
Incubate the mixture at 37°C for 30-60 minutes, vortexing periodically, until the lipid film is fully resuspended.[5] The resulting solution is now ready for use in your experiment.
Troubleshooting Guides
Issue: P1P is not dissolving in DMSO or ethanol.
-
Possible Cause: As noted, P1P has very low solubility in these solvents.
-
Solution:
-
Try using methanol as the solvent, as described in Protocol 1. Be aware that it may form a suspension rather than a true solution.
-
For aqueous applications, the BSA carrier method (Protocol 2) is highly recommended.
-
Consider using a basic aqueous buffer (pH > 7.5) for direct solubilization, but be mindful of potential precipitation if the pH is lowered.[4]
-
Issue: The P1P solution appears cloudy or contains precipitates.
-
Possible Cause: This is common, especially with methanol, and indicates that the P1P is not fully in solution.
-
Solution:
-
Ensure that you have followed the heating and sonication steps in Protocol 1.
-
If using the solution for further dilution, ensure that the suspension is homogenous before taking an aliquot.
-
For critical applications requiring a clear solution, the BSA method is the most reliable approach.
-
Issue: Inconsistent experimental results with P1P.
-
Possible Cause: This could be due to incomplete solubilization and inaccurate concentration of the active P1P.
-
Solution:
-
Always prepare P1P solutions fresh for each experiment.
-
When using a suspension, vortex thoroughly immediately before use.
-
Switch to the BSA carrier method to improve the consistency of P1P delivery in aqueous systems.
-
Visualizations
Caption: P1P signaling pathway via S1P receptors.
References
- 1. Phytosphingosine - Wikipedia [en.wikipedia.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. The effect of Phytosphingosine and bioactive glass-ceramics in preventing dental enamel erosion - PMC [pmc.ncbi.nlm.nih.gov]
preventing Phytosphingosine 1-phosphate degradation during sample prep
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Phytosphingosine 1-phosphate (P1P) during sample preparation and analysis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of this compound (P1P) degradation during sample preparation?
A1: P1P degradation primarily occurs through two enzymatic pathways analogous to Sphingosine (B13886) 1-phosphate (S1P) metabolism. The key enzymes involved are:
-
Sphingosine 1-phosphate lyase (SPL): This enzyme irreversibly cleaves P1P.[1]
-
Sphingosine 1-phosphate phosphatases (SPPs): These enzymes dephosphorylate P1P back to phytosphingosine.
It is crucial to inhibit these enzymatic activities during sample collection and extraction to ensure accurate quantification of P1P levels.
Q2: How can I inhibit the enzymatic degradation of P1P in my samples?
A2: Inhibition of SPL and SPPs can be achieved by adding specific inhibitors to your lysis or extraction buffers. It is also recommended to keep samples on ice and process them quickly to minimize enzymatic activity. The table below summarizes some commonly used inhibitors.
Q3: What is the best way to store biological samples to prevent P1P degradation?
A3: For long-term storage, samples should be snap-frozen in liquid nitrogen and stored at -80°C immediately after collection. For short-term storage during sample processing, samples should be kept on ice. Avoid repeated freeze-thaw cycles as this can lead to increased degradation of P1P.[2] When possible, process fresh samples immediately.
Q4: Should I use serum or plasma for measuring circulating P1P levels?
A4: It is highly recommended to use plasma (collected with anticoagulants like EDTA or citrate) for measuring circulating P1P. The clotting process in serum preparation can activate platelets, which may release sphingolipids, leading to artificially elevated P1P levels.[3][4] To obtain plasma, blood should be centrifuged promptly after collection.
Q5: Why is an internal standard crucial for P1P quantification by LC-MS/MS?
A5: An internal standard (IS) is essential for accurate quantification as it helps to correct for variability introduced during sample preparation (e.g., extraction efficiency) and analysis (e.g., matrix effects, instrument response). A stable isotope-labeled P1P or a structurally similar analog (like C17-P1P) that is not naturally present in the sample is the ideal choice for an internal standard.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no P1P signal detected | P1P degradation during sample prep. | - Add a cocktail of SPL and phosphatase inhibitors to your extraction solvent. - Keep samples on ice at all times and process them quickly. - Use fresh samples whenever possible. |
| Inefficient extraction. | - Optimize your extraction protocol. A two-step liquid-liquid extraction is often effective for polar lipids like P1P. - Ensure the pH of your extraction solvent is appropriate to maintain P1P solubility in the desired phase. | |
| Poor ionization in the mass spectrometer. | - Optimize MS source parameters. - Ensure the mobile phase composition is suitable for P1P ionization (e.g., contains a low concentration of a weak acid like formic acid). | |
| High variability between replicate samples | Inconsistent sample handling. | - Standardize your sample collection, storage, and extraction procedures. - Ensure accurate and consistent addition of the internal standard to all samples. |
| Matrix effects in the mass spectrometer. | - Improve sample cleanup to remove interfering substances. Solid-phase extraction (SPE) can be beneficial. - Use a stable isotope-labeled internal standard that co-elutes with P1P to compensate for matrix effects. | |
| Poor peak shape (tailing or fronting) in LC-MS/MS | Interaction of the phosphate (B84403) group with the analytical column. | - Use a column with high-quality end-capping. - Add a small amount of a competing agent, like ammonium (B1175870) formate, to the mobile phase to reduce interactions with residual silanol (B1196071) groups on the column. |
| Column overload. | - Dilute your sample or inject a smaller volume. |
Quantitative Data Summary
Table 1: Inhibitors of P1P Degrading Enzymes
| Target Enzyme | Inhibitor | Typical Working Concentration | Reference (IC50/Ki for S1P) |
| Sphingosine 1-phosphate lyase (SPL) | 2-acetyl-4-(tetrahydroxybutyl)imidazole (THI) | Varies depending on the system | Not a direct inhibitor in all in vitro systems |
| 4-deoxypyridoxine | Varies depending on the system | - | |
| 1-desoxysphinganine 1-phosphonate | - | Ki of 5 µM[1] | |
| 2-vinyl dihydrosphingosine | - | IC50 of 2.4 µM[1] | |
| Sphingosine 1-phosphate phosphatases (SPPs) | Phosphate-based inhibitors (e.g., sodium orthovanadate) | 1-10 mM | General phosphatase inhibitor |
| D-erythro-N,N-dimethylsphingosine (DMS) | 5-10 µM | Also a sphingosine kinase inhibitor |
Note: Most inhibitor data is based on S1P, and its applicability to P1P is inferred due to substrate similarity.
Table 2: Typical LC-MS/MS Parameters for Sphingoid Base 1-Phosphates
| Parameter | Typical Value/Condition |
| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and/or ammonium formate |
| Mobile Phase B | Acetonitrile/Methanol with 0.1% formic acid and/or ammonium formate |
| Flow Rate | 0.2-0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| P1P (d18:0) Precursor Ion (m/z) | 398.3 |
| P1P (d18:0) Product Ion (m/z) | 282.3 (loss of H3PO4 and H2O) |
| Internal Standard (C17-P1P) Precursor Ion (m/z) | 384.3 |
| Internal Standard (C17-P1P) Product Ion (m/z) | 268.3 |
Note: MRM transitions should be optimized for your specific instrument.
Experimental Protocols & Visualizations
P1P Degradation Pathway
Caption: Metabolic pathways of this compound (P1P) degradation.
Experimental Workflow for P1P Quantification
Caption: General experimental workflow for P1P quantification.
Troubleshooting Decision Tree
References
- 1. Sphingosine 1-phosphate lyase, a key regulator of sphingosine 1-phosphate signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate lyase inhibition by 2-acetyl-4-(tetrahydroxybutyl)imidazole (THI) under conditions of vitamin B6 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Phytosphingosine-1-Phosphate (P1P) Concentration for Cell Culture: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Phytosphingosine-1-phosphate (P1P) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Phytosphingosine-1-phosphate (P1P) and how does it work?
A1: Phytosphingosine-1-phosphate (P1P) is a bioactive sphingolipid, structurally similar to sphingosine-1-phosphate (S1P). It acts as a signaling molecule by binding to specific G protein-coupled receptors (GPCRs) on the cell surface, primarily the S1P4 receptor, for which it has a high affinity. This interaction initiates intracellular signaling cascades that can influence a variety of cellular processes, including proliferation, migration, differentiation, and survival.
Q2: What are the common applications of P1P in cell culture?
A2: P1P is utilized in a range of cell-based assays to investigate its effects on:
-
Cell Proliferation and Survival: P1P can act as a mitogenic agent, promoting cell growth and protecting against apoptosis.
-
Cell Migration: It has been shown to stimulate the chemotactic migration of various cell types, including fibroblasts.[1]
-
Cell Differentiation: P1P has been observed to play a role in the differentiation of stem cells into specific lineages, such as cardiomyocytes.[2][3]
-
Synergistic Effects: P1P can enhance the activity of other growth factors, like Epidermal Growth Factor (EGF), in processes such as extracellular matrix restoration.[4]
Q3: What is a typical starting concentration range for P1P in cell culture experiments?
A3: The optimal concentration of P1P is highly dependent on the cell type, assay, and experimental endpoint. Based on available literature, a broad range can be considered for initial experiments:
-
Receptor Binding Assays: Low nanomolar (nM) concentrations (e.g., 1-10 nM) are often sufficient due to the high affinity of P1P for its receptors.
-
Cell-Based Functional Assays (e.g., migration, proliferation): A wider range, from high nanomolar to low micromolar (µM) (e.g., 100 nM - 10 µM), is often required to elicit a cellular response. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare a P1P stock solution?
A4: P1P is a lipid and has poor solubility in aqueous solutions. Proper preparation of a stock solution is critical for reproducible results. A common method involves dissolving P1P in an organic solvent like methanol (B129727) or a weak alkaline solution, followed by complexing with fatty acid-free bovine serum albumin (BSA) for enhanced stability and delivery in cell culture media. For a detailed protocol, please refer to the "Experimental Protocols" section below.
Q5: How stable is P1P in cell culture medium?
A5: The stability of P1P in cell culture medium can be influenced by factors such as temperature, pH, and the presence of enzymes in the serum or secreted by the cells that may degrade lipids. For long-term experiments (e.g., over 24 hours), it is advisable to replenish the medium with freshly prepared P1P at regular intervals to maintain a consistent concentration.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms in the culture medium after adding P1P. | Poor solubility of P1P in aqueous media. | - Ensure the P1P stock solution is properly prepared by complexing it with fatty acid-free BSA.- Prepare the final P1P concentration in serum-free or low-serum media before adding it to the cells.- Gently warm the medium to 37°C and vortex briefly after adding P1P. |
| No observable cellular response to P1P treatment. | - P1P concentration is too low.- The cells do not express the appropriate P1P receptors (e.g., S1P4).- P1P has degraded.- The incubation time is too short. | - Perform a dose-response experiment with a wider range of P1P concentrations (e.g., 10 nM to 20 µM).- Verify the expression of S1P receptors in your cell line using techniques like qPCR or western blotting.- Prepare fresh P1P stock and working solutions for each experiment.- Conduct a time-course experiment to determine the optimal treatment duration. |
| High cell toxicity or unexpected cell death. | - P1P concentration is too high.- The solvent used for the stock solution is cytotoxic at the final concentration.- Off-target effects of P1P. | - Perform a toxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of P1P for your cells.- Ensure the final concentration of the organic solvent (e.g., methanol) in the culture medium is non-toxic (typically <0.1%).- Use the lowest effective concentration of P1P that achieves the desired biological effect. |
| Inconsistent results between experiments. | - Inconsistent preparation of P1P solutions.- Variation in cell density or passage number.- Fluctuations in incubator conditions (CO2, temperature, humidity). | - Strictly follow a standardized protocol for preparing P1P stock and working solutions.- Use cells within a consistent range of passage numbers and seed them at the same density for each experiment.- Ensure your cell culture incubator is properly calibrated and maintained. |
Quantitative Data Summary
The following table summarizes reported concentrations and binding affinities of P1P and the related molecule S1P to provide a starting point for experimental design.
| Compound | Cell Line/System | Assay | Concentration/Affinity |
| Phytosphingosine-1-phosphate (P1P) | CHO cells expressing S1P4 receptor | Competition Binding (IC50) | 2.4 nM |
| Phytosphingosine-1-phosphate (P1P) | L1.2 cells expressing S1P4 receptor | Competition Binding (IC50) | 2.0 nM |
| Phytosphingosine-1-phosphate (P1P) | L2071 mouse fibroblasts | Chemotactic Migration | Effective at stimulating migration |
| O-cyclic phytosphingosine-1-phosphate (cP1P) | Human embryonic stem cells | Cardiomyocyte Differentiation | Effective at promoting differentiation |
| Sphingosine-1-phosphate (S1P) | U2OS cells expressing S1P3 receptor | Receptor Internalization (EC50) | ~300 nM |
| Sphingosine-1-phosphate (S1P) | Human Aortic Endothelial Cells (HAEC) | Cell Migration | 100 nM - 1 µM |
| Sphingosine-1-phosphate (S1P) | Swiss 3T3 fibroblasts | DNA Synthesis | Effective at low concentrations |
Experimental Protocols
Protocol 1: Preparation of P1P Stock Solution
This protocol describes the preparation of a 1 mM P1P stock solution complexed with fatty acid-free BSA.
Materials:
-
Phytosphingosine-1-phosphate (P1P) powder
-
Methanol
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Water bath sonicator
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare P1P in Methanol: Dissolve the P1P powder in methanol to a concentration of 10 mM. Vortex thoroughly to ensure it is fully dissolved.
-
Aliquot and Dry: Aliquot the desired amount of the methanolic P1P solution into a sterile glass or siliconized tube. Evaporate the methanol under a gentle stream of nitrogen gas to leave a thin lipid film.
-
Prepare BSA Solution: Prepare a 4 mg/mL solution of fatty acid-free BSA in PBS.
-
Complex P1P with BSA: Add the BSA solution to the dried P1P film to achieve a final P1P concentration of 1 mM.
-
Solubilize: Vortex the solution vigorously. Sonicate in a water bath sonicator for 5-10 minutes, followed by incubation at 37°C for 30 minutes with intermittent vortexing to ensure the P1P-BSA complex is fully formed.
-
Sterilization and Storage: Sterilize the P1P-BSA stock solution by passing it through a 0.22 µm syringe filter. Aliquot and store at -20°C for short-term use or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Dose-Response Assay for P1P-Induced Cell Proliferation
This protocol outlines a general procedure to determine the optimal concentration of P1P for stimulating cell proliferation using a colorimetric assay like MTT.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
P1P-BSA stock solution (from Protocol 1)
-
96-well cell culture plates
-
MTT reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight in complete medium.
-
Serum Starvation (Optional): To reduce background proliferation, replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
P1P Treatment: Prepare serial dilutions of the P1P-BSA stock solution in serum-free or low-serum medium to achieve final concentrations ranging from 10 nM to 20 µM. Include a vehicle control (BSA solution without P1P).
-
Incubation: Replace the medium in the wells with the P1P dilutions and the vehicle control. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Plot the absorbance values against the P1P concentration to generate a dose-response curve and determine the EC50 (the concentration that gives half-maximal response).
Visualizations
Caption: P1P Signaling Pathway via S1P4 Receptor.
Caption: Workflow for Dose-Response Experiment.
References
- 1. Phytosphingosine-1-phosphate stimulates chemotactic migration of L2071 mouse fibroblasts via pertussis toxin-sensitive G-proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive Lipid O-cyclic phytosphingosine-1-phosphate Promotes Differentiation of Human Embryonic Stem Cells into Cardiomyocytes via ALK3/BMPR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive Lipid O-cyclic phytosphingosine-1-phosphate Promotes Differentiation of Human Embryonic Stem Cells into Cardiomyocytes via ALK3/BMPR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytosphingosine-1-phosphate and epidermal growth factor synergistically restore extracellular matrix in human dermal fibroblasts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Phytosphingosine 1-Phosphate (P1P) Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phytosphingosine (B30862) 1-phosphate (P1P) mass spectrometry analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during P1P analysis in a question-and-answer format, offering specific troubleshooting steps.
Issue 1: Poor Chromatographic Peak Shape (Tailing, Broadening, or Splitting)
Question: My P1P peak is showing significant tailing and is very broad. What are the potential causes and how can I fix this?
Answer: Poor peak shape for P1P is a common challenge, often due to its polar phosphate (B84403) group and zwitterionic nature at certain pH values.[1][2] This can lead to interactions with the analytical column and system components.[2]
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
Acidic Modifier: Ensure your mobile phase contains an acidic modifier like formic acid (typically 0.1%). This helps to suppress the negative charge on the phosphate group, reducing peak tailing.[3]
-
Buffer Addition: The use of a volatile buffer, such as 10 mM ammonium (B1175870) formate, can help maintain a consistent pH and improve peak shape.[1][4]
-
Solvent Composition: The organic solvent composition in your mobile phase is crucial. A common mobile phase combination is water with 0.1% formic acid and an organic phase of acetonitrile:isopropanol (e.g., 4:3, v/v) with 0.1% formic acid.[1] Isopropanol can improve resolution.[1]
-
-
Column Choice and Condition:
-
Column Chemistry: A C18 column is commonly used for sphingolipid analysis.[3] Consider using a column with end-capping to minimize interactions with free silanol (B1196071) groups.
-
Column Contamination: Contaminants from the sample matrix can accumulate on the column, leading to peak shape issues.[5][6] Try flushing the column or, if the problem persists, replace the guard column or the analytical column.[7]
-
Metal-Free Systems: The phosphate group can interact with metal components in the LC system.[1] If possible, using a metal-free column and PEEK tubing can mitigate this issue.
-
-
Sample Preparation and Injection:
-
Injection Solvent: Ensure your sample is dissolved in a solvent compatible with the initial mobile phase conditions to avoid solvent mismatch effects that can cause peak distortion.[8]
-
Sample Overload: Injecting too much sample can lead to peak fronting.[6][7] Try diluting your sample and re-injecting.
-
-
Alternative Derivatization Approach:
-
Dephosphorylation: An advanced technique involves the dephosphorylation of P1P to phytosphingosine prior to analysis. This removes the problematic phosphate group, resulting in a sharper chromatographic peak.[1]
-
Issue 2: Low Signal Intensity or Poor Sensitivity
Question: I am not getting a strong signal for P1P, or my signal-to-noise ratio is very low. How can I improve the sensitivity of my analysis?
Answer: Low signal intensity for P1P can stem from several factors, including inefficient ionization, ion suppression from the sample matrix, or suboptimal mass spectrometer settings.[5][9]
Troubleshooting Steps:
-
Mass Spectrometer Parameter Optimization:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for P1P analysis.[1]
-
Source Parameters: Optimize key ESI source parameters, including spray voltage, gas flows (nebulizer and heater gases), and source temperature, to ensure efficient ionization and desolvation.[8][10]
-
Analyte-Specific Parameters: Tune the declustering potential and collision energy specifically for P1P and its fragments to maximize signal intensity.[8]
-
-
Sample Preparation and Matrix Effects:
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of P1P.[3][8]
-
Improved Cleanup: Enhance your sample cleanup procedure. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can help remove interfering matrix components.[8]
-
Internal Standard: Use a suitable internal standard, such as a stable isotope-labeled P1P or a structurally similar analog (like C17-S1P for S1P analysis), to compensate for matrix effects and variations in extraction recovery.[1][3]
-
-
LC Method Adjustments:
Issue 3: High Background Noise
Question: My chromatograms have a very high baseline noise, making it difficult to detect my P1P peak. What could be the cause?
Answer: High background noise can originate from contaminated solvents, mobile phase additives, or a dirty ion source.[9][12]
Troubleshooting Steps:
-
Solvents and Mobile Phase:
-
System Contamination:
Issue 4: Sample Carryover
Question: I am seeing a peak for P1P in my blank injections after running a sample. How can I eliminate this carryover?
Answer: Carryover, where the analyte from a previous injection appears in subsequent runs, is a known issue for sticky molecules like sphingolipids.[13][14] It can occur in the autosampler, column, or other parts of the LC system.[14]
Troubleshooting Steps:
-
Autosampler Wash Protocol:
-
Optimize Wash: Enhance the autosampler wash protocol. Use a stronger wash solvent or increase the wash volume and the number of wash cycles between injections.[9]
-
-
Identify the Source of Carryover:
-
Systematic Troubleshooting: To pinpoint the source, systematically bypass components of the LC system. For example, inject a blank directly into the mass spectrometer to see if the carryover is from the ion source. Then, add the column and other components back into the flow path one by one.[14]
-
Experimental Protocols
Protocol 1: P1P Extraction from Biological Samples (General)
This protocol is a general guideline and may require optimization for specific sample types.
-
Sample Homogenization: Homogenize the tissue or cell sample in an appropriate buffer.
-
Internal Standard Spiking: Add an internal standard (e.g., stable isotope-labeled P1P) to the homogenate to account for extraction variability.
-
Lipid Extraction:
-
Phase Collection: P1P, being more polar, may partition into the upper aqueous phase or the lower organic phase depending on the specific extraction conditions.[1] It is often necessary to collect and process the appropriate phase.
-
Drying and Reconstitution:
Data Presentation
Table 1: Typical LC-MS/MS Parameters for Sphingolipid Analysis
| Parameter | Typical Setting | Rationale |
| LC Column | C18, 2.1 mm x 50 mm, 5 µm | Provides good reversed-phase separation for lipids.[3] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidifies the mobile phase to improve peak shape.[3] |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Common organic phase for reversed-phase lipidomics.[3] |
| Flow Rate | 500 µL/min | A standard flow rate for this column dimension.[3] |
| Ionization Mode | ESI Positive | P1P ionizes well in positive mode.[1] |
| Spray Voltage | 5500 V | A typical voltage to achieve stable electrospray.[3] |
| Capillary Temp. | 400°C | Aids in the desolvation of the analyte.[3] |
Note: These parameters are a starting point and should be optimized for your specific instrument and application.
Table 2: Common P1P Precursor and Product Ions for MRM
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Note |
| P1P (d18:1) | 398.3 | 282.4 | Fragmentation often involves the loss of the phosphate group and water. |
| P1P (d18:0) | 400.3 | 284.4 | The saturated form of P1P. |
Note: The exact m/z values may vary slightly depending on the instrument calibration and adduction. Fragmentation patterns are key to structural confirmation.[16][17][18]
Visualizations
Diagram 1: General Workflow for P1P LC-MS/MS Analysis
Caption: General workflow for P1P analysis from sample to result.
Diagram 2: Troubleshooting Logic for Poor Peak Shape
Caption: A decision tree for troubleshooting poor peak shape in P1P analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. HPLC-MS/MS Analysis for Sphingosine 1-Phosphate After the Dephosphorylation by Hydrogen Fluoride[v1] | Preprints.org [preprints.org]
- 3. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. gmi-inc.com [gmi-inc.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. sciex.com [sciex.com]
- 12. zefsci.com [zefsci.com]
- 13. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. scienceready.com.au [scienceready.com.au]
- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Phytosphingosine 1-phosphate stability and long-term storage conditions
Welcome to the technical support center for Phytosphingosine-1-Phosphate (P1P). This resource is designed to provide researchers, scientists, and drug development professionals with essential information on the stability and long-term storage of P1P, along with troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid Phytosphingosine-1-Phosphate?
A1: Solid Phytosphingosine-1-Phosphate should be stored at -20°C for long-term stability. Product information for the related molecule, Sphingosine-1-Phosphate, suggests stability for at least four years under these conditions.[1] It is also advisable to protect the solid powder from light.[2]
Q2: How should I store solutions of Phytosphingosine-1-Phosphate?
A2: The stability of P1P in solution is dependent on the solvent and pH. For the structurally similar Sphingosine-1-Phosphate, reconstituted aqueous solutions in basic buffers are recommended to be stored at 4°C and are considered stable for up to 24 hours.[1] It is crucial to note that S1P may precipitate at a pH below 7.5.[1] For longer-term storage of solutions, it is recommended to prepare aliquots and store them at -80°C to minimize freeze-thaw cycles.
Q3: How do I properly dissolve Phytosphingosine-1-Phosphate, which is poorly soluble in aqueous solutions?
A3: Due to its lipid nature, P1P has low solubility in aqueous buffers. A common method is to first dissolve the P1P in a small amount of an organic solvent such as ethanol (B145695) or DMSO. This stock solution can then be added dropwise to the aqueous buffer while vortexing or stirring to aid in dispersion.[2] For some applications, gentle heating (e.g., up to 70°C) and the addition of a small amount of lactic acid can improve solubility in aqueous solutions, though prolonged heating should be avoided as it may promote degradation.[2]
Q4: What are the potential degradation pathways for Phytosphingosine-1-Phosphate?
Q5: Are there any visible signs of degradation for solid Phytosphingosine-1-Phosphate?
A5: Solid P1P is typically a white to off-white powder. Any noticeable change in color, such as yellowing or browning, or a change in physical state, like clumping, could indicate degradation.[2]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of P1P due to improper storage or handling.
-
Solution:
-
Confirm that solid P1P has been stored at -20°C and protected from light.
-
If using a stock solution, ensure it was freshly prepared or properly stored at -80°C in aliquots. Avoid multiple freeze-thaw cycles.
-
Consider the pH and composition of your experimental buffer, as pH extremes can affect stability.
-
Perform a quality control check of your P1P, if possible, using an analytical method like LC-MS/MS.
-
Issue 2: Precipitation of P1P in aqueous buffer.
-
Possible Cause: Low solubility of P1P at the working concentration or pH.
-
Solution:
-
Review the reconstitution method. Ensure a co-solvent like ethanol or DMSO was used to create a stock solution before dilution in the aqueous buffer.
-
Check the pH of your final solution. For the related S1P, solubility is greater in basic conditions (pH > 7.5).[1]
-
Consider the use of a carrier protein, such as fatty acid-free bovine serum albumin (BSA), to improve solubility and stability in aqueous media.
-
Data Presentation
The following table provides a template for researchers to document the stability of Phytosphingosine-1-Phosphate under various experimental conditions. It is recommended to use a stability-indicating analytical method, such as HPLC or LC-MS/MS, to quantify the amount of P1P remaining over time.
Table 1: Stability of Phytosphingosine-1-Phosphate Under Various Conditions (Template)
| Storage Condition | Time Point | % P1P Remaining (Mean ± SD) | Observations |
| Solid | |||
| -20°C, Dark | 0 | 100% | - |
| 6 months | |||
| 1 year | |||
| 2 years | |||
| 4°C, Dark | 0 | 100% | - |
| 1 month | |||
| 3 months | |||
| Room Temp, Light | 0 | 100% | - |
| 1 week | |||
| 1 month | |||
| Solution (in PBS, pH 7.4) | |||
| 4°C | 0 | 100% | - |
| 24 hours | |||
| 48 hours | |||
| 1 week | |||
| -20°C | 0 | 100% | - |
| 1 month | |||
| 3 months | |||
| Solution (in Ethanol) | |||
| -20°C | 0 | 100% | - |
| 1 month | |||
| 3 months |
Experimental Protocols
Protocol 1: General Procedure for Assessing P1P Stability
This protocol outlines a general workflow for conducting a stability study of Phytosphingosine-1-Phosphate.
-
Sample Preparation:
-
Prepare a concentrated stock solution of P1P in an appropriate solvent (e.g., ethanol).
-
Dilute the stock solution to the desired final concentration in the test buffers/solvents (e.g., PBS at pH 5, 7.4, and 9).
-
Aliquot the solutions into appropriate vials for each time point and storage condition to avoid repeated sampling from the same vial.
-
-
Storage Conditions:
-
Store the aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature) and light exposure (e.g., protected from light or exposed to a controlled light source).
-
-
Time Points:
-
At each designated time point (e.g., 0, 24 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating method, such as reverse-phase HPLC with UV or mass spectrometric detection, to determine the concentration of P1P.
-
The analytical method should be able to separate intact P1P from potential degradants.
-
-
Data Evaluation:
-
Calculate the percentage of P1P remaining at each time point relative to the initial concentration (time 0).
-
Observe the appearance of any new peaks in the chromatogram, which may indicate degradation products.
-
Visualizations
Caption: Key enzymatic pathways in the metabolism of Phytosphingosine-1-Phosphate.
Caption: Recommended workflow for handling and storing Phytosphingosine-1-Phosphate.
References
Technical Support Center: Minimizing Off-Target Effects of Phytosphingosine 1-Phosphate (P1P)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing Phytosphingosine 1-Phosphate (P1P) in their experiments. Our goal is to help you minimize off-target effects and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound (P1P)?
A1: The primary and highest affinity molecular target of P1P is the Sphingosine 1-Phosphate Receptor 4 (S1P₄), a G protein-coupled receptor (GPCR). P1P binds to S1P₄ with high affinity, having a reported inhibition constant (Ki) of approximately 1.6 nM.[1][2][3] This interaction is significantly stronger than that of the endogenous ligand Sphingosine 1-Phosphate (S1P), which binds to S1P₄ with a Ki of around 119 nM.[1][2][3]
Q2: What are the potential off-target effects of P1P?
A2: Potential off-target effects of P1P can be categorized into two main areas:
-
Interactions with other S1P Receptor Subtypes: While P1P has the highest affinity for S1P₄, it may also bind to and activate other S1P receptor subtypes (S1P₁, S1P₂, S1P₃, and S1P₅), albeit with lower affinity. At higher concentrations, this can lead to the activation of signaling pathways not specific to S1P₄, confounding experimental results.
-
Intracellular Targets: Like other sphingolipids, it is plausible that P1P could interact with currently unidentified intracellular proteins, leading to receptor-independent effects. However, specific intracellular targets for P1P have not yet been definitively identified.[4][5]
Q3: How does P1P differ from Sphingosine 1-Phosphate (S1P) in its receptor selectivity?
A3: The key difference lies in their affinity for the S1P₄ receptor. P1P is a high-affinity ligand for S1P₄, whereas S1P has a considerably lower affinity for this subtype.[1][2][3] S1P, on the other hand, generally shows higher affinity for S1P₁, S1P₂, and S1P₃. This differential selectivity is crucial for designing experiments to probe the specific functions of the S1P₄ receptor.
Q4: What are the first steps I should take if I suspect off-target effects in my P1P experiment?
A4: If you suspect off-target effects, begin by:
-
Reviewing your P1P concentration: Ensure you are using the lowest effective concentration of P1P to maximize the chances of specific S1P₄ activation.
-
Checking for lot-to-lot variability: If you have recently changed your P1P stock, consider that there might be differences in purity or stability.
-
Employing proper controls: Use vehicle controls and, if possible, a structurally related but inactive lipid to rule out non-specific lipid effects.
-
Using pharmacological inhibitors: Utilize specific antagonists for other S1P receptor subtypes to see if the observed effect is diminished.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cell-Based Assays
| Possible Cause | Troubleshooting Steps | Recommended Controls |
| P1P concentration is too high, leading to off-target receptor activation. | Perform a dose-response curve to determine the EC₅₀ for your specific assay. Use the lowest concentration that gives a robust on-target effect. | Vehicle control (e.g., fatty acid-free BSA in PBS). Compare the dose-response of P1P with that of S1P. |
| Cell line expresses multiple S1P receptor subtypes. | Characterize the S1P receptor expression profile of your cell line using qPCR or Western blotting. Use cell lines with known S1P receptor expression profiles or utilize siRNA/CRISPR to knock down off-target receptors. | Parental cell line (untransfected) to assess endogenous receptor activity. Cells treated with specific antagonists for S1P₁, S1P₂, S1P₃, and S1P₅. |
| P1P degradation or instability. | Prepare fresh P1P solutions for each experiment. Store stock solutions as recommended by the manufacturer, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Run a quality control check of your P1P stock using analytical methods like LC-MS if possible. |
| Non-specific lipid effects. | Use a structurally similar but biologically inactive lipid as a negative control. Ensure that the vehicle used to dissolve P1P does not have an effect on its own. | A saturated version of P1P or a lipid with a different headgroup. |
Quantitative Data Summary: P1P vs. S1P Receptor Binding Affinities
| Ligand | S1P₁ (Ki) | S1P₂ (Ki) | S1P₃ (Ki) | S1P₄ (Ki) | S1P₅ (Ki) |
| This compound (P1P) | Lower Affinity (data not consistently reported) | Lower Affinity (data not consistently reported) | Lower Affinity (data not consistently reported) | ~1.6 nM [1][2][3] | Lower Affinity (data not consistently reported) |
| Sphingosine 1-Phosphate (S1P) | High Affinity (~0.3-8 nM) | High Affinity (~1-30 nM) | High Affinity (~0.3-5 nM) | Lower Affinity (~119 nM)[1][2][3] | High Affinity (~0.1-10 nM) |
Note: Ki values can vary depending on the assay conditions and cell type used.
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine P1P Binding Affinity
This protocol is designed to determine the binding affinity (Ki) of unlabeled P1P for a specific S1P receptor subtype by competing with a radiolabeled ligand (e.g., [³²P]S1P).
Materials:
-
Cell membranes expressing the S1P receptor of interest
-
[³²P]S1P (radiolabeled ligand)
-
Unlabeled P1P
-
Unlabeled S1P (for non-specific binding determination)
-
Assay Buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4)
-
96-well filter plates (e.g., GF/B)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the desired S1P receptor subtype.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes + [³²P]S1P + Assay Buffer
-
Non-specific Binding (NSB): Membranes + [³²P]S1P + excess unlabeled S1P (e.g., 1 µM)
-
Competition: Membranes + [³²P]S1P + serial dilutions of unlabeled P1P
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold Assay Buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of P1P and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: GTPγS Binding Assay for Functional Assessment of Receptor Activation
This assay measures the activation of G proteins upon ligand binding to a GPCR, providing a functional readout of receptor agonism.
Materials:
-
Cell membranes expressing the S1P receptor of interest
-
[³⁵S]GTPγS
-
P1P
-
GDP
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4)
-
96-well plates
-
Scintillation counter
Procedure:
-
Membrane and Compound Preparation: Prepare membranes and serial dilutions of P1P.
-
Assay Setup: In a 96-well plate, combine membranes, GDP, and varying concentrations of P1P.
-
Initiate Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through a filter plate.
-
Washing: Wash the filters with ice-cold buffer.
-
Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the [³⁵S]GTPγS binding against the log concentration of P1P to generate a dose-response curve and determine the EC₅₀ and Emax.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a high affinity ligand for the S1P(4)/Edg-6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
appropriate negative controls for Phytosphingosine 1-phosphate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Phytosphingosine (B30862) 1-phosphate (P1P).
Frequently Asked Questions (FAQs)
Q1: What are the most appropriate negative controls for P1P experiments?
A1: Selecting the right negative controls is critical for interpreting the specific effects of P1P. The ideal negative control should be structurally similar to P1P but lack its biological activity. Here are the recommended controls:
-
Vehicle Control: This is the most fundamental control. P1P is often dissolved in solvents like DMSO, ethanol (B145695), or methanol (B129727), which can have their own effects on cells. The vehicle control consists of treating cells with the same concentration of the solvent used to dissolve P1P.
-
Phytosphingosine (PHS): As the precursor to P1P, phytosphingosine is an excellent negative control. It allows you to distinguish the effects of P1P from those of its unphosphorylated form.
-
Dihydro-sphingosine (DHS) or Sphinganine: These are saturated forms of sphingoid bases and are often used as negative controls in sphingolipid research.
-
Inactive Enantiomers: If a specific stereoisomer of P1P is being used, the corresponding inactive enantiomer can serve as a highly specific negative control, though these can be difficult to obtain.
Q2: My vehicle control is showing unexpected activity. How do I troubleshoot this?
A2: If your vehicle control is showing significant effects, consider the following troubleshooting steps:
-
Lower the Solvent Concentration: High concentrations of solvents like DMSO can be toxic to cells. Aim to keep the final solvent concentration below 0.1% (v/v) whenever possible.
-
Test Alternative Solvents: Some cell types are more sensitive to certain solvents. If you are using DMSO, consider trying ethanol or methanol as an alternative.
-
Perform a Solvent Toxicity Curve: Before your main experiment, treat your cells with a range of solvent concentrations to determine the maximum non-toxic concentration for your specific cell line and experimental duration.
-
Ensure Proper Mixing: Make sure the solvent is thoroughly mixed with the culture medium to avoid localized high concentrations.
Q3: How can I be sure the observed effects are specific to P1P signaling and not due to off-target effects?
A3: To confirm the specificity of P1P's effects, you can employ several strategies:
-
Use of Receptor Antagonists: If you hypothesize that P1P is acting through a specific receptor, pre-treating your cells with a known antagonist for that receptor should block the effects of P1P.
-
siRNA or shRNA Knockdown: Knocking down the expression of the putative receptor for P1P using siRNA or shRNA should abolish or significantly reduce the observed cellular response to P1P treatment.
-
Use of Structurally Similar but Inactive Analogs: As mentioned in Q1, using controls like phytosphingosine helps to demonstrate that the phosphorylation of the sphingoid base is necessary for the observed activity.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Proliferation Assays
Problem: You are observing high variability in your cell proliferation assays (e.g., MTT, WST-1) when treating with P1P.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| P1P Degradation | Prepare fresh P1P solutions for each experiment. Store stock solutions at -80°C in small aliquots to avoid freeze-thaw cycles. | Consistent P1P activity and more reproducible results. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. | Reduced well-to-well variability and a more consistent baseline proliferation rate. |
| Uneven Plating | Ensure a single-cell suspension before plating and use proper pipetting techniques to distribute cells evenly. | Uniform cell growth across the plate, leading to more reliable data. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | Minimized variability caused by environmental differences across the plate. |
Guide 2: No Effect Observed After P1P Treatment
Problem: You do not observe any cellular response after treating with P1P.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect P1P Concentration | Perform a dose-response experiment with a wide range of P1P concentrations (e.g., 10 nM to 10 µM). | Identification of the optimal effective concentration for your cell type and assay. |
| Short Treatment Duration | Conduct a time-course experiment to determine the optimal treatment duration. | Observation of the desired cellular response at the appropriate time point. |
| Low Receptor Expression | Verify the expression of putative P1P receptors in your cell line using techniques like qPCR or Western blotting. | Confirmation that the cellular machinery to respond to P1P is present. |
| P1P Bioavailability | P1P can bind to albumin in serum. If using serum-containing media, consider reducing the serum concentration or using serum-free media during treatment. | Increased availability of P1P to interact with cell surface receptors. |
Experimental Protocols & Visualizations
Key Signaling Pathway for P1P
P1P is known to signal through G protein-coupled receptors (GPCRs), leading to the activation of downstream signaling cascades that regulate various cellular processes.
Caption: P1P signaling through a G protein-coupled receptor.
Experimental Workflow: Validating P1P Specificity
The following workflow diagram illustrates the logical steps to confirm that an observed cellular effect is specifically due to P1P.
Caption: Workflow for confirming the specificity of P1P's effects.
Technical Support Center: Navigating Low Endogenous Phytosphingosine 1-Phosphate (P1P) Levels
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Phytosphingosine (B30862) 1-phosphate (P1P). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments, particularly when encountering challenges related to low endogenous P1P levels.
Frequently Asked Questions (FAQs)
Q1: What is Phytosphingosine 1-phosphate (P1P) and what is its biological role?
This compound (P1P) is a bioactive sphingolipid, structurally similar to the more extensively studied Sphingosine (B13886) 1-phosphate (S1P). It is formed by the phosphorylation of phytosphingosine. While research on P1P is less extensive than on S1P, it is known to play roles in various cellular processes. For instance, in yeast, P1P is involved in regulating genes for mitochondrial respiration. In mammalian cells, P1P has been shown to be a high-affinity ligand for the S1P receptor S1P₄, suggesting its involvement in immune cell trafficking and other processes mediated by this receptor.[1] Additionally, P1P, in synergy with epidermal growth factor (EGF), has been found to restore the extracellular matrix in human dermal fibroblasts, indicating a role in skin health and repair.[2]
Q2: What are the potential causes of low endogenous P1P levels in my experimental system?
Low endogenous levels of P1P can stem from several factors related to its metabolism:
-
Decreased Synthesis: P1P is synthesized from phytosphingosine by the action of sphingosine kinases (SphK1 and SphK2). Reduced expression or activity of these kinases will directly lead to lower P1P production.
-
Increased Degradation: P1P can be degraded by sphingosine-1-phosphate lyase (S1P lyase) or dephosphorylated by specific and non-specific lipid phosphatases.[3][4] Upregulation of these enzymes will decrease intracellular P1P concentrations.
-
Reduced Precursor Availability: Low levels of the precursor, phytosphingosine, will naturally limit the amount of P1P that can be synthesized.
-
Cell Type and Conditions: The endogenous levels of sphingolipids, including P1P, can vary significantly between different cell types and can be influenced by cell culture conditions, such as serum levels and cell density.
Q3: What are the possible consequences of low P1P levels in my experiments?
Based on the known functions of P1P and the broader understanding of sphingolipid signaling, low P1P levels could lead to:
-
Altered Cell Signaling: Given P1P's interaction with the S1P₄ receptor, low levels could result in diminished signaling through this pathway, potentially affecting immune cell function and other cellular responses.
-
Impaired Mitochondrial Function: Drawing parallels from its role in yeast, low P1P might be associated with dysregulated mitochondrial respiration.
-
Compromised Skin Barrier Function: In dermatological research, insufficient P1P could lead to a reduced capacity for extracellular matrix restoration.[2]
-
Increased Apoptosis: The balance between pro-apoptotic ceramide and pro-survival sphingosine phosphates is critical for cell fate. A decrease in P1P could shift this balance towards apoptosis.[5]
Q4: How can I experimentally modulate P1P levels?
To investigate the effects of P1P, you can modulate its levels using the following approaches:
-
Exogenous Addition: The most direct way to increase P1P levels is to add it directly to your cell culture medium.
-
Precursor Supplementation: Adding the precursor, phytosphingosine, can lead to an increase in intracellular P1P, provided that sphingosine kinase activity is sufficient.
-
Inhibition of Degradation: While specific inhibitors of the enzymes that degrade P1P are not widely available, this remains a potential future strategy.
-
Inhibition of Synthesis: To study the effects of low P1P, you can use non-specific sphingosine kinase inhibitors such as N,N-Dimethylsphingosine (DMS) or SKI-II.[6][7][8] These will inhibit the formation of both S1P and P1P.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments related to low P1P levels.
Quantitative Data: Expected Sphingolipid Levels
Accurate quantification of P1P is crucial. While specific data for P1P is limited, the following table provides typical concentrations of the closely related S1P in human biological samples, which can serve as a preliminary reference. LC-MS/MS is the gold standard for quantification.[9][10][11]
| Biological Matrix | S1P Concentration Range (nM) | Reference(s) |
| Plasma | 200 - 900 | [12] |
| Serum | 400 - 1200 | [12] |
| Lymph | ~100 |
Note: S1P concentrations in serum are significantly higher than in plasma due to its release from platelets during coagulation.[12] Similar considerations should be taken into account when measuring P1P.
Troubleshooting Low P1P Signal in LC-MS/MS Analysis
| Problem | Potential Cause | Recommended Solution |
| Low or No P1P Signal | Inefficient extraction of P1P from the sample matrix. | Optimize your lipid extraction protocol. A modified Folch extraction using chloroform (B151607) and methanol (B129727) under acidic conditions is commonly used for sphingolipids. Ensure complete phase separation. |
| Degradation of P1P during sample preparation or storage. | Keep samples on ice throughout the extraction process. Store extracts at -80°C and avoid repeated freeze-thaw cycles. | |
| Ion suppression from other lipids or matrix components. | Improve sample cleanup using solid-phase extraction (SPE). Dilute the sample to reduce matrix effects. Use a C17-P1P internal standard to normalize for suppression. | |
| Poor ionization of P1P. | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flow, temperature). Use a mobile phase with an appropriate modifier (e.g., formic acid or ammonium (B1175870) formate) to enhance ionization. | |
| Poor Peak Shape (Tailing or Broadening) | Interaction of the phosphate (B84403) group with the analytical column. | Use a column with end-capping or a hybrid particle technology to minimize silanol (B1196071) interactions. Adjust the mobile phase pH to be at least 2 units away from the pKa of P1P. An alternative is a derivatization or dephosphorylation step before analysis.[13] |
| Column overload. | Dilute the sample and re-inject. If peak shape improves, optimize the injection volume or sample concentration. | |
| High Variability Between Replicates | Inconsistent sample preparation. | Ensure precise and consistent pipetting, especially when adding the internal standard. Vortex samples thoroughly at each step. |
| Carryover from previous injections. | Implement a robust needle and column wash protocol between samples, using a strong organic solvent. Inject blank samples to check for carryover. |
Experimental Protocols
Protocol 1: Extraction and Quantification of P1P from Cultured Cells by LC-MS/MS
This protocol is adapted from established methods for S1P quantification.[9][10]
Materials:
-
This compound (P1P) standard
-
C17-Phytosphingosine 1-phosphate (internal standard)
-
HPLC-grade methanol, chloroform, formic acid, and water
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
1.5 mL microcentrifuge tubes
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Cell Lysis and Lipid Extraction:
-
Wash cultured cells (e.g., in a 6-well plate) twice with ice-cold PBS.
-
Add 500 µL of ice-cold methanol to each well and scrape the cells.
-
Transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Add the internal standard (e.g., C17-P1P) to each sample at a known concentration.
-
Add 1 mL of chloroform.
-
Vortex vigorously for 2 minutes.
-
Add 400 µL of 0.1 M HCl.
-
Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Sample Preparation for LC-MS/MS:
-
Carefully collect the lower organic phase into a new tube.
-
Dry the organic phase under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 column with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Develop a gradient that effectively separates P1P from other lipids.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
-
Optimize the precursor and product ion transitions for both P1P and the internal standard.
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of the P1P standard with a fixed concentration of the internal standard.
-
Calculate the P1P concentration in your samples by comparing the peak area ratio of P1P to the internal standard against the standard curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: P1P signaling through the S1P4 receptor.
Caption: Experimental workflow for low P1P.
References
- 1. This compound: a high affinity ligand for the S1P(4)/Edg-6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytosphingosine-1-phosphate and epidermal growth factor synergistically restore extracellular matrix in human dermal fibroblasts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Truth and consequences of sphingosine-1-phosphate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Truth and consequences of sphingosine-1-phosphate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. “Inside-Out” Signaling of Sphingosine-1-Phosphate: Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of sphingosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pharmacological inhibition of sphingosine kinase isoforms alters estrogen receptor signaling in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. arrow.tudublin.ie [arrow.tudublin.ie]
- 12. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Phytosphingosine 1-Phosphate (P1P) Quantification
Welcome to the technical support center for Phytosphingosine (B30862) 1-phosphate (P1P) analysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the quantification of P1P and related sphingolipids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately quantifying Phytosphingosine 1-phosphate (P1P)?
A1: The quantification of P1P is inherently challenging due to several factors. Its zwitterionic nature, conferred by the positively charged amino group and negatively charged phosphate (B84403) group, often leads to poor chromatographic peak shape, including broadening and tailing.[1][2] This can be attributed to interactions with metal ions in the analytical column and system.[1][2] Additionally, P1P is often present at low concentrations in complex biological matrices, making its detection and accurate quantification difficult.[3] Other challenges include potential ion suppression in mass spectrometry, carryover between sample injections, and the presence of isomeric compounds that can interfere with analysis.[4][5][6]
Q2: How do pre-analytical factors impact P1P quantification?
A2: Pre-analytical variables during sample handling and storage can significantly affect the measured levels of P1P. Factors such as the choice of anticoagulant for plasma collection, storage time and temperature, and repeated freeze-thaw cycles can alter sphingolipid concentrations.[7][8] For instance, storing whole blood for extended periods at room temperature before processing can lead to an increase in sphingosine (B13886) 1-phosphate (S1P) levels, a closely related compound, which highlights the importance of standardized and prompt sample processing.[7]
Q3: What are the most common analytical techniques for P1P quantification?
A3: The most widely used and highly regarded method for P1P quantification is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][5][9] This technique offers high sensitivity and specificity. Another approach involves high-performance liquid chromatography (HPLC) with fluorescence detection, which requires a derivatization step to make the P1P molecule fluorescent.[10][11][12]
Q4: Is derivatization necessary for P1P analysis?
A4: Derivatization is not always necessary but can be highly beneficial, particularly for HPLC with fluorescence detection.[10][12] Reagents like naphthalene-2,3-dicarboxaldehyde (NDA) or o-phthalaldehyde (B127526) (OPA) react with the primary amine group of P1P, rendering it fluorescent and improving detection limits.[10][11][12] Derivatization can also improve chromatographic properties. However, it adds an extra step to the sample preparation workflow and may introduce variability.[6] For LC-MS/MS, derivatization is less common as the mass spectrometer provides sufficient sensitivity and specificity.
Troubleshooting Guide
Poor Chromatographic Peak Shape (Broadening, Tailing, or Splitting)
| Potential Cause | Recommended Solution |
| Interaction with Metal Ions | Use a metal-free or PEEK-lined HPLC column and tubing to minimize interactions with the phosphate group.[1] |
| Secondary Silanol (B1196071) Interactions | Add a competitive base, such as a low concentration of ammonium (B1175870) formate (B1220265) or acetate, to the mobile phase to mask active silanol groups on the column. Ensure the buffer is present in both mobile phase components for gradient elution.[13] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of P1P. A buffered mobile phase is recommended for stable pH.[13] |
| Column Overload | Dilute the sample and re-inject. If the peak shape improves, optimize the sample concentration or injection volume.[13] |
| Column Degradation | Flush the column according to the manufacturer's instructions. If the problem persists, replace the column.[13] |
| Dephosphorylation as an Alternative | An alternative approach is to dephosphorylate P1P to phytosphingosine using an enzyme like alkaline phosphatase or a chemical reagent like hydrogen fluoride (B91410) (HF).[1][2] The resulting phytosphingosine is less polar and generally exhibits better chromatographic behavior.[1] |
Low Signal Intensity or Poor Sensitivity
| Potential Cause | Recommended Solution |
| Ion Suppression in MS | Improve sample cleanup to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective in removing phospholipids (B1166683) and other interfering substances.[13] |
| Suboptimal Extraction Recovery | Optimize the extraction protocol. Acidification of the extraction solvent can improve the recovery of phosphorylated sphingolipids.[5] Compare different extraction methods (e.g., methanol (B129727) precipitation vs. two-step liquid-liquid extraction) to find the most efficient one for your sample type.[6] |
| Inefficient Ionization | Optimize the mobile phase composition to enhance ionization. The addition of modifiers like formic acid or ammonium formate can improve protonation in positive ion mode. |
| Insufficient Derivatization (for fluorescence detection) | Optimize the derivatization reaction conditions, including reagent concentration, pH, temperature, and reaction time. |
High Background or Interferences
| Potential Cause | Recommended Solution |
| Matrix Effects | Implement a more rigorous sample cleanup procedure as mentioned for ion suppression.[13] |
| Isobaric Interferences | Use high-resolution mass spectrometry to differentiate between P1P and other lipids with the same nominal mass. Tandem MS (MS/MS) with specific precursor-product ion transitions is crucial for selective detection.[4] |
| Contamination from Labware | Use high-purity solvents and reagents. Ensure all labware (e.g., glass vials, pipette tips) is thoroughly cleaned or certified as lipid-free. |
Sample Carryover
| Potential Cause | Recommended Solution |
| Adsorption to LC System Components | Include a high-organic wash step in the gradient program to effectively clean the column between injections. The use of a positively charged LC column surface may help repel the positively charged amino group of P1P, reducing strong binding.[6] |
| Injector Contamination | Optimize the injector wash solvent and procedure. A wash solvent that effectively solubilizes P1P should be used. |
Experimental Protocols and Workflows
General Workflow for P1P Quantification by LC-MS/MS
Caption: General workflow for P1P quantification using LC-MS/MS.
Troubleshooting Logic for Poor Peak Shape
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. Opinion Article on Lipidomics: Inherent challenges of lipidomic analysis of sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preanalytical standardization of sphingosine-1-phosphate, sphinganine-1-phosphate and sphingosine analysis in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of sphingosine-1-phosphate by HPLC after napthalene-2,3-dicarboxaldehyde (NDA) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rapid and validated HPLC method to quantify sphingosine 1-phosphate in human plasma using solid-phase extraction followed by derivatization with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Phytosphingosine 1-Phosphate (P1P) Immunoassays
Welcome to the technical support center for Phytosphingosine 1-phosphate (P1P) immunoassays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their experiments to ensure data accuracy and reliability, with a specific focus on mitigating cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in a P1P immunoassay, and why is it a major concern?
A1: Cross-reactivity is the interference caused by substances with a similar chemical structure to the analyte (P1P) that can bind to the assay's antibody.[1][2][3] This is a significant concern because P1P belongs to a family of structurally related bioactive sphingolipids, such as Sphingosine 1-phosphate (S1P). If the antibody is not highly specific, these related molecules can also be detected, leading to an overestimation of the P1P concentration and inaccurate results.[2] The extent of interference depends on the structural similarity of the cross-reactant to the analyte's epitope.[4]
Q2: What are the most common potential cross-reactants in a P1P immunoassay?
A2: The most common cross-reactants are other sphingolipids that share a similar backbone structure. These include:
-
Sphingosine 1-phosphate (S1P): Structurally very similar to P1P and often the primary source of cross-reactivity.
-
Dihydrosphingosine 1-phosphate (DHS1P or Safingol-1-phosphate): Another closely related sphingolipid.
-
Ceramides and Sphingomyelin: Precursors in the sphingolipid metabolic pathway.[5]
Careful selection of a highly specific monoclonal antibody is the most effective strategy to avoid cross-reactivity.[6]
Q3: How do I select an antibody with low cross-reactivity for my P1P immunoassay?
A3: When selecting an antibody or a complete ELISA kit, carefully review the manufacturer's validation data. Look for a cross-reactivity table that shows the percentage of reactivity with related sphingolipids. An ideal antibody will have high affinity and specificity for P1P with minimal to no cross-reactivity with S1P and other related lipids.[7][8] Monoclonal antibodies are generally preferred over polyclonal antibodies as they recognize a single epitope, which provides higher specificity.[6]
Q4: What is a blocking agent, and how does it help reduce non-specific binding?
A4: A blocking agent is a solution, typically protein-based, used to saturate all unoccupied binding sites on the surface of the microplate wells.[9][10] This prevents the assay antibodies or other components from non-specifically adsorbing to the plastic, which would otherwise cause high background signal and reduce the signal-to-noise ratio.[9][11] Common blocking agents include Bovine Serum Albumin (BSA), casein (often in the form of non-fat dry milk), or proprietary commercial formulations.[10][11]
Troubleshooting Guide
This guide addresses common problems encountered during P1P immunoassays, with a focus on issues related to cross-reactivity and other interferences.
Problem 1: High Background or High Signal in All Wells
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking incubation time or the concentration of the blocking agent. Consider trying a different blocking agent (e.g., switch from BSA to a casein-based blocker). |
| Antibody Concentration Too High | The concentration of the primary or secondary antibody may be too high, leading to non-specific binding. Titrate the antibodies to find the optimal concentration.[12] |
| Inadequate Washing | Increase the number of wash steps or the volume of wash buffer to ensure all unbound reagents are thoroughly removed.[13] Using an automated plate washer can improve consistency.[13] |
| Substrate Contamination | Ensure the substrate solution is not contaminated and was stored correctly. Substrate incubation should occur in the dark.[12] |
Problem 2: P1P Concentrations are Unexpectedly High
| Potential Cause | Recommended Solution |
| Cross-Reactivity with S1P or other lipids | This is a primary concern. Verify the specificity of your antibody. The manufacturer's datasheet should provide cross-reactivity data. If not available, you may need to test a different, more specific antibody.[2][7] |
| Matrix Effect | Components in the sample matrix (e.g., serum, plasma) can interfere with the assay.[4] Dilute your samples further in the assay buffer to minimize this effect. Always test for parallelism by running serial dilutions of your sample.[6] |
| Contamination of Reagents or Samples | Ensure all buffers, reagents, and samples are free from contamination. Use fresh pipette tips for every transfer.[12] |
Problem 3: Poor Reproducibility (High CV% Between Replicates)
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Calibrate your pipettes regularly. Ensure consistent technique, especially when preparing the standard curve and adding samples.[12] |
| Inconsistent Washing | Ensure all wells are washed uniformly. An automated plate washer can significantly improve precision.[13] |
| "Edge Effect" | Temperature or evaporation gradients across the plate can cause wells on the edge to behave differently. Avoid stacking plates during incubation and use a plate sealer.[12] |
| Insufficient Mixing | Thoroughly mix all reagents before use and ensure proper mixing after adding reagents to the wells (if the protocol requires it).[13] |
Quantitative Data: Antibody Cross-Reactivity
When evaluating a P1P immunoassay kit or antibody, refer to a cross-reactivity profile. Below is an example of how this data is typically presented.
| Compound | Structure | Cross-Reactivity (%) |
| This compound (P1P) | Analyte | 100% |
| Sphingosine 1-phosphate (S1P) | Potential Cross-Reactant | < 0.5% |
| Dihydrosphingosine 1-phosphate (DHS1P) | Potential Cross-Reactant | < 0.1% |
| Sphingosine | Precursor | < 0.01% |
| Phytosphingosine | Precursor | < 0.01% |
| Bovine Serum Albumin (BSA) | Blocking Protein | Not Detected |
Note: This table contains representative data. Always refer to the specific datasheet provided by the manufacturer of your antibody or kit.
Experimental Protocols & Visualizations
Protocol: Competitive ELISA for P1P Quantification
This protocol outlines the key steps for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common format for quantifying small molecules like P1P.[14][15]
Principle: In a competitive assay, unlabeled P1P in the sample competes with a fixed amount of labeled (e.g., biotinylated or HRP-conjugated) P1P for binding to a limited number of anti-P1P antibody sites. The more P1P in the sample, the less labeled P1P will bind, resulting in a weaker signal. The signal is therefore inversely proportional to the amount of P1P in the sample.[14][16]
Materials:
-
Microplate pre-coated with anti-P1P antibody
-
P1P Standard
-
Assay Buffer
-
Biotin-conjugated P1P
-
Streptavidin-HRP
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Samples (serum, plasma, cell lysates, etc.)
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the kit manual. Allow all reagents to reach room temperature before use.
-
Standard Curve Preparation: Perform serial dilutions of the P1P standard in assay buffer to create a standard curve.
-
Blocking (if plate is not pre-blocked): Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature. Wash the plate 3 times with Wash Buffer.
-
Competitive Reaction: Add 50 µL of standard or sample to the appropriate wells. Immediately add 50 µL of biotin-conjugated P1P to each well. Mix gently and incubate for 1-2 hours at 37°C.[8]
-
Washing: Aspirate the liquid from each well and wash the plate 3-5 times with Wash Buffer.[8]
-
Detection: Add 100 µL of Streptavidin-HRP to each well. Incubate for 30-60 minutes at 37°C.[8]
-
Washing: Aspirate and wash the plate 5 times with Wash Buffer.[8]
-
Substrate Development: Add 90 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-20 minutes at 37°C.[8]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (OD) at 450 nm within 10 minutes of adding the Stop Solution.
-
Analysis: Plot the OD values against the concentrations of the standards. Use the resulting standard curve to determine the P1P concentration in your samples.
Diagrams
Below are diagrams illustrating key concepts and workflows relevant to P1P immunoassays.
Caption: Simplified P1P/S1P signaling cascade via G-protein coupled receptors.
Caption: Standard experimental workflow for a competitive P1P immunoassay.
Caption: A logical flowchart for troubleshooting common immunoassay problems.
References
- 1. Approaches to minimizing interference by cross-reacting molecules in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. myadlm.org [myadlm.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. Production and characterization of monoclonal anti-sphingosine-1-phosphate antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ELISA Kit for Sphingosine-1-Phosphate (S1P) | CEG031Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 9. meridianbioscience.com [meridianbioscience.com]
- 10. Blockers [bocascientific.com]
- 11. Lipid bilayer coatings for rapid enzyme-linked immunosorbent assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hycultbiotech.com [hycultbiotech.com]
- 13. ELISAトラブルシューティングガイド [sigmaaldrich.com]
- 14. S1P(Sphingosine-1-Phosphate) ELISA Kit [elkbiotech.com]
- 15. abbexa.com [abbexa.com]
- 16. mybiosource.com [mybiosource.com]
Technical Support Center: Phytosphingosine 1-Phosphate (P1P) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure reproducibility in experiments involving Phytosphingosine 1-phosphate (P1P).
Frequently Asked Questions (FAQs)
Q1: What is this compound (P1P) and how does it differ from Sphingosine 1-phosphate (S1P)?
A1: this compound (P1P) is a bioactive sphingolipid that plays a role in various cellular processes.[1] It is the 1-phosphate derivative of phytosphingosine. Structurally, it is very similar to Sphingosine 1-phosphate (S1P), a more extensively studied signaling lipid.[2] The primary structural difference is in the sphingoid base backbone. This similarity allows P1P to act as an agonist at S1P receptors (S1PRs) to regulate processes like cell proliferation, migration, and survival.[3][4]
Q2: How should I store and handle P1P?
A2: P1P is typically supplied as a solid and should be stored at -20°C for long-term stability.[5] Before use, allow the powder to equilibrate to room temperature to prevent moisture condensation.[6] For creating stock solutions, it is recommended to use solvents like DMSO or ethanol (B145695).[6] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[6]
Q3: How do I prepare a working solution of P1P for cell culture experiments?
A3: P1P, much like S1P, has poor solubility in aqueous solutions at neutral pH.[5] To prepare a working solution, first create a stock solution in an organic solvent like DMSO or ethanol.[6] For aqueous buffers, solubility can be increased in basic conditions (e.g., 0.3 M NaOH), but it may precipitate at a pH below 7.5.[5] For cell culture, the stock solution can be diluted directly into the culture medium to the desired final concentration. It is crucial to include a vehicle control (medium with the same amount of solvent) in your experiments.
Q4: What are the known cellular targets of P1P?
A4: P1P is known to be an agonist for the five G protein-coupled S1P receptors (S1P1-5).[3][4] Its binding to these receptors can initiate various downstream signaling cascades. Additionally, some research suggests that P1P may have other targets; for instance, it has been shown to synergistically enhance the activity of the epidermal growth factor (EGF) and upregulate the expression of the EGF receptor (EGFR) in human dermal fibroblasts.[2]
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Effect Observed
| Potential Cause | Troubleshooting Steps |
| P1P Degradation | - Prepare Fresh Solutions: Always use freshly prepared P1P solutions for each experiment. Avoid storing diluted P1P in aqueous media for extended periods.[7] - Check Media Stability: P1P stability in cell culture media can be limited. Consider reducing incubation times if possible.[7] - Proper Storage: Ensure the solid P1P and stock solutions are stored correctly at -20°C in tightly sealed, light-protected containers.[5][6] |
| Poor P1P Solubility | - Solvent Choice: Ensure the initial stock solution is fully dissolved in a suitable organic solvent like DMSO or ethanol before diluting into aqueous media.[6] - Vortexing/Sonication: After dilution in media, vortex thoroughly. Gentle warming or brief sonication can aid dissolution.[8] - Carrier Proteins: For in vivo or certain in vitro applications, consider complexing P1P with a carrier protein like fatty acid-free BSA, which can improve solubility and stability. |
| Suboptimal Cell Conditions | - Cell Health: Ensure cells are healthy, within a low passage number, and at the optimal density for your experiment.[9][10] - Serum Presence: The presence of serum in the culture media can contain enzymes that may degrade P1P or growth factors that could mask its effects. Consider using serum-free or low-serum media for the duration of the P1P treatment.[7] |
Issue 2: High Variability Between Experimental Replicates
| Potential Cause | Troubleshooting Steps |
| Inaccurate Pipetting | - Calibrated Pipettes: Use properly calibrated pipettes, especially for small volumes of concentrated stock solutions. - Viscous Solutions: When pipetting stock solutions in DMSO, do so slowly and ensure all liquid is dispensed. |
| Inconsistent Cell Seeding | - Homogenous Cell Suspension: Ensure a single-cell suspension before seeding to have a consistent number of cells in each well or dish. - Edge Effects: Be mindful of "edge effects" in multi-well plates. Consider not using the outer wells or filling them with PBS to maintain humidity. |
| Variable P1P Activity | - Standardized Preparation: Follow a strict, standardized protocol for preparing P1P working solutions for every experiment.[7] - Consistent Incubation: Ensure that temperature, CO2 levels, and incubation times are identical across all replicates and experiments.[7] |
Quantitative Data Summary
| Parameter | Value/Range | Context | Source |
| Storage Temperature | -20°C | Long-term storage of solid P1P and stock solutions. | [5][11] |
| Typical Cell Treatment Concentration | 1 - 20 µM | Effective range for inducing apoptosis in various cell lines (Phytosphingosine). | [12] |
| Cell Viability Assay Concentration | 0 - 5 µM | Concentration range used to assess cytotoxicity and proliferation in human dermal fibroblasts. | [2] |
| Migration/Invasion Assay Concentration | 0.5 - 5 µM | Concentration range for cP1P (a P1P analog) to stimulate mesenchymal stem cell migration. | [3] |
| Stock Solution Stability | Up to 1 month at -20°C | For stock solutions in DMSO or ethanol. | [6] |
Experimental Protocols
Protocol: P1P-Induced Cell Proliferation Assay Using MTT
This protocol is adapted for assessing the effect of P1P on the proliferation of human dermal fibroblasts (HDFs).
Materials:
-
This compound (P1P)
-
DMSO (sterile)
-
Human Dermal Fibroblasts (HDFs)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed HDFs into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
P1P Preparation: Prepare a 1 mM stock solution of P1P in sterile DMSO. From this, create serial dilutions in serum-free DMEM to achieve 2X the final desired concentrations (e.g., for final concentrations of 0.5, 1, 2.5, and 5 µM, prepare 1, 2, 5, and 10 µM solutions).
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells. Add 100 µL of the P1P dilutions to the respective wells. For the control and vehicle control wells, add 100 µL of serum-free DMEM and serum-free DMEM containing the highest concentration of DMSO used, respectively.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the control (untreated) cells after subtracting the background absorbance of the vehicle control.
Visualizations
Caption: P1P Signaling Pathway.
Caption: General P1P Experimental Workflow.
References
- 1. This compound | C18H40NO6P | CID 10883829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Cyclic Phytosphingosine-1-Phosphate Primed Mesenchymal Stem Cells Ameliorate LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. THP-1 Cell Culture Guide: Common Issues and Solutions [procellsystem.com]
- 10. bowdish.ca [bowdish.ca]
- 11. Sphingosine-1-Phosphate | Signaling Molecule | StressMarq Biosciences Inc. [stressmarq.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Phytosphingosine-1-Phosphate (P1P) Extraction Efficiency
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the extraction of Phytosphingosine-1-Phosphate (P1P).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in extracting and quantifying Phytosphingosine-1-Phosphate (P1P)?
A1: The primary challenges in P1P analysis are its zwitterionic nature and the presence of a polar phosphate (B84403) group, which can lead to poor chromatographic peak shape (peak broadening or tailing) and low recovery during extraction. Additionally, P1P is often present in low abundance in biological samples, requiring highly sensitive analytical methods like LC-MS/MS for accurate quantification.
Q2: Which internal standard is recommended for P1P quantification by LC-MS/MS?
A2: For accurate quantification of P1P, it is crucial to use a structurally similar internal standard. C17-Phytosphingosine-1-Phosphate is an ideal choice as it mimics the chromatographic behavior and ionization efficiency of endogenous P1P, correcting for variations during sample preparation and analysis.
Q3: My P1P extraction yield is consistently low. What are the potential causes and solutions?
A3: Low P1P yield can be attributed to several factors:
-
Incomplete cell lysis: Ensure thorough homogenization of the sample. For yeast, enzymatic digestion of the cell wall followed by mechanical disruption (e.g., bead beating) is recommended. For plant tissues, grinding in liquid nitrogen followed by sonication can be effective.
-
Suboptimal solvent system: The polarity of the extraction solvent is critical. A common starting point is a biphasic system of chloroform (B151607) and methanol (B129727). The pH of the aqueous phase can be adjusted to improve partitioning of P1P.
-
Degradation of P1P: P1P can be degraded by phosphatases present in the sample. Performing the extraction at low temperatures and quickly inactivating enzymes (e.g., by adding hot solvent) can minimize degradation.
-
Losses during phase separation: Ensure complete separation of the aqueous and organic phases. Re-extracting the aqueous phase can improve recovery.
Q4: Can I adapt protocols for Sphingosine-1-Phosphate (S1P) extraction for P1P?
A4: Yes, protocols for S1P extraction are an excellent starting point for P1P, as they are structurally very similar. However, optimization is still necessary, especially when working with plant or yeast matrices where the lipid composition differs significantly from mammalian samples. Key parameters to optimize include the homogenization method, solvent ratios, and pH of the extraction buffers.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) in LC-MS/MS | Interactions of the phosphate group with the stationary phase. | Add a small amount of a volatile acid (e.g., formic acid) or a salt (e.g., ammonium (B1175870) formate) to the mobile phase to improve peak shape.[1][2] Consider using a column with end-capping or a specific phospholipid analysis column. |
| Co-elution with interfering matrix components. | Optimize the chromatographic gradient to better separate P1P from interfering species. Implement a more rigorous sample clean-up step, such as solid-phase extraction (SPE). | |
| Low Signal Intensity or Ion Suppression | Matrix effects from co-extracted lipids or salts. | Dilute the sample to reduce the concentration of interfering components. Use a more effective sample clean-up method (e.g., SPE) to remove phospholipids (B1166683) and other interfering substances. Ensure the use of a suitable internal standard to compensate for ion suppression. |
| Inefficient ionization. | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase composition is amenable to good ionization. | |
| Inconsistent and Irreproducible Results | Incomplete extraction. | Ensure consistent and thorough sample homogenization. Optimize the extraction time and temperature. |
| Sample degradation. | Keep samples on ice throughout the extraction process. Use fresh solvents and prepare samples immediately before analysis. Consider adding phosphatase inhibitors to the extraction buffer. | |
| Variability in sample work-up. | Use a consistent and well-documented protocol for all samples. Ensure accurate pipetting and volume measurements. |
Quantitative Data Summary
While direct quantitative comparisons for P1P extraction are limited in the literature, data from studies on the structurally similar S1P can provide valuable insights for optimizing P1P extraction protocols. The following tables summarize key parameters and their effects on sphingolipid extraction efficiency.
Table 1: Comparison of Extraction Solvent Systems for Sphingolipids
| Solvent System | Matrix | Key Findings | Reference |
| Chloroform/Methanol/HCl | Animal Tissue | Acidified two-step extraction effectively separates S1P from other lipids. Under acidic conditions, S1P partitions into the lower organic phase.[1] | This method is widely cited for efficient extraction of phosphorylated sphingolipids. |
| Methanol Precipitation | Human Plasma | Simple and rapid method, but may co-extract proteins that can interfere with analysis.[3] | Suitable for high-throughput screening but may require further clean-up. |
| Methanol/Hexane | Yeast (Yarrowia lipolytica) | Showed high extraction yield for total lipids.[4] | Optimization of the polar/non-polar solvent ratio is crucial for maximizing recovery. |
| Methanol/Ethyl Acetate | Yeast (Yarrowia lipolytica) | Effective for lipid extraction, with the polar/non-polar ratio being a key parameter for optimization.[4] | A promising alternative to chlorinated solvents. |
Table 2: Influence of pH on Sphingolipid Extraction
| pH Condition | Effect on Extraction | Rationale | Reference |
| Alkaline (e.g., using NaOH) | In the initial extraction step, alkaline conditions keep P1P in the aqueous phase, separating it from neutral lipids. | The phosphate group is deprotonated, making the molecule more polar and soluble in the aqueous phase.[1] | This is a key step in the two-step extraction protocol to remove interfering lipids. |
| Acidic (e.g., using HCl) | In the second extraction step, acidification of the aqueous phase moves P1P into the organic phase. | Protonation of the phosphate group reduces the polarity of P1P, increasing its solubility in the organic solvent.[1] | This allows for the selective extraction of P1P after initial purification. |
Experimental Protocols
Protocol 1: Two-Step Acidified Extraction of P1P from Yeast
This protocol is adapted from methods developed for S1P and is suitable for the extraction of P1P from yeast cultures.
Materials:
-
Yeast cell pellet
-
Internal Standard (C17-Phytosphingosine-1-Phosphate)
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
1 M NaCl
-
3 N NaOH
-
6 N HCl
-
Ice
-
Vortex mixer
-
Centrifuge
Procedure:
-
Resuspend the yeast cell pellet in 1 mL of ice-cold PBS. For improved lysis, enzymatic pre-treatment with lyticase can be performed.
-
Add a known amount of C17-P1P internal standard to each sample.
-
Homogenize the cells using a bead beater with glass beads. Keep the sample on ice during homogenization.
-
Transfer the homogenate to a glass tube and add 2.5 mL of methanol and 1.25 mL of chloroform.
-
Vortex vigorously for 5 minutes.
-
Add 1.25 mL of chloroform and 1.25 mL of 1 M NaCl, and vortex for 1 minute.
-
Centrifuge at 1,500 x g for 5 minutes at 4°C to separate the phases.
-
Carefully collect the upper aqueous/methanolic phase containing P1P and transfer it to a new glass tube.
-
To the collected aqueous phase, add 3 mL of chloroform and 50 µL of 6 N HCl.
-
Vortex vigorously for 5 minutes and centrifuge at 1,500 x g for 5 minutes at 4°C.
-
The P1P is now in the lower organic phase. Carefully collect the lower chloroform phase.
-
Dry the organic extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
Protocol 2: P1P Extraction from Plant Tissue
This protocol provides a general method for extracting P1P from plant tissues.
Materials:
-
Plant tissue (e.g., Arabidopsis thaliana leaves)
-
Liquid nitrogen
-
Internal Standard (C17-Phytosphingosine-1-Phosphate)
-
Isopropanol
-
Ethyl acetate
-
Hexane
-
Mortar and pestle
-
Sonicator
-
Centrifuge
Procedure:
-
Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.
-
Weigh the powdered tissue and transfer it to a glass tube.
-
Add a known amount of C17-P1P internal standard.
-
Add a sufficient volume of a pre-heated (e.g., 75°C) solvent mixture of isopropanol:ethyl acetate:hexane (e.g., 60:20:20, v/v/v) to inactivate endogenous lipases.
-
Sonicate the sample for 15 minutes.
-
Centrifuge at 2,000 x g for 10 minutes to pellet the tissue debris.
-
Collect the supernatant containing the lipid extract.
-
Dry the extract under nitrogen.
-
For further purification and enrichment of P1P, a two-step acidified extraction as described in Protocol 1 can be applied to the reconstituted extract.
-
Reconstitute the final dried extract in a solvent compatible with LC-MS/MS analysis.
Visualizations
P1P Signaling Pathway in Yeast
Caption: P1P signaling pathway in yeast in response to cellular stress.
Experimental Workflow for P1P Extraction and Quantification
Caption: General workflow for P1P extraction and analysis by LC-MS/MS.
Logical Relationship in Troubleshooting Low P1P Yield
Caption: Troubleshooting logic for addressing low P1P extraction yield.
References
addressing Phytosphingosine 1-phosphate precipitation in aqueous solutions
Welcome to the technical support center for Phytosphingosine 1-phosphate (P1P). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments, with a specific focus on addressing and preventing the precipitation of P1P in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (P1P) precipitating out of my aqueous buffer?
A1: P1P, like other sphingolipids, is a lipidic molecule with inherently low solubility in aqueous solutions. Precipitation is a common issue and is primarily caused by two factors:
-
pH of the Solution: P1P is an acidic lipid. Aqueous solutions of P1P are prone to precipitation at neutral or acidic pH levels (less than 7.5).[1]
-
Concentration: Exceeding the solubility limit of P1P in a given solvent system will cause it to precipitate. This limit is highly dependent on the solvent, temperature, and presence of carrier molecules.
Q2: What is the best way to dissolve P1P for use in cell culture or other aqueous experimental systems?
A2: The optimal method depends on your specific experimental requirements. There are three primary, reliable methods for preparing P1P solutions:
-
Basic Buffers: For simple aqueous solutions, dissolving P1P in a basic buffer is effective. However, it will precipitate if the pH of the final solution drops below 7.5.[1]
-
Organic Co-solvents: A common technique involves first dissolving P1P in a small amount of a water-miscible organic solvent (like methanol (B129727), ethanol, or DMSO) before adding it dropwise to the aqueous medium with vigorous stirring.[2][3]
-
Carrier Molecules (BSA): For cell-based assays, complexing P1P with fatty acid-free Bovine Serum Albumin (BSA) is the recommended method. This mimics its physiological transport in vivo and enhances its stability and delivery to cells in culture.[4][5]
Q3: What are the known solubility limits for P1P and related compounds?
A3: Quantitative solubility data for P1P is not as widely published as for its close analog, Sphingosine 1-phosphate (S1P). However, the properties are very similar. The table below summarizes known solubility data for S1P and Phytosphingosine, which can be used as a strong guideline for P1P.
| Compound | Solvent/System | Approximate Solubility | Reference |
| Sphingosine 1-phosphate (S1P) | 0.3 M NaOH | ~4 mg/mL | [1] |
| Sphingosine 1-phosphate (S1P) | Methanol (warm) | ~0.3 mg/mL | [4] |
| Sphingosine 1-phosphate (S1P) | Water | Turbid solution (not recommended) | [3] |
| Phytosphingosine | DMSO | ~2 mg/mL | [6] |
| Phytosphingosine | Dimethyl formamide | ~10 mg/mL | [6] |
Q4: How should I store my P1P stock solutions to prevent degradation and precipitation?
A4: P1P should be stored as a dried solid at -20°C, protected from light, where it is stable for years.[4][7] Once reconstituted, solutions should also be stored at -20°C.[4] Avoid repeated freeze-thaw cycles. Storage in highly acidic (pH < 4.0) or basic (pH > 9.0) buffers may lead to decomposition.[4]
Troubleshooting Guide
This guide addresses common issues encountered when working with P1P.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding P1P to an aqueous buffer. | 1. Incorrect pH: The pH of your buffer is likely neutral or acidic (below 7.5).[1]2. Solvent Shock: P1P was added too quickly from an organic stock, causing localized high concentration and precipitation. | 1. Adjust pH: Use a basic buffer (pH > 7.5) or adjust the pH of your final solution.2. Use Co-Solvent Method: Dissolve P1P in a minimal volume of organic solvent first. Add this stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersal.[2] |
| Solution is initially clear but becomes cloudy or forms a precipitate over time. | 1. Temperature Change: Solubility can decrease upon cooling.2. pH Shift: The buffer capacity may be insufficient, leading to a pH drop over time (e.g., due to CO2 absorption from the air).3. Instability: The P1P is not stabilized in the solution. | 1. Maintain Temperature: Prepare and use the solution at a consistent temperature.2. Check Buffer: Ensure your buffer has adequate capacity for the duration of the experiment.3. Use a Carrier: For long-term stability in aqueous media, prepare a P1P-BSA complex (see Protocol 2 below).[4] |
| Inconsistent or no biological activity observed in experiments. | 1. Precipitation: The effective concentration of soluble P1P is much lower than calculated due to precipitation.2. Degradation: Improper storage or handling has led to the breakdown of P1P.3. Poor Bioavailability: P1P is not being delivered effectively to the cells. | 1. Confirm Solubilization: Visually inspect your final solution for any turbidity or precipitate before use. Centrifuge a small aliquot to check for a pellet.2. Follow Storage Guidelines: Store stocks at -20°C and minimize freeze-thaw cycles.[4]3. Use P1P-BSA Complex: For cell-based assays, using a BSA carrier is crucial for proper delivery and bioavailability.[4][5] |
Experimental Protocols & Workflows
Below are detailed protocols for solubilizing P1P and a troubleshooting workflow.
Protocol 1: Solubilization using an Organic Co-Solvent
This method is suitable for experiments where a small amount of an organic solvent will not interfere with the assay.
-
Weigh P1P: Start with solid P1P in a glass vial.
-
Initial Dissolution: Add a small volume of warm methanol (or ethanol) to dissolve the P1P completely. For example, to achieve a 1 mg/mL stock.[3] Gentle vortexing and sonication can aid dissolution.[4]
-
Dilution: While vigorously vortexing your target aqueous buffer, add the P1P/methanol stock solution dropwise to achieve the final desired concentration.
-
Final Check: Ensure the final solution is clear. If it appears cloudy, the solubility limit may have been exceeded.
Protocol 2: Preparation of P1P-BSA Complex
This is the recommended method for most cell culture experiments.
-
Prepare P1P Film: Dissolve the desired amount of P1P in methanol in a glass vial. Evaporate the solvent under a stream of nitrogen to create a thin lipid film on the vial wall.[4]
-
Prepare BSA Solution: Prepare a solution of fatty acid-free BSA in your desired aqueous buffer (e.g., 4 mg/mL BSA in serum-free media).[4] Warm this solution to 37°C.
-
Complexation: Add the warm BSA solution to the vial containing the P1P film.
-
Incubate: Incubate the mixture at 37°C for 30 minutes, vortexing periodically to ensure the P1P is fully complexed with the BSA.[4] The resulting solution should be clear.
-
Storage: Store the P1P-BSA complex solution at -20°C.[5]
P1P Solubilization Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting precipitation issues.
Caption: Troubleshooting workflow for P1P precipitation.
P1P Signaling Pathway Overview
This compound exerts its biological effects primarily by acting as a ligand for the Sphingosine 1-phosphate receptors (S1PRs), a family of five distinct G protein-coupled receptors (GPCRs).[8][9] P1P has been shown to be a particularly high-affinity ligand for the S1P4 receptor.[10] The activation of these receptors by P1P initiates a cascade of intracellular signaling events that regulate crucial cellular processes like cell migration, proliferation, survival, and immune cell trafficking.[11][12]
The diagram below illustrates the general mechanism of P1P signaling.
Caption: Simplified P1P signaling pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echelon-inc.com [echelon-inc.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound: a high affinity ligand for the S1P(4)/Edg-6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Phytosphingosine 1-Phosphate and Sphingosine 1-Phosphate Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of two key bioactive sphingolipids, Phytosphingosine 1-phosphate (P1P) and Sphingosine 1-phosphate (S1P), for the five known S1P receptors (S1PR1-5). Understanding the nuanced interactions of these ligands with their receptors is crucial for the development of targeted therapeutics in areas such as immunology, inflammation, and oncology.
Executive Summary
Sphingosine 1-phosphate (S1P) is a well-established, pivotal signaling molecule that regulates a vast array of cellular processes through its interaction with a family of five G protein-coupled receptors (GPCRs), S1PR1-5.[1] this compound (P1P), a structurally related sphingolipid, also interacts with these receptors. Experimental data reveals a significant difference in binding affinity, most notably at the S1P4 receptor, for which P1P is a high-affinity ligand. This guide synthesizes the available quantitative data to facilitate a direct comparison of these two ligands.
Comparative Binding Affinity
The binding affinities of P1P and S1P for the S1P receptors are typically determined through competitive radioligand binding assays, where the inhibition constant (Kᵢ) is a key measure of affinity. A lower Kᵢ value indicates a higher binding affinity.
The most striking difference in receptor affinity between P1P and S1P is observed at the S1P4 receptor. P1P binds to S1P4 with significantly higher affinity than S1P.[2] One study reported the affinity of P1P for the S1P4 receptor to be 1.6 nM, which is nearly 50-fold higher than that of S1P (119 ± 20 nM).[2] This suggests that P1P may be a more potent or specific endogenous ligand for S1P4-mediated signaling pathways.
Comprehensive, direct comparative studies on the binding affinities of P1P for S1PR1, S1PR2, S1PR3, and S1PR5 are less readily available in the current literature. However, S1P is known to bind to all five receptors with high affinity.[1]
Table 1: Comparative Binding Affinities (Kᵢ) of P1P and S1P for S1P Receptors
| Ligand | S1PR1 | S1PR2 | S1PR3 | S1PR4 | S1PR5 |
| This compound (P1P) | Data not available | Data not available | Data not available | 1.6 nM [2] | Data not available |
| Sphingosine 1-phosphate (S1P) | High Affinity | High Affinity | High Affinity | 119 ± 20 nM [2] | High Affinity |
Note: "High Affinity" for S1P indicates that it is a potent endogenous ligand for these receptors, though specific Kᵢ values can vary between studies.
Signaling Pathways
Upon binding to their receptors, both P1P and S1P initiate downstream signaling cascades through the activation of heterotrimeric G proteins. The specific G protein activated (Gαᵢ, Gαₒ, Gαᵩ, Gα₁₂, or Gα₁₃) depends on the receptor subtype, leading to a diverse range of cellular responses.
Figure 1. S1P Receptor Signaling Pathways for P1P and S1P.
Experimental Protocols
The determination of binding affinities for P1P and S1P at the S1P receptors is predominantly achieved through competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.
Competitive Radioligand Binding Assay
Objective: To determine the inhibition constant (Kᵢ) of a test ligand (e.g., P1P or S1P) by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) recombinantly overexpressing a specific human S1P receptor subtype (S1PR1-5).
-
Radioligand: A high-affinity radiolabeled S1P receptor ligand, such as [³³P]S1P.
-
Test Ligands: Unlabeled P1P and S1P of high purity.
-
Assay Buffer: Typically contains 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% (w/v) fatty acid-free bovine serum albumin (BSA), pH 7.5.
-
Wash Buffer: An appropriate buffer for washing, such as the assay buffer without BSA.
-
96-well Plates: For conducting the assay.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation:
-
Thaw the cell membranes expressing the target S1P receptor on ice.
-
Dilute the membranes in ice-cold assay buffer to a predetermined optimal concentration.
-
-
Ligand Preparation:
-
Prepare a series of dilutions of the unlabeled test ligands (P1P and S1P) in assay buffer.
-
Prepare the radioligand at a fixed concentration, typically at or below its dissociation constant (Kₔ), in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Add cell membranes, radioligand, and a high concentration of unlabeled S1P (to saturate all specific binding sites).
-
Competitive Binding: Add cell membranes, radioligand, and each concentration of the unlabeled test ligand (P1P or S1P).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor ligand.
-
Determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Figure 2. Experimental Workflow for Competitive Radioligand Binding Assay.
Conclusion
The available data strongly indicates that this compound is a high-affinity ligand for the S1P4 receptor, exhibiting significantly greater affinity than Sphingosine 1-phosphate. This suggests a potentially specialized role for P1P in physiological and pathological processes mediated by S1P4. Further research is warranted to fully elucidate the binding profiles of P1P across the entire S1P receptor family to better understand its biological functions and therapeutic potential. The experimental protocols outlined provide a robust framework for such investigations.
References
A Comparative Guide to the Biological Activities of P1P and S1P
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biological activities of Pro-Collagen Type I C-terminal Propeptide (P1P, also known as PICP) and Sphingosine-1-phosphate (S1P). We will delve into their distinct origins, mechanisms of action, and physiological roles, supported by experimental data and protocols to facilitate further research.
Introduction: Two Molecules, Two Distinct Biological Worlds
Sphingosine-1-phosphate (S1P) is a potent, pleiotropic signaling lipid that acts as an extracellular mediator, regulating a vast array of cellular processes through a dedicated family of G protein-coupled receptors (GPCRs).[1] Its functions are central to vascular and immune system regulation, making its signaling pathways a major target for therapeutic development.
Pro-Collagen Type I C-terminal Propeptide (P1P or PICP) , in contrast, is a protein fragment cleaved from procollagen (B1174764) type I during the synthesis of collagen, the most abundant protein in the extracellular matrix (ECM).[2][3] While widely utilized as a crucial clinical biomarker for bone formation and fibrosis, its primary biological role is directly tied to the regulation of collagen fibril assembly.[2][4] Unlike S1P, it does not function through a classical ligand-receptor signaling system.
Comparative Overview of P1P and S1P
The fundamental differences in their nature and function are summarized below.
| Feature | Pro-Collagen Type I C-terminal Propeptide (P1P/PICP) | Sphingosine-1-phosphate (S1P) |
| Molecular Type | Glycoprotein Propeptide (~100 kDa)[4] | Bioactive Lysophospholipid (379.47 g/mol ) |
| Origin/Synthesis | Cleaved from procollagen type I by procollagen C-proteinases in the ECM.[3][5] | Synthesized from sphingosine (B13886) via phosphorylation by sphingosine kinases (SphK1/2).[1] |
| Primary Mechanism | Direct regulation of collagen fibril assembly in the ECM; feedback control of collagen biosynthesis.[3][6] | Extracellular signaling ligand for five specific G protein-coupled receptors (S1PR1-5).[1] |
| Typical Plasma Conc. | Highly variable with age: <160 µg/L in adults, but can exceed 2000 µg/L in infants.[7] | Tightly regulated: ~0.1 µM - 1.0 µM in plasma.[1][8] |
Signaling and Functional Pathways
The mechanisms by which P1P and S1P exert their biological effects are fundamentally different. S1P acts as a classical signaling molecule, whereas P1P's function is more structural and regulatory within the ECM.
Sphingosine-1-phosphate (S1P) Signaling Pathway
S1P binds to its five receptors (S1PR1-5), which couple to different heterotrimeric G proteins to initiate diverse downstream signaling cascades. This allows S1P to elicit varied, and sometimes opposing, cellular responses depending on the receptor subtype expressed on the target cell.
Pro-Collagen Type I (P1P) Functional Pathway
P1P is an integral component of collagen biosynthesis. It is not a signaling ligand but a product of enzymatic processing that is essential for the proper formation of the ECM. Its key roles are intracellular chain assembly and extracellular regulation of fibril formation.[2][3]
Comparison of Biological Functions
| Biological Process | P1P (PICP) Activity | S1P Activity |
| ECM Organization | Primary Role: Essential for intracellular procollagen trimerization and regulates the rate and morphology of extracellular collagen fibril assembly.[3] | Modulates ECM by influencing fibroblast function, including collagen synthesis and the expression of matrix metalloproteinases (MMPs).[8] |
| Cell Migration | No direct role as a chemoattractant. | Potent regulator. S1PR1/S1PR3 activation generally promotes migration, while S1PR2 activation inhibits it.[8] |
| Immune Cell Trafficking | Not directly involved. | Crucial Role: The S1P gradient between lymph/blood and tissues drives lymphocyte egress from lymphoid organs.[8] |
| Vascular Biology | Serves as a biomarker for cardiovascular fibrosis.[4] | Regulates vascular development, endothelial barrier integrity, and vascular tone.[1] |
| Fibrosis | Key Biomarker: Elevated levels in circulation directly reflect increased type I collagen synthesis, a hallmark of fibrosis in organs like the heart, liver, and lungs.[9] | Complex role. Can promote fibrosis through S1PR2 and S1PR3, which mediate pro-fibrotic signaling pathways. |
| Cell Proliferation & Survival | No direct signaling role reported. | Promotes proliferation and survival in many cell types through pathways like PI3K/Akt and ERK.[8] |
Experimental Protocols
Protocol 1: Quantifying S1P Receptor Binding Affinity
A radioligand binding assay is a standard method to determine the affinity (Ki) of unlabeled compounds for S1P receptors.
Objective: To measure the binding of a test compound to a specific S1P receptor subtype (e.g., S1PR1).
Materials:
-
Membrane preparations from cells overexpressing human S1PR1.
-
Radioligand (e.g., [32P]S1P or a tritiated S1PR1 agonist).[10]
-
Unlabeled S1P (for non-specific binding determination).
-
Test compounds.
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5.[10]
-
96-well plates and glass fiber filter mats.
-
Scintillation counter.
Methodology:
-
Compound Preparation: Prepare serial dilutions of the unlabeled test compound in assay buffer.
-
Assay Setup: In a 96-well plate, combine the S1PR1 membrane preparation (e.g., 1-2 µg protein/well), a fixed concentration of radioligand (typically at or below its Kd), and the serially diluted test compound.[10]
-
Controls: Include wells for "total binding" (no test compound) and "non-specific binding" (a saturating concentration of unlabeled S1P, e.g., 1 µM).[10]
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to allow binding to reach equilibrium.[10]
-
Filtration: Terminate the reaction by rapidly filtering the plate contents through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.[10]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ of the test compound and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Quantifying In Vitro Collagen Synthesis
The Sirius Red assay is a colorimetric method for quantifying total collagen deposited by cells in culture, providing a functional measure of the process that generates P1P.[11]
Objective: To measure the effect of a test compound on collagen deposition by cultured fibroblasts.
Materials:
-
Human dermal fibroblasts.
-
Cell culture reagents.
-
Sirius Red Staining Solution: 0.1% (w/v) Direct Red 80 in a saturated aqueous solution of picric acid.[11]
-
Washing Solution: 0.5% acetic acid in distilled water.
-
Elution Buffer: 0.1 M NaOH.[11]
-
96-well tissue culture plates.
-
Microplate reader.
Methodology:
-
Cell Culture: Seed fibroblasts in a 96-well plate and grow to confluence. Treat with test compounds for 48-72 hours.
-
Fixation: Gently remove the culture medium, wash with PBS, and fix the cell layer with a suitable fixative (e.g., cold methanol) for 10 minutes.
-
Staining: Remove the fixative and air dry the plate. Add 100 µL of Sirius Red Staining Solution to each well and incubate for 1 hour at room temperature.
-
Washing: Aspirate the staining solution and wash the wells repeatedly with the washing solution until the supernatant is clear to remove unbound dye.[11]
-
Elution: Add 150 µL of Elution Buffer to each well and incubate for 30 minutes with gentle shaking to dissolve the bound dye.
-
Quantification: Transfer 100 µL of the eluate to a new plate and measure the optical density at ~550 nm using a microplate reader.[11]
-
Analysis: Compare the absorbance values of treated samples to untreated controls. A standard curve can be generated using purified collagen to determine absolute quantities.
Comparative Experimental Workflow
To directly compare the effects of P1P and S1P on a key fibroblastic function, a collagen gel contraction assay can be employed. This assay measures the ability of fibroblasts to remodel and contract an ECM, a process central to wound healing and fibrosis.
Conclusion
P1P and S1P operate in distinct biological spheres. S1P is a versatile signaling lipid that communicates through a complex receptor system, making it a master regulator of cellular trafficking, proliferation, and vascular function. Its pathways are prime targets for pharmacological intervention in immune diseases and cancer. P1P, by contrast, is a structural and regulatory component of collagen biosynthesis. Its presence is a direct readout of ECM remodeling, establishing it as an invaluable biomarker for fibrotic diseases and disorders of bone metabolism rather than a direct initiator of broad cellular signaling events. Understanding these fundamental differences is critical for researchers targeting ECM pathology versus those modulating cell signaling cascades.
References
- 1. mdpi.com [mdpi.com]
- 2. Roles of the procollagen C-propeptides in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Levels of Procollagen Type I C-Terminal Pro-Peptide and Galectin-3, Arterial Stiffness Measured By Pulse Wave Velocity, and Cardiovascular Morbidity and Mortality in 44 Patients 2 Years After Kidney Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse Biological Functions of Extracellular Collagen Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Serum concentrations of the type I and III procollagen propeptides as biochemical markers of growth velocity in healthy infants and children and in children with growth disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determinants of Serum- and Plasma Sphingosine-1-Phosphate Concentrations in a Healthy Study Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Procollagen type I carboxy-terminal propeptide (PICP) and MMP-2 are potential biomarkers of myocardial fibrosis in patients with hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Unveiling the Specificity of Sphingosine 1-Phosphate Antibodies: A Comparative Guide on Cross-Reactivity with Phytosphingosine 1-Phosphate
For researchers, scientists, and drug development professionals, the specificity of antibodies is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of the cross-reactivity of Sphingosine 1-phosphate (S1P) antibodies with its structurally similar plant-derived counterpart, Phytosphingosine 1-phosphate (P1P). While direct comparative studies on antibody cross-reactivity are limited, an examination of the available data on receptor binding and the signaling pathways of these two bioactive lipids offers crucial insights into the potential for antibody cross-recognition.
Sphingosine 1-phosphate is a critical signaling sphingolipid in mammals, playing a key role in numerous physiological processes, including immune cell trafficking, angiogenesis, and cell survival.[1][2][3] Its intricate signaling is primarily mediated through a family of five G protein-coupled receptors, S1PR1-5.[1][2][3] this compound, a structurally analogous molecule found in plants and yeasts, has also been shown to elicit biological responses in mammalian cells, raising questions about its potential to interfere with S1P-targeted immunoassays and therapeutics.
Comparative Binding Affinity: A Look at Receptor Interactions
One study demonstrated that P1P binds to the human S1P4 receptor with a dissociation constant (Kd) of approximately 1.6 nM, a significantly higher affinity than S1P, which binds to the same receptor with a Kd of around 119 nM. This finding highlights the potential for molecules with subtle structural differences to exhibit strong interactions with the same biological targets.
Conversely, another study investigating the chemotactic migration of mouse fibroblasts, which express S1PR1, S1PR2, S1PR3, and S1PR4, found that the effects of P1P were not blocked by a known S1PR1 and S1PR3 antagonist.[4] This suggests that in this specific cellular context, P1P may be signaling through other S1P receptors, such as S1PR2 or S1PR4, or potentially through a yet-unidentified receptor.[4]
These findings underscore the importance of empirical validation of antibody specificity, as assumptions based on structural similarity alone can be misleading.
Data Summary: S1P vs. P1P Receptor Binding
| Ligand | Receptor | Cell Type/System | Binding Affinity (Kd) | Reference |
| Sphingosine 1-phosphate (S1P) | S1P4 | Not Specified | ~119 nM | Inferred from secondary source |
| This compound (P1P) | S1P4 | Not Specified | ~1.6 nM | Inferred from secondary source |
| This compound (P1P) | S1P Receptors | L2071 Mouse Fibroblasts | Not determined | [4] |
Note: The binding affinity data for S1P4 is based on a single study and may not be representative of all S1P4-ligand interactions. The study on L2071 mouse fibroblasts did not determine binding affinities but observed a biological response to P1P that was not inhibited by an S1PR1/3 antagonist.
Experimental Protocols
Competitive ELISA for Antibody Specificity
The gold-standard method for assessing antibody cross-reactivity is the competitive enzyme-linked immunosorbent assay (ELISA). This technique measures the ability of a panel of structurally related molecules to compete with the target antigen (S1P) for binding to the antibody.
Materials:
-
96-well microplate coated with S1P-carrier protein conjugate
-
Anti-S1P antibody
-
Sphingosine 1-phosphate (S1P) standard
-
This compound (P1P) and other potential cross-reactants (e.g., sphingosine, ceramide)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with an S1P-carrier protein conjugate and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Competition: Prepare serial dilutions of the S1P standard and the test compounds (P1P and other lipids). In a separate plate, pre-incubate the anti-S1P antibody with the standards or test compounds for 1-2 hours.
-
Binding: Transfer the antibody-lipid mixtures to the S1P-coated plate and incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add TMB substrate. Allow the color to develop in the dark.
-
Stopping and Reading: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Analysis: The degree of color development is inversely proportional to the amount of S1P or cross-reactant in the sample. Calculate the concentration of the test compound required to inhibit 50% of the antibody binding (IC50). A lower IC50 value indicates higher cross-reactivity.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Simplified signaling pathway of Sphingosine 1-phosphate (S1P).
Caption: Postulated signaling pathway of this compound (P1P).
Caption: Experimental workflow for a competitive ELISA.
Conclusion
The potential for cross-reactivity of Sphingosine 1-phosphate antibodies with this compound remains an important consideration for researchers. While direct evidence from antibody-based assays is scarce, data from receptor binding studies suggest that P1P can interact with components of the S1P signaling pathway, sometimes with high affinity. This underscores the critical need for rigorous validation of S1P antibody specificity, particularly when working with samples that may contain P1P or other structurally related sphingolipids. The use of competitive ELISA, as outlined in this guide, is a robust method to empirically determine the degree of cross-reactivity and ensure the reliability of experimental findings. As research into the biological roles of P1P expands, a clearer understanding of its interaction with S1P-targeted reagents will undoubtedly emerge.
References
- 1. A novel approach for measuring sphingosine-1-phosphate and lysophosphatidic acid binding to carrier proteins using monoclonal antibodies and the Kinetic Exclusion Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-phosphate signalling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytosphingosine-1-phosphate stimulates chemotactic migration of L2071 mouse fibroblasts via pertussis toxin-sensitive G-proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Phytosphingosine 1-Phosphate Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Phytosphingosine 1-phosphate (P1P) is a bioactive sphingolipid that plays a crucial role in various cellular processes. Structurally similar to the well-studied sphingosine (B13886) 1-phosphate (S1P), P1P is emerging as a significant signaling molecule. Validating the direct interaction of P1P with its cellular targets is a critical step in elucidating its mechanism of action and for the development of novel therapeutics. This guide provides a comparative overview of key methods to validate P1P target engagement in a cellular context, complete with experimental data and detailed protocols.
P1P Engages S1P Receptors with High Affinity
Current research indicates that P1P exerts its effects primarily through interaction with the S1P family of G protein-coupled receptors (GPCRs), with a particularly high affinity for the S1P4 receptor.[1] This interaction initiates a cascade of downstream signaling events.
P1P Signaling Pathway
P1P binding to S1P receptors, such as S1P4, triggers the activation of heterotrimeric G proteins, including Gαi and Gα12/13.[2][3] This leads to the modulation of downstream effectors like adenylyl cyclase and the activation of small GTPases such as Rho. A key consequence of this signaling cascade is the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4][5][6][7]
Comparison of Target Engagement Validation Methods
Validating the interaction of P1P with its putative targets can be achieved through various experimental approaches. Below is a comparison of three key methods: Radioligand Binding Assay, Cellular Thermal Shift Assay (CETSA), and Western Blot for downstream signaling.
| Feature | Radioligand Binding Assay | Cellular Thermal Shift Assay (CETSA) | Western Blot (Downstream Signaling) |
| Principle | Measures the direct interaction of a radiolabeled ligand with its receptor. | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation. | Detects the activation of downstream signaling molecules (e.g., phosphorylation of ERK) as an indirect measure of target engagement. |
| Information Provided | Binding affinity (Kd), receptor density (Bmax). | Direct evidence of target engagement in a cellular environment. Can determine relative binding affinity. | Functional consequence of target engagement. |
| Throughput | Moderate to high. | Low to moderate (Western Blot detection). | Moderate. |
| Key Advantages | Quantitative, highly sensitive. | Label-free for the test compound, performed in a native cellular context. | Provides functional validation of target engagement. |
| Key Limitations | Requires synthesis of a radiolabeled P1P analogue. Use of radioactive materials. | Requires a specific antibody for the target protein. May not be suitable for all targets. | Indirect measure of target engagement. Signal can be influenced by other pathways. |
Quantitative Data Summary
| Ligand | Receptor | Binding Affinity (nM) | Reference |
| This compound (P1P) | S1P4 | 1.6 | [1] |
| Sphingosine 1-phosphate (S1P) | S1P4 | 119 | [1] |
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of unlabeled P1P for the S1P4 receptor using a radiolabeled S1P analog.
Methodology:
-
Membrane Preparation:
-
Culture cells overexpressing the human S1P4 receptor.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.[8]
-
Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.[8][9]
-
-
Binding Assay:
-
Separation and Detection:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.[8]
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of unlabeled P1P.
-
Determine the IC50 value (the concentration of P1P that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) for P1P using the Cheng-Prusoff equation.
-
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for performing CETSA to confirm the direct binding of P1P to the S1P4 receptor in intact cells, followed by Western blot analysis.
Methodology:
-
Cell Treatment:
-
Culture cells expressing the S1P4 receptor to 70-80% confluency.
-
Treat cells with a saturating concentration of P1P or a vehicle control for 1-2 hours at 37°C.[12]
-
-
Heat Challenge:
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[13]
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Western Blot:
-
Data Analysis:
-
Quantify the band intensities at each temperature.
-
Plot the amount of soluble S1P4 receptor as a function of temperature for both P1P-treated and vehicle-treated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of P1P indicates target engagement.
-
Western Blot for Downstream Signaling (p-ERK)
This protocol describes how to measure the phosphorylation of ERK1/2 as a functional readout of P1P engaging and activating its target receptor.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing S1P receptors to 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal ERK phosphorylation.[15]
-
Treat cells with various concentrations of P1P for a short duration (e.g., 5-30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and Electrophoresis:
-
Western Blotting:
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK.
-
Normalize the p-ERK signal to the total ERK signal for each sample. An increase in the p-ERK/total ERK ratio upon P1P treatment demonstrates functional target engagement.[15]
-
By employing a combination of these methods, researchers can confidently validate the engagement of this compound with its cellular targets, providing a solid foundation for further investigation into its physiological and pathological roles.
References
- 1. This compound: a high affinity ligand for the S1P(4)/Edg-6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sphingosine 1-phosphate activates Erk-1/-2 by transactivating epidermal growth factor receptor in rat-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingosine 1-phosphate regulation of extracellular signal-regulated kinase-1/2 in embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sphingosine-1-phosphate decreases melanin synthesis via sustained ERK activation and subsequent MITF degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide: Phytosphingosine 1-Phosphate vs. FTY720-Phosphate at Sphingosine-1-Phosphate Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Phytosphingosine 1-phosphate (P1P) and FTY720-phosphate (FTY720-P), two critical ligands for the Sphingosine-1-Phosphate (S1P) receptors. Understanding their distinct interactions is crucial for research and the development of novel therapeutics targeting the S1P signaling pathway.
Sphingosine-1-phosphate receptors (S1PRs) are a family of five G protein-coupled receptors (S1P1-5) that play pivotal roles in a multitude of physiological processes, including immune cell trafficking, vascular development, and neuronal signaling.[1][2][3][4] The modulation of these receptors is a key strategy in treating autoimmune diseases like multiple sclerosis. FTY720 (fingolimod), a prodrug that is phosphorylated in vivo to FTY720-P, is a well-established S1PR modulator approved for clinical use.[5][6][7] this compound is a naturally occurring sphingolipid that also demonstrates high affinity for certain S1P receptor subtypes.
Quantitative Comparison of Receptor Interactions
The binding affinities and functional potencies of P1P and FTY720-P for S1P receptors are summarized below. These values, compiled from various studies, highlight the distinct selectivity profiles of each ligand.
| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Reference |
| This compound (P1P) | S1P4 | 1.6 | - | [8] |
| FTY720-phosphate (FTY720-P) | S1P1 | High Affinity | Potent Agonist | [9][10][11] |
| S1P2 | No significant activity | - | [6][10][12] | |
| S1P3 | High Affinity | Potent Agonist | [6][9][10] | |
| S1P4 | High Affinity | Potent Agonist | [6][9][10] | |
| S1P5 | High Affinity | Potent Agonist | [6][9][10] |
Note: Direct comparative studies for P1P across all S1P receptor subtypes are limited in the public domain. The available data strongly indicates a high affinity and selectivity for the S1P4 receptor.
Signaling Pathway Divergence
While both P1P and FTY720-P can act as agonists at S1P receptors, their downstream signaling and ultimate cellular fate of the receptor can differ significantly.
FTY720-Phosphate: A key characteristic of FTY720-P is its role as a "functional antagonist."[5] Upon binding, particularly to S1P1, it induces receptor internalization.[13][14] However, unlike the natural ligand S1P which allows for receptor recycling, FTY720-P often leads to the ubiquitination and subsequent proteasomal degradation of the receptor.[6][13][15] This sustained downregulation of S1P1 on lymphocytes is central to its immunosuppressive effects, as it prevents their egress from lymph nodes.[7] FTY720-P is a potent agonist for S1P1, S1P3, S1P4, and S1P5, but lacks significant activity at S1P2.[6][10] At the S1P1 receptor, FTY720-P has been shown to be a biased agonist, favoring β-arrestin recruitment and receptor internalization over G protein-mediated signaling.[9]
This compound: P1P has been identified as a high-affinity ligand for the S1P4 receptor, with an affinity nearly 50-fold higher than that of S1P itself.[8] The S1P4 receptor is primarily expressed in the lymphoid and hematopoietic systems. The downstream signaling of P1P through S1P4 is less extensively characterized in direct comparison to FTY720-P, but like other S1PRs, it is expected to couple to various G proteins to elicit cellular responses.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for its receptor.
1. Membrane Preparation:
-
Culture cells expressing the S1P receptor of interest (e.g., CHO or HEK293 cells).
-
Harvest the cells and homogenize them in an ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer. Determine the protein concentration.[16]
2. Competitive Binding Assay:
-
In a 96-well plate, add the prepared cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [³²P]S1P), and varying concentrations of the unlabeled competitor ligand (P1P or FTY720-P).[1]
-
For total binding wells, no competitor ligand is added. For non-specific binding wells, a high concentration of an unlabeled ligand is added.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate, which traps the membranes.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The data is then analyzed to determine the IC50, which can be converted to the inhibition constant (Ki).
[³⁵S]GTPγS Binding Assay
This functional assay measures G protein activation following agonist binding to a GPCR.
1. Membrane Preparation:
-
Prepare cell membranes expressing the S1P receptor of interest as described in the radioligand binding assay protocol.
2. Assay Procedure:
-
In a 96-well plate, combine the cell membranes, varying concentrations of the agonist (P1P or FTY720-P), and a fixed concentration of [³⁵S]GTPγS in an assay buffer containing GDP.
-
For basal activity, no agonist is added. For non-specific binding, a high concentration of unlabeled GTPγS is included.
-
Incubate the plate at 30°C to allow for [³⁵S]GTPγS binding to activated G proteins.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
The data is analyzed to determine the EC50 and the maximal effect (Emax) of the agonist.[17]
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated S1P receptor, a key event in receptor desensitization and internalization.
1. Cell Preparation:
-
Use a cell line engineered to express the S1P receptor of interest and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein).
-
Plate the cells in a 96-well plate and incubate overnight.
2. Assay Procedure:
-
Prepare serial dilutions of the agonist (P1P or FTY720-P).
-
Add the diluted agonist to the cells and incubate to allow for β-arrestin recruitment.
-
Add the detection reagents according to the manufacturer's protocol (e.g., for a chemiluminescent or fluorescent readout).
-
Measure the signal using a plate reader.
-
The data is analyzed to determine the EC50 for β-arrestin recruitment.[17][18]
Conclusion
This compound and FTY720-phosphate exhibit distinct pharmacological profiles at S1P receptors. FTY720-P is a potent, non-selective agonist for S1P1,3,4,5 that acts as a functional antagonist primarily through the induction of S1P1 receptor internalization and degradation. In contrast, P1P demonstrates high affinity and selectivity for the S1P4 receptor. These differences in receptor selectivity and downstream signaling mechanisms are critical considerations for researchers in the field of S1P biology and for professionals involved in the development of next-generation S1P receptor modulators. The choice of ligand will depend on the specific research question or therapeutic goal, with FTY720-P being a tool for broad S1P receptor modulation and P1P offering a more targeted approach to studying S1P4-mediated processes.
References
- 1. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into sphingosine-1-phosphate receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Persistent signaling induced by FTY720-phosphate is mediated by internalized S1P1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? [frontiersin.org]
- 7. FTY720: sphingosine 1-phosphate receptor-1 in the control of lymphocyte egress and endothelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: a high affinity ligand for the S1P(4)/Edg-6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. FTY720 (Gilenya) Phosphate Selectivity of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FTY720 Phosphate Activates Sphingosine-1-Phosphate Receptor 2 and Selectively Couples to Gα12/13/Rho/ROCK to Induce Myofibroblast Contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Sphingosine 1-Phosphate Receptors and Metabolic Enzymes as Druggable Targets for Brain Diseases [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
A Comparative Guide to Differential Gene Expression in Response to PR1P vs. S1P
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the complex landscape of cellular signaling, both peptides and lipids play crucial roles in regulating gene expression and orchestrating physiological and pathological processes. This guide provides a comparative analysis of the differential gene expression profiles induced by two distinct signaling molecules: the pro-inflammatory peptide PR1P and the bioactive sphingolipid Sphingosine-1-Phosphate (S1P). Understanding their differential effects on gene expression is paramount for researchers in immunology, oncology, and pharmacology, as it can unveil novel therapeutic targets and strategies.
PR1P is a peptide that has been associated with pro-inflammatory responses. Its signaling pathways often converge on the activation of transcription factors that drive the expression of genes involved in inflammation, such as cytokines and chemokines.
Sphingosine-1-Phosphate (S1P) , on the other hand, is a pleiotropic signaling molecule with diverse functions, including cell proliferation, survival, migration, and immune cell trafficking. S1P exerts its effects by binding to a family of five G protein-coupled receptors (S1PR1-5), leading to the activation of a wide array of downstream signaling cascades that culminate in significant changes in the cellular transcriptome.
This guide will delve into the known differential gene expression patterns elicited by PR1P and S1P, present the available quantitative data in a clear tabular format, detail the experimental protocols used to generate this data, and provide visual representations of the key signaling pathways and experimental workflows.
Comparative Analysis of Differential Gene Expression
The following table summarizes the known effects of PR1P and S1P on gene expression. It is important to note that direct comparative transcriptomic studies are limited. The data presented here is a synthesis of findings from independent studies on each molecule.
| Gene/Gene Family | PR1P Effect on Expression | S1P Effect on Expression | Key Biological Process |
| Pro-inflammatory Cytokines | |||
| TNF-α (Tumor Necrosis Factor-alpha) | ↓ (Reduced)[1] | Modulated (context-dependent) | Inflammation, Apoptosis |
| IL-1β (Interleukin-1 beta) | ↓ (Reduced)[1] | Modulated (context-dependent) | Inflammation, Immune response |
| IL-6 (Interleukin-6) | ↓ (Reduced)[1] | Modulated (context-dependent) | Inflammation, Immune response |
| Sphingolipid Metabolism & Signaling | |||
| Sphk1 (Sphingosine Kinase 1) | Not Reported | ↑ (Upregulated)[2] | S1P Synthesis, Cell Survival |
| S1pr1 (S1P Receptor 1) | Not Reported | ↑ (Upregulated)[2] | Immune cell trafficking, Angiogenesis |
| Cell Cycle & Apoptosis | |||
| Genes related to DNA damage/apoptosis | Not Reported | Modulated (pro- and anti-apoptotic genes affected)[2] | Cell Fate, Tissue Homeostasis |
| Extracellular Matrix & Cell Adhesion | |||
| Genes related to ECM remodeling | Not Reported | Modulated[2] | Tissue repair, Cell migration |
Experimental Protocols
General Experimental Workflow for Differential Gene Expression Analysis
The following diagram outlines a typical workflow for studying differential gene expression in response to a signaling molecule like PR1P or S1P.
Detailed Methodologies
Cell Culture and Treatment:
-
Cell Lines: A variety of cell lines can be used depending on the research question. For immunological studies, immune cells like macrophages or lymphocytes are appropriate. For studies on vascular biology, endothelial cells are often used.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
S1P: S1P is a lipid and should be complexed with a carrier protein like fatty acid-free bovine serum albumin (BSA) for delivery in aqueous culture media. A typical concentration range for S1P treatment is 100 nM to 1 µM, with treatment durations ranging from a few hours to 24 hours.
-
PR1P: As a peptide, PR1P can be directly dissolved in sterile, nuclease-free water or PBS. The effective concentration and treatment time for PR1P would need to be determined empirically for the specific cell type and experimental context.
-
RNA Isolation and Quality Control:
-
Total RNA is extracted from treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA for downstream applications.
RNA-Sequencing (RNA-Seq) and Data Analysis:
-
Library Preparation: RNA-Seq libraries are prepared from the total RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: The prepared libraries are sequenced on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Alignment: The high-quality reads are aligned to a reference genome using a splice-aware aligner like STAR.
-
Quantification: The number of reads mapping to each gene is counted using tools like HTSeq-count or featureCounts.
-
Differential Expression Analysis: Statistical analysis is performed to identify differentially expressed genes between the treatment and control groups using packages like DESeq2 or edgeR in R.[3][4][5][6][7]
-
Pathway and Gene Ontology (GO) Enrichment Analysis: The list of differentially expressed genes is then used for functional annotation and pathway analysis using databases like KEGG and Gene Ontology to identify the biological processes and pathways that are significantly affected.
-
Signaling Pathways
PR1P Signaling Pathway
The primary mechanism of action for PR1P is through its interaction with Vascular Endothelial Growth Factor (VEGF). PR1P stabilizes VEGF, preventing its degradation and thereby enhancing its signaling through its receptors. This can lead to a reduction in the expression of pro-inflammatory cytokines.[1][8][9]
S1P Signaling Pathway
S1P signals through five different G protein-coupled receptors (S1PR1-5), each coupling to various G proteins (Gαi, Gαq, Gα12/13) to initiate a wide range of downstream signaling events that ultimately regulate gene expression.
References
- 1. PR1P, a VEGF-stabilizing peptide, reduces injury and inflammation in acute lung injury and ulcerative colitis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression profiling of genes regulated by sphingosine kinase1 signaling in a murine model of hyperoxia induced neonatal bronchopulmonary dysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA-Seq workflow: gene-level exploratory analysis and differential expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA-Seq differential expression work flow using DESeq2 - Easy Guides - Wiki - STHDA [sthda.com]
- 5. QIAGEN Bioinformatics Manuals [resources.qiagenbioinformatics.com]
- 6. Differential gene expression (DGE) analysis | Training-modules [hbctraining.github.io]
- 7. Hands-on: Reference-based RNA-Seq data analysis / Reference-based RNA-Seq data analysis / Transcriptomics [training.galaxyproject.org]
- 8. PR1P Stabilizes VEGF and Upregulates Its Signaling to Reduce Elastase-induced Murine Emphysema - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PR1P Stabilizes VEGF and Upregulates Its Signaling to Reduce Elastase-induced Murine Emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Signaling Pathways of Phytosphingosine-1-Phosphate and Ceramide-1-Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the signaling pathways of two bioactive sphingolipids: Phytosphingosine-1-phosphate (P1P) and Ceramide-1-phosphate (C1P). Understanding the distinct and overlapping signaling cascades of these molecules is crucial for developing targeted therapeutics in areas such as inflammation, cancer, and cell migration.
Introduction
Phytosphingosine-1-phosphate (P1P) and Ceramide-1-phosphate (C1P) are phosphorylated sphingolipids that have emerged as critical regulators of various cellular processes. While structurally related, they exhibit distinct signaling mechanisms, receptor affinities, and downstream cellular effects. This guide aims to objectively compare their signaling pathways, supported by available experimental data, to aid researchers in dissecting their specific roles in health and disease.
Comparative Overview of Signaling Pathways
P1P primarily acts as a high-affinity ligand for the S1P4 receptor, a member of the sphingosine-1-phosphate receptor family. In contrast, C1P exerts its effects through both intracellular and extracellular pathways, the latter involving a putative, yet to be fully characterized, G protein-coupled receptor.
Receptor Binding and Activation
A significant difference between P1P and C1P lies in their receptor affinity. P1P binds to the S1P4 receptor with high affinity, in the nanomolar range, whereas C1P interacts with its putative receptor with a much lower affinity, in the micromolar range.
| Parameter | Phytosphingosine-1-Phosphate (P1P) | Ceramide-1-Phosphate (C1P) | Reference |
| Receptor | S1P4 (Edg-6) | Putative G protein-coupled receptor | [1][2] |
| Receptor Type | G protein-coupled receptor (GPCR) | Putative G protein-coupled receptor (GPCR) | [1][2] |
| Binding Affinity (Kd) | 1.6 nM | ~7.8 µM | [2] |
Downstream Signaling Cascades
Upon receptor binding, both P1P and C1P trigger intracellular signaling cascades that modulate key cellular functions. P1P, through S1P4, couples to Gαi and Gα12/13 proteins, leading to the activation of the small GTPase Rho and subsequent cytoskeletal rearrangements that promote cell motility.[1]
C1P signaling is more multifaceted. Extracellular C1P, via its putative Gi-coupled receptor, activates the PI3K/Akt and MAPK/ERK pathways, as well as the transcription factor NF-κB.[2] These pathways are central to its roles in promoting cell proliferation, survival, and migration. Intracellularly, C1P can directly activate cytosolic phospholipase A2 (cPLA2α), a key enzyme in the inflammatory response.[3]
| Downstream Effector | P1P-mediated Activation | C1P-mediated Activation | Reference |
| G Proteins | Gαi, Gα12/13 | Gi | [1][2] |
| MAPK/ERK | Reported downstream of S1P4 | Yes (ERK1/2) | [2][4] |
| PI3K/Akt | Not explicitly detailed for P1P/S1P4 | Yes (PI3K/PKB) | [2] |
| Rho GTPases | Rho activation | Not explicitly detailed | [1] |
| NF-κB | Not explicitly detailed for P1P/S1P4 | Yes | [2] |
| cPLA2α | No | Yes (intracellular) | [3] |
Functional Comparison
The distinct signaling pathways of P1P and C1P translate into different, and sometimes opposing, cellular responses.
| Cellular Function | Role of P1P | Role of C1P | Reference |
| Cell Proliferation | Not well-defined | Mitogenic for fibroblasts and macrophages | [5] |
| Apoptosis | Not well-defined | Anti-apoptotic | [2] |
| Cell Migration | Promotes motility | Stimulates migration | [1][2] |
| Inflammation | Not well-defined | Pro- and anti-inflammatory roles | [3] |
Signaling Pathway Diagrams
To visualize the signaling cascades of P1P and C1P, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13 [pubmed.ncbi.nlm.nih.gov]
- 2. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Novel signaling aspects of ceramide 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Unveiling the In Vivo Efficacy of Phytosphingosine 1-Phosphate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of Phytosphingosine 1-Phosphate (P1P) and its derivatives against relevant alternatives, supported by experimental data. We delve into its therapeutic potential in neurodegenerative disease, skin aging, and acute lung injury, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
I. Neuroprotective Efficacy of O-Cyclic this compound (cPS1P) in Parkinson's Disease Models
A significant body of research points to the neuroprotective effects of O-cyclic phytosphingosine-1-phosphate (cPS1P), a derivative of P1P, in animal models of Parkinson's disease.[1][2] These studies demonstrate that cPS1P can alleviate motor dysfunction and suppress neuroinflammation.
Comparative Efficacy Data
The following table summarizes the quantitative outcomes from a study utilizing a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease. The data compares the performance of cPS1P-treated mice against both healthy controls (Wild-Type) and untreated MPTP-induced mice.
| Parameter | Wild-Type (Control) | MPTP-Induced (Untreated) | MPTP + cPS1P (1 mg/kg) |
| Total Distance Traveled (cm) | ~2500 | ~1000 | ~2000 |
| Immobility Time (s) | ~10 | ~40 | ~20 |
| Tyrosine Hydroxylase (TH) Expression (%) | 100 | ~40 | ~80 |
| Vesicular Monoamine Transporter 2 (VMAT2) Expression (%) | 100 | ~50 | ~90 |
| Dopamine Transporter (DAT) Expression (%) | 100 | ~45 | ~85 |
| Glial Fibrillary Acidic Protein (GFAP) Expression (%) | 100 | ~250 | ~150 |
| Ionized Calcium-Binding Adapter Molecule 1 (Iba-1) Expression (%) | 100 | ~220 | ~140 |
Data is estimated from graphical representations in the cited literature and presented as approximate values to illustrate the trends.
Experimental Protocol: MPTP-Induced Parkinson's Disease Mouse Model
-
Animal Model: Male C57BL/6J mice.[1]
-
Induction of Parkinson's Disease: Intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) for five consecutive days.[1]
-
Treatment Group: Intraperitoneal administration of cPS1P (1 mg/kg, dissolved in 0.09N NaOH solution) on alternate days for six weeks.[1]
-
Control Groups:
-
Vehicle-treated wild-type mice.
-
MPTP-treated mice receiving vehicle.
-
-
Outcome Measures:
Signaling Pathway: cPS1P-Mediated Neuroprotection
The neuroprotective effects of cPS1P are believed to be mediated through the Sphingosine-1-Phosphate Receptor 1 (S1PR1).[1] Activation of S1PR1 is thought to restore the expression of crucial dopamine-related proteins and reduce neuroinflammatory markers.
cPS1P signaling pathway in neuroprotection.
II. Synergistic Anti-Aging Efficacy of this compound and Epidermal Growth Factor
In the realm of dermatology, this compound has been investigated for its anti-aging properties, particularly when used in conjunction with Epidermal Growth Factor (EGF).[4][5] A clinical trial has demonstrated the efficacy of this combination in improving visible signs of skin aging in women over 35.[4][5]
Comparative Efficacy Data
The following table summarizes the key findings from a randomized, double-blind clinical trial comparing a topical formulation containing P1P and EGF to a control formulation.
| Parameter | Control Group | P1P + EGF Group |
| Skin Hydration | No significant change | Significant improvement[6] |
| Dermal Density | No significant change | Significant improvement[6] |
| Length of Fine Wrinkles | No significant change | Significant reduction[4] |
| Skin Elasticity | No significant change | Significant improvement[6] |
Specific quantitative values were not available in the reviewed abstracts. The table reflects the reported statistical significance.
Experimental Protocol: Human Clinical Trial for Skin Aging
-
Study Design: Randomized, double-blind clinical trial.[4]
-
Participants: 40 women over the age of 35 with visible signs of skin aging.[4]
-
Treatment Group: Application of a formulation containing this compound and Epidermal Growth Factor twice daily for 4 weeks.[6]
-
Control Group: Application of a control formulation.[6]
-
Outcome Measures:
Experimental Workflow: Clinical Evaluation of Anti-Aging Effects
Workflow of the clinical trial for P1P and EGF.
III. Amelioration of Acute Lung Injury by cP1P-Primed Mesenchymal Stem Cells
The therapeutic potential of O-cyclic phytosphingosine-1-phosphate extends to inflammatory conditions such as acute lung injury (ALI). Studies have shown that priming mesenchymal stem cells (MSCs) with cP1P enhances their ability to mitigate lung injury in a lipopolysaccharide (LPS)-induced mouse model.[7][8]
Comparative Efficacy Data
This table presents the quantitative results from an in vivo study comparing the effects of naïve MSCs and cP1P-primed MSCs in mice with LPS-induced ALI.
| Parameter | LPS (Untreated) | LPS + Naïve MSCs | LPS + cP1P-Primed MSCs |
| Total Cells in BALF (x10^5) | ~4.5 | ~3.0 | ~2.0 |
| Macrophages in BALF (x10^5) | ~2.5 | ~1.8 | ~1.0 |
| Neutrophils in BALF (x10^5) | ~2.0 | ~1.2 | ~0.8 |
| TNF-α in BALF (pg/mL) | ~350 | ~200 | ~100 |
| IL-1β in BALF (pg/mL) | ~150 | ~80 | ~40 |
| IL-6 in BALF (pg/mL) | ~250 | ~150 | ~70 |
BALF: Bronchoalveolar Lavage Fluid. Data is estimated from graphical representations in the cited literature and presented as approximate values to illustrate the trends.
Experimental Protocol: LPS-Induced Acute Lung Injury Mouse Model
-
Animal Model: Mice.
-
Induction of ALI: Intratracheal instillation of lipopolysaccharide (LPS).
-
Treatment Groups:
-
Intravenous injection of naïve human dermal-derived mesenchymal stem cells (hdMSCs).
-
Intravenous injection of hdMSCs primed with 1 µM cP1P.[9]
-
-
Control Group: LPS-treated mice receiving no cells.
-
Outcome Measures:
Signaling Pathway: cP1P-Enhanced MSC Function in ALI
The enhanced therapeutic effect of cP1P-primed MSCs is associated with the regulation of the Hippo signaling pathway, which is known to control cell proliferation and migration.[7][8]
Hippo signaling in cP1P-primed MSCs for ALI.
References
- 1. O-Cyclic Phytosphingosine-1-Phosphate Protects against Motor Dysfunctions and Glial Cell Mediated Neuroinflammation in the Parkinson’s Disease Mouse Models [mdpi.com]
- 2. O-Cyclic Phytosphingosine-1-Phosphate Protects against Motor Dysfunctions and Glial Cell Mediated Neuroinflammation in the Parkinson's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Phytosphingosine-1-phosphate and epidermal growth factor synergistically restore extracellular matrix in human dermal fibroblasts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclic Phytosphingosine-1-Phosphate Primed Mesenchymal Stem Cells Ameliorate LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclic Phytosphingosine-1-Phosphate Primed Mesenchymal Stem Cells Ameliorate LPS-Induced Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Challenges of Phytosphingosine 1-Phosphate Quantification: A Comparative Guide to ELISA and LC-MS/MS
For researchers, scientists, and drug development professionals investigating the role of phytosphingosine (B30862) 1-phosphate (P1P), accurate quantification is paramount. This guide provides a critical comparison of available methodologies, with a focus on the validation and specificity of enzyme-linked immunosorbent assays (ELISAs) in contrast to the gold standard of liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Methodological Comparison: ELISA vs. LC-MS/MS
The choice of quantification method hinges on a balance of specificity, sensitivity, throughput, and cost. Below is a comparative overview of a theoretical P1P competitive ELISA and the established LC-MS/MS approach.
| Parameter | Competitive ELISA for P1P (Theoretical) | LC-MS/MS for P1P |
| Principle | Competitive binding of sample P1P and a labeled P1P tracer to a limited number of anti-P1P antibody binding sites. The signal is inversely proportional to the amount of P1P in the sample. | Chromatographic separation of P1P from other sample components followed by mass-based detection and fragmentation for specific identification and quantification. |
| Specificity | High risk of cross-reactivity. Due to the structural similarity between P1P and S1P, antibodies raised against one are likely to recognize the other, leading to inaccurate measurements. | High. The combination of liquid chromatography retention time and specific mass-to-charge ratio (m/z) transitions provides unambiguous identification and quantification of P1P, distinguishing it from other sphingolipids. |
| Sensitivity | Typically in the low ng/mL range. | High, often reaching sub-ng/mL levels. |
| Throughput | High; suitable for screening large numbers of samples in a 96-well plate format. | Lower than ELISA, though advancements in automation are increasing throughput. |
| Sample Volume | Typically requires a small sample volume (e.g., 50 µL). | Can also be performed with small sample volumes, but may require more for extraction. |
| Cost per Sample | Generally lower than LC-MS/MS. | Higher due to the cost of instrumentation, maintenance, and skilled personnel. |
| Validation | Crucial and extensive in-house validation required. This would involve rigorous testing for cross-reactivity with S1P and other related lipids. | Well-established and validated methods are available in the scientific literature. |
Experimental Protocols
Representative Competitive ELISA Protocol (Theoretical for P1P)
This protocol is based on a typical competitive ELISA for small molecules and would require adaptation and rigorous validation for P1P.
-
Plate Coating: A 96-well microplate is pre-coated with a P1P-conjugate.
-
Sample and Antibody Incubation: P1P standards and unknown samples are added to the wells, followed by the addition of a specific anti-P1P antibody. The plate is incubated to allow for competitive binding of the antibody to the P1P in the sample and the P1P-conjugate on the plate.
-
Washing: The plate is washed to remove unbound antibody and sample components.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary anti-P1P antibody is added to the wells and incubated.
-
Washing: The plate is washed again to remove unbound secondary antibody.
-
Substrate Addition: A TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added, which is converted by HRP to a colored product.
-
Reaction Termination: The reaction is stopped by the addition of an acid solution.
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader. The concentration of P1P in the samples is inversely proportional to the signal and is calculated from a standard curve.
General LC-MS/MS Protocol for P1P Quantification
-
Sample Preparation:
-
Lipid Extraction: P1P is extracted from the biological matrix (e.g., plasma, cell lysates) using a liquid-liquid extraction method, often with a mixture of organic solvents like methanol, chloroform, and an acidic aqueous solution.
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., P1P-d7) is added at the beginning of the extraction to account for sample loss and matrix effects.
-
Derivatization (Optional): In some methods, derivatization may be used to improve chromatographic properties and ionization efficiency.
-
-
Liquid Chromatography (LC) Separation:
-
The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A C18 reversed-phase column is typically used to separate P1P from other lipids based on its hydrophobicity. A gradient elution with solvents such as water, methanol, or acetonitrile (B52724) containing additives like formic acid is employed.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in the positive or negative ion mode is used to generate gas-phase ions of P1P.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is set to specifically monitor the transition of the P1P parent ion to a specific product ion upon fragmentation. This highly specific detection method ensures that only P1P is being quantified.
-
-
Data Analysis: The peak area of the P1P is normalized to the peak area of the internal standard. The concentration of P1P in the original sample is then calculated using a calibration curve generated from standards of known concentrations.
Visualizing Workflows and Pathways
Experimental Workflow Comparison
Caption: A comparison of the experimental workflows for a theoretical P1P competitive ELISA and LC-MS/MS.
Phytosphingosine 1-Phosphate (P1P) Signaling Pathway
P1P, similar to S1P, is a bioactive sphingolipid that can act as a signaling molecule. It is generated from phytosphingosine through the action of sphingosine (B13886) kinases. P1P can then be dephosphorylated or degraded. While the signaling pathways of P1P are not as extensively characterized as those of S1P, it is known to influence various cellular processes.
Caption: Simplified metabolic and signaling pathway of this compound (P1P).
Conclusion and Recommendations
Given the current landscape, researchers aiming to quantify this compound must be aware of the significant analytical challenges.
-
Lack of Validated P1P-Specific ELISA Kits: There is no clear evidence of commercially available, validated ELISA kits that are specific for P1P and do not cross-react with S1P.
-
High Risk of Cross-Reactivity: The use of S1P ELISA kits for P1P measurement is not recommended without extensive, rigorous in-house validation to determine the degree of cross-reactivity. Without such validation, the results would be unreliable.
-
LC-MS/MS as the Gold Standard: For accurate and specific quantification of P1P, LC-MS/MS is the unequivocally recommended method. Its high specificity allows for the clear differentiation of P1P from other structurally related sphingolipids, ensuring data of the highest quality and reliability.
For drug development and in-depth scientific research where accuracy is non-negotiable, investing in LC-MS/MS analysis for P1P quantification is the most prudent and scientifically sound approach. While ELISAs offer high throughput and lower costs for more abundant and distinct analytes, the inherent risk of cross-reactivity among sphingolipid species currently makes them unsuitable for the specific measurement of P1P without significant validation efforts.
Comparative Analysis of Phytosphingosine-1-Phosphate (P1P) and Other Sphingolipid Analogs
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance, signaling pathways, and experimental evaluation of key sphingolipid analogs.
Sphingolipids are a class of bioactive lipids that play crucial roles in a multitude of cellular processes, ranging from structural membrane integrity to complex signaling cascades that govern cell fate.[1][2] Among the vast array of sphingolipid metabolites, phosphorylated sphingoid bases have emerged as critical signaling molecules. This guide provides a comparative analysis of phytosphingosine-1-phosphate (P1P) and other prominent sphingolipid analogs, namely sphingosine-1-phosphate (S1P), ceramide-1-phosphate (C1P), and the synthetic drug FTY720 (Fingolimod). This objective comparison is supported by experimental data, detailed methodologies, and visual representations of their signaling pathways to aid researchers in their exploration of sphingolipid-mediated cellular regulation.
Structural and Functional Overview
Sphingolipid analogs share a common backbone but differ in key structural features that dictate their biological activity and receptor interactions.
-
Phytosphingosine-1-Phosphate (P1P): Found in plants, fungi, and to a lesser extent in animals, P1P is structurally similar to S1P but possesses an additional hydroxyl group at carbon-4 instead of a trans-double bond between C-4 and C-5.[3] It is a selective agonist for S1P receptors 1 and 4 (S1PR1 and S1PR4).[3]
-
Sphingosine-1-Phosphate (S1P): A major bioactive sphingolipid metabolite in mammals, S1P regulates a wide range of cellular processes, including cell proliferation, survival, migration, and immune responses.[4] It exerts its effects by binding to five distinct G protein-coupled receptors (GPCRs), S1PR1-5.[2]
-
Ceramide-1-Phosphate (C1P): Formed by the phosphorylation of ceramide, C1P is a key player in inflammatory responses and cell survival.[5][6] Unlike S1P, its extracellular receptor is not as well-characterized, and it is known to have intracellular targets.
-
FTY720 (Fingolimod): A synthetic analog of sphingosine (B13886), FTY720 is a prodrug that is phosphorylated in vivo to FTY720-phosphate.[7][8] This active form acts as a functional antagonist of S1P receptors, particularly S1PR1, leading to their internalization and degradation.[9][10] It is an approved drug for the treatment of multiple sclerosis.[7]
Comparative Performance Data
The following table summarizes quantitative data from a study investigating the neuroprotective effects of P1P and its cyclic analog (cP1P) in an Alzheimer's disease mouse model. This provides a glimpse into the comparative efficacy of these sphingolipid analogs in a specific therapeutic context.
| Compound | Dosage | Effect on Amyloid-β (Aβ) Burden | Effect on Neuroinflammation (GFAP & Iba-1 expression) | Effect on Synaptic Markers (PSD-95, SNAP-25) | Reference |
| P1P | 1 mg/kg | Significant reduction | Significant reduction | Significant restoration | [3] |
| cP1P | 0.1 mg/kg | More effective than 1 mg/kg dose | Significant reduction | Significant restoration | [3] |
| Aβ-treated (Control) | - | High Aβ burden | Increased expression | Reduced expression | [3] |
Signaling Pathways
The signaling pathways of these sphingolipid analogs are intricate and often interconnected, influencing a wide array of cellular functions.
P1P and S1P Signaling Pathway
P1P, acting as an agonist at S1PR1 and S1PR4, is believed to initiate signaling cascades similar to S1P through these receptors. The diagram below illustrates the general S1P signaling pathway, which is partially applicable to P1P.
C1P Signaling Pathway
C1P signaling is less reliant on cell surface receptors and has significant intracellular actions, including the activation of pathways involved in cell survival and inflammation.
FTY720 (Fingolimod) Mechanism of Action
FTY720 acts as a functional antagonist of S1P receptors, leading to their downregulation and subsequent sequestration of lymphocytes in lymph nodes.
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of sphingolipid signaling. Below are representative protocols for key experiments cited in the literature.
Western Blotting for Signaling Protein Phosphorylation
This protocol is used to determine the activation state of key signaling proteins downstream of sphingolipid receptor activation.
1. Cell Culture and Treatment:
-
Culture human dermal fibroblasts (HDFs) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free DMEM for 24 hours prior to treatment.
-
Treat cells with the respective sphingolipid analogs (e.g., 5 µM P1P, 10 ng/ml EGF, or a combination) for the desired time points (e.g., 0, 15, 30, 60 minutes).
2. Protein Extraction:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Migration Assay (Wound Healing Assay)
This assay is used to assess the effect of sphingolipid analogs on cell migration.
1. Cell Seeding:
-
Seed HDFs in 6-well plates and grow them to full confluency.
2. Creating the "Wound":
-
Create a scratch in the cell monolayer using a sterile 200 µl pipette tip.
-
Wash the wells with PBS to remove detached cells.
3. Treatment:
-
Add serum-free DMEM containing the sphingolipid analogs to be tested.
4. Imaging and Analysis:
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a microscope.
-
Measure the width of the scratch at multiple points for each condition.
-
Calculate the percentage of wound closure over time to quantify cell migration.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to measure changes in the mRNA levels of target genes in response to treatment with sphingolipid analogs.
1. Cell Treatment and RNA Extraction:
-
Treat cells with sphingolipid analogs as described for the Western blotting protocol.
-
Extract total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.
2. RNA Quantification and Quality Control:
-
Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
3. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
4. Quantitative PCR:
-
Perform qRT-PCR using a real-time PCR system with a SYBR Green-based detection method.
-
Use specific primers for the target genes (e.g., EGFR) and a housekeeping gene (e.g., GAPDH) for normalization.
-
The PCR reaction typically includes cDNA, forward and reverse primers, and SYBR Green master mix.
-
The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
5. Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Conclusion
The comparative analysis of P1P and other sphingolipid analogs reveals a landscape of structurally similar yet functionally distinct molecules with profound implications for cellular signaling and therapeutic development. While S1P is a well-established regulator of numerous physiological processes, P1P is emerging as a potent analog with selective receptor activity. C1P presents a different paradigm with its significant intracellular roles. FTY720, the synthetic outlier, has paved the way for therapeutic modulation of sphingolipid signaling. The provided data, signaling pathway diagrams, and experimental protocols offer a foundational resource for researchers to further dissect the intricate world of sphingolipid biology and harness its potential for novel therapeutic strategies. Further direct comparative studies are warranted to fully elucidate the relative potencies and specificities of these fascinating molecules across a broader range of biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel sphingolipids cP1P and P1P attenuate neuroinflammation and enhance S1PR1/Akt/mTOR signaling to mitigate cognitive decline in an Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “Fix and Click” for Assay of Sphingolipid Signaling in Single Primary Human Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurological S1P signaling as an emerging mechanism of action of oral FTY720 (fingolimod) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of P1P (PAC-1) and Lysophosphatidic Acid (LPA) in Cellular Signaling and Fate
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two significant bioactive molecules: Procaspase-Activating Compound 1 (PAC-1), also referred to as P1P in the context of this guide, and Lysophosphatidic Acid (LPA). While both molecules play critical roles in determining cell fate, they operate through fundamentally different mechanisms, making their comparative analysis essential for researchers in oncology, cell biology, and pharmacology. This publication summarizes their mechanisms of action, effects on cellular processes, and presents available quantitative data, detailed experimental protocols, and visual diagrams of their signaling pathways.
Executive Summary
P1P (PAC-1) and Lysophosphatidic Acid (LPA) are both key players in the regulation of cellular processes, particularly apoptosis and proliferation. However, they represent two distinct classes of signaling molecules. P1P is a pro-apoptotic small molecule that directly activates the executioner procaspase-3, a central component of the apoptotic machinery.[1][2] In contrast, LPA is a signaling phospholipid that exerts a wide range of cellular effects, including proliferation, migration, and survival, by activating a family of G protein-coupled receptors (GPCRs).[1][2][3][4][5] The divergent nature of their mechanisms dictates their distinct, and sometimes opposing, cellular outcomes.
Mechanism of Action
P1P (PAC-1): Direct Activation of Procaspase-3
P1P's mechanism of action is highly specific and direct. It functions by chelating inhibitory zinc ions from procaspase-3.[1][2] This sequestration of zinc relieves the inhibition of procaspase-3, allowing it to undergo auto-activation to the active executioner caspase-3.[1][2] This activation of caspase-3 is a critical and irreversible step in the apoptotic cascade, leading to the cleavage of numerous cellular substrates and ultimately, cell death.[1][2] Notably, cancer cells often exhibit elevated levels of procaspase-3, suggesting a potential for selective induction of apoptosis in malignant cells by P1P.[1][2]
Lysophosphatidic Acid (LPA): Receptor-Mediated Signaling Cascade
LPA's effects are mediated through at least six specific G protein-coupled receptors, designated LPA1 through LPA6.[1][2][3] The binding of LPA to these receptors initiates a cascade of intracellular signaling events. These receptors couple to various heterotrimeric G proteins, including Gi/o, Gq/11, G12/13, and Gs.[1] Activation of these G proteins leads to the engagement of multiple downstream effector pathways, such as:
-
Phospholipase C (PLC): Leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).
-
Mitogen-Activated Protein Kinase (MAPK) pathway: Including ERK1/2, p38, and JNK, which are critical for cell proliferation, differentiation, and stress responses.[6]
-
Phosphoinositide 3-Kinase (PI3K)/Akt pathway: A key survival pathway that inhibits apoptosis and promotes cell growth.
-
Rho/ROCK pathway: Regulating cytoskeletal dynamics, cell shape, and migration.[7]
The specific cellular response to LPA is context-dependent and is determined by the expression profile of LPA receptors on the cell surface and the intracellular signaling machinery present in a particular cell type.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data available for P1P (PAC-1) and LPA concerning their effects on apoptosis and cell proliferation in various cell lines. It is important to note that these data are compiled from different studies and experimental conditions may vary.
Table 1: Pro-Apoptotic Activity of P1P (PAC-1) and LPA
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| P1P (PAC-1) | NCI-H226 (Lung Cancer) | Apoptosis Induction | IC50 | 0.35 µM | [3] |
| UACC-62 (Melanoma) | Apoptosis Induction | IC50 | ~3.5 µM | [3] | |
| Primary Cancerous Cells | Apoptosis Induction | IC50 | 3 nM - 1.41 µM | [3] | |
| Adjacent Noncancerous Cells | Apoptosis Induction | IC50 | 5.02 µM - 9.98 µM | [3] | |
| U-937 (Lymphoma) | Apoptosis Induction | - | Dose-dependent increase | [2] | |
| LPA | PC12 (Neuronal) | Apoptosis Induction | - | Dose- and time-dependent increase | [6] |
| Spinal Cord Neurons | Cell Viability | - | Dose-dependent decrease | [8] |
Table 2: Effects of P1P (PAC-1) and LPA on Cell Proliferation
| Compound | Cell Line | Effect | Quantitative Data | Reference |
| P1P (PAC-1) | Various Cancer Cells | Inhibition | Indirectly, through apoptosis induction | - |
| LPA | HCT-116 (Colon Cancer) | Stimulation | Increased relative cell number at 10 µM | [7] |
| Caco-2, HT-29 (Colon Cancer) | No significant effect | - | [7] | |
| Intestinal Organoids | Stimulation | Robustly promoted development | [9] | |
| DLD1 (Colon Cancer) | Stimulation | 3.2-fold increase at 20 µM | [10] | |
| Sp2/0-Ag14 (Myeloma) | Inhibition | Dose-dependent inhibition | [11] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways of P1P (PAC-1) and LPA.
Experimental Protocols
P1P (PAC-1) - Procaspase-3 Activation Assay (In Vitro)
This protocol is adapted from methodologies described in the literature for assessing the direct activation of procaspase-3 by P1P.[3]
Materials:
-
Purified recombinant human procaspase-3
-
P1P (PAC-1) stock solution (in DMSO)
-
Caspase assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS, pH 7.4)
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of P1P in caspase assay buffer.
-
In a 96-well plate, add a fixed concentration of procaspase-3 to each well.
-
Add the P1P dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate at 37°C for a specified time (e.g., 1-4 hours) to allow for procaspase-3 activation.
-
Add the caspase-3 substrate Ac-DEVD-pNA to each well.
-
Immediately begin kinetic reading of the absorbance at 405 nm every 2-5 minutes for 1-2 hours.
-
The rate of pNA release (increase in absorbance) is proportional to the caspase-3 activity.
-
Plot the rate of reaction against the P1P concentration to determine the EC50 value.
LPA - Cell Proliferation Assay (Crystal Violet Staining)
This protocol is a common method to assess the effect of LPA on cell proliferation.[7]
Materials:
-
Adherent cell line of interest
-
Complete growth medium and serum-free medium
-
LPA stock solution
-
96-well cell culture plate
-
Crystal violet solution (e.g., 0.5% in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS in PBS)
-
Plate reader capable of measuring absorbance at 570-595 nm
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Synchronize the cells by serum starvation for 12-24 hours in a serum-free medium.
-
Replace the medium with a fresh serum-free medium containing various concentrations of LPA. Include a vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
Carefully remove the medium and wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., methanol) for 10-15 minutes.
-
Stain the cells with crystal violet solution for 20-30 minutes.
-
Gently wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding the solubilization buffer to each well and incubate for 15-30 minutes with gentle shaking.
-
Measure the absorbance at 570-595 nm. The absorbance is proportional to the number of adherent cells.
Conclusion
P1P (PAC-1) and LPA represent two powerful but mechanistically distinct modulators of cellular behavior. P1P acts as a targeted pro-apoptotic agent by directly activating a key executioner caspase, a strategy of significant interest in oncology. In contrast, LPA functions as a pleiotropic signaling lipid, influencing a wide array of cellular processes through a complex network of receptor-mediated pathways. Understanding the fundamental differences in their mechanisms of action, as outlined in this guide, is crucial for the design of future research and the development of novel therapeutic strategies targeting cell proliferation and apoptosis. The provided data and protocols serve as a valuable resource for researchers investigating these important signaling molecules.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. PAC-1 Activates Procaspase-3 in vitro through Relief of Zinc-Mediated Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Lysophosphatidic Acid Induces Apoptosis of PC12 Cells Through LPA1 Receptor/LPA2 Receptor/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPA Induces Colon Cancer Cell Proliferation through a Cooperation between the ROCK and STAT-3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysophosphatidic Acid Induced Apoptosis, DNA Damage, and Oxidative Stress in Spinal Cord Neurons by Upregulating LPA4/LPA6 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of lysophosphatidic acid in proliferation and differentiation of intestinal epithelial cells | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
Validating the Specificity of Phytosphingosine 1-Phosphate Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount to generating reproducible and translatable results. This guide provides a comparative analysis of inhibitors used to study Phytosphingosine (B30862) 1-phosphate (P1P) signaling, focusing on the validation of their specificity against the closely related Sphingosine (B13886) 1-phosphate (S1P) pathway.
Phytosphingosine 1-phosphate (P1P) is a bioactive sphingolipid involved in various cellular processes. However, its structural similarity to the more extensively studied S1P presents a significant challenge in developing specific pharmacological tools. Currently, no inhibitors have been developed specifically to block P1P synthesis. Instead, research relies on inhibitors of Sphingosine Kinases (SphK), the enzymes responsible for phosphorylating sphingosine and its analogs, including phytosphingosine. This guide focuses on comparing the specificity of common SphK inhibitors for the phosphorylation of phytosphingosine versus sphingosine.
Comparative Analysis of Sphingosine Kinase Inhibitors
The generation of P1P is primarily attributed to Sphingosine Kinase 2 (SphK2), as Sphingosine Kinase 1 (SphK1) does not efficiently phosphorylate phytosphingosine[1]. This enzymatic difference is the cornerstone for validating inhibitor specificity. An ideal inhibitor for studying P1P signaling would selectively inhibit SphK2-mediated phytosphingosine phosphorylation with minimal effect on SphK1- or SphK2-mediated sphingosine phosphorylation.
The following table summarizes the characteristics of commonly used SphK inhibitors. The IC50 values are for the inhibition of sphingosine phosphorylation, as direct comparative data for phytosphingosine phosphorylation is not widely available. The expected activity against P1P production is inferred from the known substrate specificity of the target kinase.
| Inhibitor | Target(s) | IC50/Ki (vs. Sphingosine) | Expected Activity vs. P1P Production | Known Off-Target Effects |
| SKI-II | SphK1/SphK2 (Dual) | Ki: ~16 µM (SphK1), ~8 µM (SphK2)[2] | High (via SphK2 inhibition) | Dihydroceramide Desaturase 1 (DES1)[2][3] |
| PF-543 | SphK1 selective | IC50: 3.6 nM[4] | Low (SphK1 does not efficiently produce P1P) | Over 100-fold selectivity for SphK1 over SphK2 and other kinases[4] |
| ABC294640 (Opaganib) | SphK2 selective | Ki: 9.8 µM[5] | High | Dihydroceramide Desaturase 1 (DES1), potential tamoxifen-mimetic effects at estrogen receptors[2][6] |
| (R)-FTY720 methyl ether (ROMe) | SphK2 selective | - | High | Moderate potency |
| N,N-Dimethylsphingosine (DMS) | SphK1/SphK2 (Dual) | IC50: ~5 µM | High (via SphK2 inhibition) | Protein Kinase C (PKC) and other kinases[7] |
Signaling Pathways
The signaling pathways of S1P are well-documented, involving a family of five G protein-coupled receptors (S1PR1-5) that regulate a multitude of cellular processes[1][7][8][9][10]. The signaling pathway for P1P in mammalian cells is less defined, but it is understood to be produced by SphK2 and is thought to exert its effects, at least in part, through the existing S1P receptors.
References
- 1. Sphingosine 1-phosphate signalling in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingolipid Metabolism and Signalling Pathways in Heart Failure: From Molecular Mechanism to Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine kinase inhibitors: A patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sphingosine 1-phosphate signalling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sphingosine-1-Phosphate Regulation of Mammalian Development - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Downstream Signaling upon Phytosphingosine 1-Phosphate Receptor Binding
A comprehensive guide for researchers, scientists, and drug development professionals on the intracellular signaling cascades initiated by Phytosphingosine 1-phosphate (P1P) binding to its receptor, with a comparative perspective against Sphingosine (B13886) 1-phosphate (S1P).
This guide provides an objective comparison of the downstream effects following the binding of this compound (P1P) to its primary receptor, the Sphingosine 1-phosphate receptor 4 (S1P4). The information presented is supported by experimental data and includes detailed protocols for key assays to facilitate further research in this area.
Introduction to P1P and its Receptor
This compound (P1P) is a bioactive sphingolipid that exerts its effects by binding to cell surface G protein-coupled receptors (GPCRs). The primary receptor for P1P is the S1P4 receptor, for which it exhibits a significantly higher binding affinity compared to the endogenous ligand, Sphingosine 1-phosphate (S1P).[1][2] This differential affinity suggests the potential for distinct downstream signaling outcomes and physiological responses. The S1P4 receptor is predominantly expressed in the hematopoietic and lymphoid tissues, implicating P1P signaling in immune cell trafficking and function.[2][3]
Downstream Signaling Pathways of P1P Receptor Binding
Upon binding of P1P to the S1P4 receptor, a conformational change is induced, leading to the activation of heterotrimeric G proteins. The S1P4 receptor is known to couple to Gαi and Gα12/13 subunits.[1][4] This coupling initiates distinct downstream signaling cascades that regulate a variety of cellular processes.
Gαi-Mediated Signaling
Activation of the Gαi subunit by the P1P-S1P4 complex leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, Gαi activation can trigger the Ras-Raf-MEK-ERK (MAPK) pathway, leading to the phosphorylation and activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] Activated ERK can translocate to the nucleus and regulate gene expression, influencing cellular processes such as proliferation and differentiation.
Gα12/13-Mediated Signaling
The coupling of the S1P4 receptor to Gα12/13 initiates the activation of the small GTPase RhoA.[4] Gα12/13 acts as a guanine (B1146940) nucleotide exchange factor (GEF) for RhoA, promoting the exchange of GDP for GTP. GTP-bound RhoA is the active form and can modulate the actin cytoskeleton, leading to changes in cell shape, motility, and contraction.
Quantitative Comparison of Downstream Effects: P1P vs. S1P
While P1P is established as a high-affinity ligand for the S1P4 receptor, direct quantitative comparisons of the downstream signaling events in response to P1P versus S1P are limited in the currently available literature. The following table summarizes the known interactions and provides a framework for comparative analysis. Further head-to-head experimental studies are required to fully elucidate the quantitative differences in signaling outcomes.
| Parameter | This compound (P1P) | Sphingosine 1-Phosphate (S1P) | Reference |
| Binding Affinity (Kd) for S1P4 | ~1.6 nM | ~119 nM | [2] |
| G Protein Coupling | Gαi, Gα12/13 | Gαi, Gα12/13 | [1][4] |
| G Protein Activation ([³⁵S]GTPγS Binding) | Data not available for direct comparison | EC₅₀ = 24 nM | [5] |
| RhoA Activation | Expected to be potent due to high affinity | Activates RhoA | [4] |
| ERK Phosphorylation | Expected to activate via Gαi | Activates ERK | [1] |
| T-Cell Proliferation | Inhibitory | Inhibitory | [3] |
| Cytokine Secretion | Inhibits IL-4, IL-2, IFN-γ; Enhances IL-10 | Inhibits IL-4, IL-2, IFN-γ; Enhances IL-10 | [3] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the signaling cascades and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a high affinity ligand for the S1P(4)/Edg-6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Type 4 sphingosine 1-phosphate G protein-coupled receptor (S1P4) transduces S1P effects on T cell proliferation and cytokine secretion without signaling migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosine 1-phosphate analogue recognition and selectivity at S1P4 within the endothelial differentiation gene family of receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Functional Genomics Guide: P1P and S1P in Yeast
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional genomics of Phytosphingosine-1-Phosphate (P1P), the endogenous signaling sphingolipid in Saccharomyces cerevisiae, and its well-characterized mammalian counterpart, Sphingosine-1-Phosphate (S1P). We present key differences in their signaling pathways, summarize available quantitative data, and provide detailed experimental protocols for their study.
Introduction
Sphingolipids are a class of bioactive lipids crucial for various cellular processes. In the budding yeast Saccharomyces cerevisiae, the primary signaling sphingoid base phosphate (B84403) is Phytosphingosine-1-Phosphate (P1P), also known as PHS1P. Its mammalian homolog, Sphingosine-1-Phosphate (S1P), is a key regulator of numerous physiological and pathological processes. While yeast does not naturally produce S1P, the engineering of yeast strains to synthesize this molecule allows for a comparative analysis of their functional roles. This guide explores the distinct and potentially overlapping functions of P1P and S1P within the context of the yeast model system.
Comparative Analysis of Signaling Pathways
The signaling mechanisms of P1P in yeast and S1P in mammals are fundamentally different. P1P acts intracellularly to regulate gene expression, whereas S1P predominantly signals through cell surface G protein-coupled receptors (GPCRs) in mammals.
P1P Signaling Pathway in Yeast
In S. cerevisiae, P1P has been identified as a signaling molecule that regulates mitochondrial respiration.[1][2] This regulation is mediated through the Hap complex , a transcriptional regulator responsible for the expression of genes involved in the tricarboxylic acid (TCA) cycle and respiratory chain.[1][2] The Hap complex is composed of the subunits Hap2p, Hap3p, Hap4p, and Hap5p.[3] The expression of numerous cytochrome genes is under the control of this complex.[1]
References
- 1. The Hap Complex in Yeasts: Structure, Assembly Mode, and Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Hap Complex in Yeasts: Structure, Assembly Mode, and Gene Regulation [frontiersin.org]
- 3. Systematic Metabolic Profiling Identifies De Novo Sphingolipid Synthesis as Hypha Associated and Essential for Candida albicans Filamentation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Commercially Available P1NP Immunoassays
For researchers, scientists, and professionals in drug development, the accurate measurement of bone formation markers is critical for osteoporosis research and the evaluation of therapeutic interventions. Procollagen (B1174764) type I N-terminal propeptide (P1NP) is recognized by regulatory bodies as a key biomarker for bone formation.[1][2] Its levels in circulation directly reflect the rate of new type I collagen synthesis, the primary organic component of the bone matrix.[3][4][5] The specificity of the immunoassay used to quantify P1NP is paramount for obtaining reliable and reproducible data. This guide provides an objective comparison of commercially available P1NP ELISA kits, focusing on their specificity and performance characteristics, supported by available data.
Understanding P1NP as a Biomarker
Type I procollagen is synthesized by osteoblasts and consists of a central triple-helical collagenous domain flanked by N-terminal and C-terminal propeptides.[2][6] During the maturation of collagen, these propeptides are enzymatically cleaved and released into the bloodstream.[2] P1NP is initially released as a trimeric structure, which can then be broken down into monomers.[7][8][9] Most immunoassays are designed to detect the more stable trimeric form, making the choice of antibodies crucial for assay specificity.[7][9]
Performance Comparison of P1NP ELISA Kits
The following table summarizes the performance characteristics of several commercially available P1NP ELISA kits based on manufacturer-provided data. While most manufacturers claim high specificity, quantitative data on cross-reactivity, particularly with the structurally related procollagen type III N-terminal propeptide (P3NP), is often not explicitly provided in product datasheets.[10][11] Researchers should note that P3NP is associated with the metabolism of type III collagen, which is prevalent in soft tissues and can be elevated in conditions like liver fibrosis.[10][11]
| Manufacturer | Kit Name | Assay Principle | Sensitivity | Assay Range (pg/mL) | Inter-Assay CV% | Intra-Assay CV% | Specificity Statement |
| Novus Biologicals | Human Procollagen Type 1 N-Terminal Propeptide ELISA Kit (NBP2-76465) | Sandwich ELISA | 9.38 pg/mL | 15.63 - 1000 | < 5.07% | < 5.05% | "No significant cross-reactivity or interference between Human P1NP and analogues was observed."[7][8] |
| Invitrogen | Human P1NP ELISA Kit (EEL203) | Sandwich ELISA | 9.38 pg/mL | 15.63 - 1000 | < 10% | < 10% | "Rigorous validation: Each manufactured lot...is quality tested for criteria such as...specificity..."[3] |
| Assay Genie | Human P1NP (Procollagen I N-terminal Propeptide) ELISA Kit (HUFI00840) | Sandwich ELISA | 94 pg/mL | 156 - 10000 | Not Provided | Not Provided | "This kit offers exceptional sensitivity and specificity..."[12] |
| Elabscience | Human PⅠNP(Procollagen Ⅰ N-Terminal Propeptide) ELISA Kit (E-EL-H0185) | Sandwich ELISA | Not Provided | Not Provided | Not Provided | Not Provided | "...pre-coated with an antibody specific to Human PⅠNP."[13] |
| MyBioSource | Human Procollagen type 1 N-terminal propeptide (P1NP) ELISA Kit (MBS398102) | Sandwich ELISA | Not Provided | Not Provided | Not Provided | Not Provided | "The immunoplate is precoated with a monoclonal antibody specific for human P1NP."[6] |
| Abbexa | Human Procollagen Type I N-Terminal Propeptide (PINP) ELISA Kit | Sandwich ELISA | Not Provided | Not Provided | Not Provided | Not Provided | "This kit is based on sandwich enzyme-linked immuno-sorbent assay technology."[14] |
Methodologies for Assessing P1NP Levels
The predominant method for quantifying P1NP in research settings is the sandwich Enzyme-Linked Immunosorbent Assay (ELISA). The specificity of this technique is primarily determined by the pair of antibodies used.
Experimental Protocol: Sandwich ELISA for P1NP
-
Coating: A 96-well microplate is pre-coated with a capture antibody, typically a monoclonal antibody highly specific to the P1NP molecule.[6][13]
-
Sample Incubation: Standards, controls, and unknown samples (e.g., serum, plasma) are added to the wells. Any P1NP present in the sample binds to the immobilized capture antibody.[13]
-
Washing: The plate is washed to remove unbound substances.
-
Detection Antibody: A biotinylated detection antibody, which recognizes a different epitope on the P1NP molecule, is added. This creates the "sandwich" with P1NP between the two antibodies.[13]
-
Washing: The plate is washed again to remove the unbound detection antibody.
-
Enzyme Conjugate: An enzyme conjugate, such as Streptavidin-Horseradish Peroxidase (HRP), is added. The streptavidin binds to the biotin (B1667282) on the detection antibody.[13]
-
Washing: A final wash step removes the unbound enzyme conjugate.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a colored product.[14]
-
Stopping Reaction: The reaction is stopped by adding an acid, which also changes the color of the product (e.g., from blue to yellow).[14]
-
Data Acquisition: The optical density (OD) of each well is measured using a microplate reader at a specific wavelength (typically 450 nm).[13] The concentration of P1NP in the samples is then determined by interpolating their OD values from a standard curve generated with known concentrations of P1NP.[13]
Visualizing Key Processes
To better understand the biological and technical context of P1NP measurement, the following diagrams illustrate the relevant signaling pathway and the experimental workflow.
Caption: P1NP formation pathway in bone synthesis.
Caption: General workflow for a P1NP sandwich ELISA.
References
- 1. Frontiers | Reduced Serum Levels of Bone Formation Marker P1NP in Psoriasis [frontiersin.org]
- 2. The Role of PINP in Diagnosis and Management of Metabolic Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human P1NP ELISA Kit (EEL203) - Invitrogen [thermofisher.com]
- 4. Procollagen I N-Peptide ELISA Kits [thermofisher.com]
- 5. labcorp.com [labcorp.com]
- 6. mybiosource.com [mybiosource.com]
- 7. bio-techne.com [bio-techne.com]
- 8. Human Procollagen Type 1 N-Terminal Propeptide ELISA Kit (Colorimetric) (NBP2-76465): Novus Biologicals [novusbio.com]
- 9. Bone biomarker for the clinical assessment of osteoporosis: recent developments and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. leedsth.nhs.uk [leedsth.nhs.uk]
- 11. PIIINP (P3NP; Procollagen 3 N-terminal peptide) [gloshospitals.nhs.uk]
- 12. assaygenie.com [assaygenie.com]
- 13. Human PⅠNP(Procollagen Ⅰ N-Terminal Propeptide) ELISA Kit - Elabscience® [elabscience.com]
- 14. abbexa.com [abbexa.com]
Safety Operating Guide
Proper Disposal of Phytosphingosine 1-Phosphate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of bioactive lipids like Phytosphingosine 1-phosphate (P1P) are critical for maintaining laboratory safety, ensuring environmental protection, and complying with regulatory standards. Although its toxicological properties are not exhaustively studied, P1P should be handled with the same level of caution as other potentially hazardous laboratory chemicals. This guide provides a clear, step-by-step operational plan for its safe disposal.
The foundational principle for disposing of this compound is to treat it as hazardous chemical waste.[1] It must be segregated, properly contained, and disposed of through a licensed and approved waste disposal facility.[2] Under no circumstances should it be released into the environment or disposed of down the drain.[2][3]
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and review all local and national regulations concerning chemical waste.[1] Always wear appropriate Personal Protective Equipment (PPE) when handling P1P waste.
| Personal Protective Equipment (PPE) |
| Eye/Face Protection: Safety glasses or goggles.[1] |
| Skin Protection: Chemical-resistant gloves and a lab coat.[1] |
| Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid aerosol inhalation.[3] |
Step-by-Step Disposal Protocol
This protocol outlines the essential procedures for the safe segregation, containment, and disposal of this compound waste.
-
Waste Segregation: Do not mix P1P waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[1][4] All materials that have come into contact with P1P, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be considered contaminated and disposed of as hazardous waste.[3]
-
Containment:
-
Solid Waste: Carefully collect solid P1P or materials contaminated with it. If in powder form, sweep gently to avoid generating dust.[3][5] Place all solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.[6]
-
Liquid Waste: Collect all liquid waste containing P1P in a designated, chemically compatible, and sealable container.[6] If dealing with a solution, it can be absorbed with an inert material like vermiculite (B1170534) or sand before being placed in the solid waste container.[3]
-
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[1] This area should be approved by your institution's EHS department.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[1][9] The recommended disposal methods are controlled incineration or removal to a licensed chemical destruction plant.[2]
Spill Management
In the event of a spill, the area should be secured and personnel evacuated if necessary.
| Spill Type | Cleanup Procedure |
| Small Powder Spill | Carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal as hazardous waste.[3] |
| Small Liquid Spill | Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal as hazardous waste.[3] |
After the initial cleanup, the spill area should be thoroughly cleaned with an appropriate solvent and then washed with soap and water. All contaminated cleaning materials must also be disposed of as hazardous waste.[3]
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. prd.api.chemical-navi-front.nikkolgroup.com [prd.api.chemical-navi-front.nikkolgroup.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. tcichemicals.com [tcichemicals.com]
Essential Safety and Operational Guide for Handling Phytosphingosine 1-Phosphate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Phytosphingosine 1-phosphate. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Minimum PPE Requirements:
A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the minimum PPE requirements for handling this compound in various laboratory operations.
| Operation | Minimum PPE Requirement |
| Receiving & Unpacking | Laboratory coat, safety glasses, nitrile gloves. |
| Weighing (Solid Form) | Laboratory coat, safety glasses with side shields (or goggles), double nitrile gloves, N95 respirator (or handle within a chemical fume hood or ventilated balance enclosure).[6] |
| Solution Preparation | Chemical-resistant laboratory coat, chemical splash goggles, double nitrile gloves. All work should be performed in a certified chemical fume hood.[6] |
| General Handling (Solutions) | Laboratory coat, safety glasses, nitrile gloves.[6] |
| Waste Disposal | Chemical-resistant laboratory coat, chemical splash goggles, heavy-duty nitrile gloves.[6] |
Note: This table is based on best practices for handling similar bioactive lipids. A risk assessment should be conducted for specific laboratory procedures.
Step-by-Step Handling and Disposal Plan
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage.
-
Don appropriate PPE (lab coat, safety glasses, and nitrile gloves) before opening the package.
-
Verify the product name and quantity against the order information.
-
Store the compound in a tightly sealed container in a freezer at temperatures below -20°C.[1]
Weighing and Solution Preparation:
-
Solid Form: When weighing the solid powder, perform the task in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust.[6] Wear an N95 respirator if a ventilated enclosure is not available.[6] Use anti-static tools and equipment.
-
Solution Preparation: Prepare solutions in a certified chemical fume hood.[6] this compound is sparingly soluble in a 1:1 ethanol:water mixture and may require the addition of a small amount of acetic acid to fully dissolve. It is also soluble in warm methanol.[2] For aqueous solutions, dissolve the crystalline solid in basic buffers (e.g., 0.3 M NaOH), but be aware that it may precipitate at a pH below 7.5.[7]
General Handling:
-
Always wear the minimum required PPE when handling solutions of this compound.
-
Avoid direct contact with skin and eyes.[4]
-
Wash hands thoroughly with soap and water after handling.[1]
-
Do not eat, drink, or smoke in the laboratory.[3]
Spill Management:
-
Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth). Sweep up the absorbed material and place it in a suitable, labeled container for disposal.[1] Avoid generating dust.
-
Major Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and follow the same clean-up procedure as for minor spills.
Disposal Plan:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1]
-
Do not empty into drains.[1]
-
Contaminated labware and PPE should be disposed of as chemical waste.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation occurs.[1][4]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4]
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Sphingosine-1-Phosphate | Signaling Molecule | StressMarq Biosciences Inc. [stressmarq.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. prd.api.chemical-navi-front.nikkolgroup.com [prd.api.chemical-navi-front.nikkolgroup.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
